molecular formula C7H6F3NO2 B1435353 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol CAS No. 1227513-61-2

2-Methoxy-6-(trifluoromethyl)pyridin-4-ol

Cat. No.: B1435353
CAS No.: 1227513-61-2
M. Wt: 193.12 g/mol
InChI Key: BTISSKSFTNWHOQ-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)pyridin-4-ol is a useful research compound. Its molecular formula is C7H6F3NO2 and its molecular weight is 193.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-6-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-13-6-3-4(12)2-5(11-6)7(8,9)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTISSKSFTNWHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol, a fluorinated pyridine derivative of significant interest in contemporary chemical research. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical properties, validated synthetic routes, spectroscopic signatures, and safety protocols. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into the handling and application of this versatile chemical building block.

Introduction and Strategic Importance

This compound belongs to the class of trifluoromethylpyridines (TFMPs), which are crucial structural motifs in modern agrochemicals and pharmaceuticals.[1] The incorporation of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical and biological properties.[2][3] Specifically, the -CF3 group is a potent electron-withdrawing moiety that can increase metabolic stability, enhance binding affinity, and improve membrane permeability by increasing lipophilicity.[2]

The subject molecule combines the electronic effects of the -CF3 group with a methoxy (-OCH3) ether and a reactive hydroxyl (-OH) group on a pyridine scaffold. This unique combination makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of bioactive compounds.[4] Its utility stems from the strategic placement of functional groups that allow for selective chemical modifications.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is paramount for its effective use in synthesis and research. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 1227513-61-2BLDpharm[4]
Molecular Formula C7H6F3NO2Derived
Molecular Weight 193.12 g/mol Derived
Appearance Typically a solidInferred from related compounds
Storage Store locked up in a cool, dry, well-ventilated place.[5]General Chemical Supplier Recommendations

The structure features a pyridine ring substituted at the 2, 4, and 6 positions. The strong electronegativity of the fluorine atoms in the -CF3 group significantly influences the electron density of the pyridine ring, affecting its reactivity and the acidity of the 4-hydroxyl proton.

Synthesis and Mechanistic Considerations

A plausible synthetic pathway could start from a precursor like 2,6-dichloro-4-nitropyridine. The workflow illustrates a conceptual pathway; specific reagents and conditions would require laboratory optimization.

Conceptual Synthesis Workflow

G cluster_0 Core Synthesis A Starting Material (e.g., Substituted Pyridine Precursor) B Introduction of CF3 Group (e.g., Trifluoromethylation reagent) A->B Step 1 C Nucleophilic Aromatic Substitution (SNAr) (Sodium Methoxide) B->C Step 2 D Conversion to 4-ol (e.g., Hydrolysis or SNAr with Hydroxide) C->D Step 3 E Final Product 2-Methoxy-6-(trifluoromethyl) pyridin-4-ol D->E Step 4

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Rationale:

  • Trifluoromethylation: Introducing the -CF3 group early is often strategic. Reagents like Ruppert's reagent (TMSCF3) or copper-mediated trifluoromethylation protocols are standard choices for this transformation on aromatic systems.[2]

  • Selective SNAr: The high reactivity of halogens on an electron-deficient pyridine ring allows for sequential nucleophilic aromatic substitution (SNAr). The methoxy group can be installed by reacting a chloro-substituted intermediate with sodium methoxide. The choice of solvent (e.g., methanol or a polar aprotic solvent like DMF) is critical to ensure solubility and reaction rate.

  • Formation of the Hydroxyl Group: The final step would involve the conversion of a remaining substituent (like a chlorine atom) at the 4-position to a hydroxyl group, often using a strong base like sodium hydroxide at elevated temperatures.

This step-wise approach provides regiochemical control, which is essential for synthesizing a specific isomer.

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic methods. While specific spectra for this exact molecule are not published, we can predict the key signatures based on its functional groups and related structures.[6][7][8]

¹H NMR (Proton NMR):

  • Methoxy Protons (-OCH₃): A singlet peak expected around δ 3.9-4.1 ppm.

  • Aromatic Protons (Pyridine Ring): Two singlets or narrow doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the protons at the C3 and C5 positions. The electron-withdrawing nature of the -CF3 group will likely shift these signals downfield.

  • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on solvent and concentration.

¹³C NMR (Carbon NMR):

  • Pyridine Carbons: Signals for the six carbons of the pyridine ring, with carbons attached to electronegative groups (C2, C4, C6) showing distinct shifts. The carbon of the -CF3 group will appear as a quartet due to C-F coupling.

  • Methoxy Carbon (-OCH₃): A signal expected around δ 55-60 ppm.

FT-IR (Infrared Spectroscopy):

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-O Stretch (Ether): Asymmetric and symmetric stretching vibrations for the C-O-C bond of the methoxy group, typically found around 1210-1310 cm⁻¹ and 1010-1050 cm⁻¹, respectively.[7]

  • C-F Stretch: Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region, indicative of the trifluoromethyl group.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) in an ESI-MS spectrum would be expected at m/z corresponding to the molecular weight (193.12 for [M+H]⁺ in positive mode or 192.11 for [M-H]⁻ in negative mode).

Chemical Reactivity and Applications

The utility of this compound as a research chemical is defined by the reactivity of its functional groups.

G cluster_reactivity Key Reactive Sites cluster_reactions Potential Reactions center 2-Methoxy-6-(trifluoromethyl) pyridin-4-ol OH_group 4-Hydroxyl Group center->OH_group Primary Site Py_Ring Pyridine Ring center->Py_Ring Secondary Site O_Alkylation O-Alkylation / Etherification OH_group->O_Alkylation O_Acylation O-Acylation / Esterification OH_group->O_Acylation Halogenation Halogenation (e.g., Buchwald-Hartwig) OH_group->Halogenation EAS Electrophilic Aromatic Substitution (EAS) Py_Ring->EAS (deactivated)

Caption: Reactivity map showing the primary functional handles.

  • The 4-Hydroxyl Group: This is the most versatile functional handle. It can be readily deprotonated to form an alkoxide, which can then act as a nucleophile in a variety of reactions:

    • O-Alkylation (Williamson Ether Synthesis): To introduce diverse alkyl or aryl side chains.

    • O-Acylation: To form esters.

    • Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group (e.g., a triflate or tosylate) for subsequent nucleophilic substitution reactions, including the introduction of amines or other functionalities.

  • The Pyridine Ring: The pyridine ring is electron-deficient due to the ring nitrogen and the powerful -CF3 group. This deactivation makes it resistant to standard electrophilic aromatic substitution. However, the ring can participate in metal-catalyzed cross-coupling reactions if a halogen is present at the 3 or 5 position.

Applications in Drug Discovery and Agrochemicals: This molecule is a classic example of a "building block" in chemical synthesis.[4] Its derivatives are investigated for a wide range of biological activities. The trifluoromethylpyridine motif is found in numerous active ingredients, including herbicides and pharmaceutical candidates.[1] Researchers utilize this scaffold to perform structure-activity relationship (SAR) studies, systematically modifying the groups at the 4-position to optimize a compound's potency, selectivity, and pharmacokinetic profile.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling in a controlled environment. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from structurally similar trifluoromethylpyridines provides a strong basis for safety protocols.[5][9][10][11]

Hazard Identification (Based on Analogs):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[9][11]

  • Skin Irritation: Causes skin irritation.[12]

  • Eye Irritation: Causes serious eye irritation.[12]

  • Respiratory Irritation: May cause respiratory irritation.[12]

Recommended Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[5][13]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][12]

  • Handling Practices: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the work area.[5] Wash hands thoroughly after handling.[12]

  • Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material to contain the spill. Sweep up and place in a suitable, closed container for disposal.[5] Avoid dust formation.[5]

Storage and Disposal:

  • Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed and store locked up.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] The material can often be disposed of via licensed chemical destruction or controlled incineration.[5]

Conclusion

This compound is a strategically important fluorinated heterocyclic compound. Its value lies in the unique interplay of its methoxy, trifluoromethyl, and hydroxyl functional groups, which provide a versatile platform for synthetic elaboration. A thorough understanding of its physicochemical properties, reactivity, and safe handling protocols is essential for leveraging its full potential in the design and synthesis of novel molecules for the pharmaceutical and agrochemical industries.

References

  • Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sdsitems/24485/S25134A.pdf]
  • Acros PharmaTech Limited. SAFETY DATA SHEET. [URL: https://www.acros.com/p/en/msds/APT_msds_10000030248_EN.pdf]
  • Sigma-Aldrich. 2-Methoxy-6-(trifluoromethyl)pyridine | 34486-18-5. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh9884d3e2]
  • BLDpharm. 1227513-61-2|this compound. [URL: https://www.bldpharm.com/products/1227513-61-2.html]
  • Thermo Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.thermofisher.com/msdspro-assets/sds/9999/L19/L19842.pdf]
  • Fluorochem Ltd. Safety Data Sheet. [URL: https://www.fluorochem.co.uk/sds/F757202]
  • Amfluoro. 2-Methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-methanol. [URL: https://www.amfluoro.com/goods-1804931-19-8.html]
  • Angene Chemical. Safety Data Sheet. [URL: https://www.angenechemical.com/msds/1065103-97-0.pdf]
  • Nishihara, A., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 153-167. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6093206/]
  • ChemicalBook. 2-(Trifluoromethyl)pyridin-4-ol synthesis. [URL: https://www.chemicalbook.com/ProductSynthesisManagement/2_170886-13-2_EN.htm]
  • PharmaSources.com. 2-Methoxy-6-(trifluoromethyl)pyridine. [URL: https://www.pharmasources.com/products/2-methoxy-6-trifluoromethyl-pyridine-cas-34486-18-5-950798-1.html]
  • ChemicalBook. 2-(Trifluoromethyl)pyridin-4-ol | 170886-13-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8258319.htm]
  • PubChem. 2-(Trifluoromethyl)pyridin-4-ol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10953849]
  • Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Journal of Chemical and Pharmaceutical Research, 7(9), 1172-1184. [URL: https://www.jocpr.com/articles/vibrational-spectroscopic-ftir-ftraman-and-nmr-and-dft-analysis-of-2methoxy3trifluoromethyl-pyridine.pdf]
  • ChemicalBook. 2-Methoxy-6-(trifluoromethyl)pyridine | 34486-18-5. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0258320.htm]
  • Francisco, A. I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [URL: https://www.mdpi.com/1420-3049/30/14/3009]
  • ResearchGate. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine | Request PDF. [URL: https://www.researchgate.net/publication/283038670_Vibrational_spectroscopic_FT-IR_FT-Raman_and_NMR_and_DFT_analysis_of_2-methoxy-3-trifluoromethyl_pyridine]
  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [URL: https://pubmed.ncbi.nlm.nih.gov/39063548/]
  • ResearchGate. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. [URL: https://www.researchgate.net/publication/283038670_Vibrational_spectroscopic_FT-IR_FT-Raman_and_NMR_and_DFT_analysis_of_2-methoxy-3-trifluoromethyl_pyridine]
  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [URL: http://www.orgsyn.org/demo.aspx?prep=v100p0283]
  • Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. [URL: https://www.jubilantbiosys.com/wp-content/uploads/2021/08/2-Fluoro-6-trifluoromethyl-pyridine.pdf]
  • US EPA. Pyridine, 2-methoxy-4-(trifluoromethyl)- - Substance Details. [URL: https://sor.epa.gov/sor_internet/registry/substreg/searchandretrieve/substancesearch/search.do?details=displaydetails&selectedSubstanceId=17297029]

Sources

A Technical Guide to 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will dissect the molecule's core structure, detailing the synergistic effects of its key functional groups: the privileged pyridine scaffold, the metabolism-blocking trifluoromethyl group, and the electronically significant methoxy and hydroxyl moieties. This guide presents a plausible synthetic pathway, complete with a detailed experimental protocol, and explores the compound's demonstrated and potential applications as a crucial building block in the development of targeted therapeutics, particularly in the context of enzyme inhibition.

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of modern drug discovery, the pyridine scaffold stands out as a "privileged structure," a recurring motif in a multitude of approved therapeutic agents due to its ability to engage in various biological interactions and its favorable pharmacokinetic properties.[1] The strategic modification of this core is a cornerstone of medicinal chemistry. One of the most impactful modifications is the introduction of a trifluoromethyl (CF3) group.[2]

The CF3 group is a powerful tool for optimizing drug candidates; its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, binding affinity, and cell membrane permeability.[2] The combination of a pyridine core with a trifluoromethyl substituent creates a highly valuable class of building blocks for novel therapeutics. This guide focuses on a specific, promising example: this compound, exploring its chemical properties, synthesis, and role in the development of next-generation pharmaceuticals.

Core Compound Profile: this compound

The unique arrangement of functional groups in this compound imparts a specific set of physicochemical properties that make it a versatile synthetic intermediate.

G cluster_main This compound mol

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 1227513-61-2[3]
Molecular Formula C₇H₆F₃NO₂Calculated
Molecular Weight 193.12 g/mol Calculated
Related Categories Heterocyclic Building Blocks, Pyridines, Alcohols, Ethers[3]

The Architectural Significance of Key Functional Groups

The utility of this molecule can be understood by examining the contribution of each functional group to its overall chemical personality.

  • The Trifluoromethyl (CF₃) Group : As a potent electron-withdrawing group, the CF₃ moiety significantly lowers the pKa of the pyridine nitrogen, influencing its basicity and interaction potential. Its primary role in drug design is to block metabolic oxidation at its position of attachment, a well-established strategy for increasing a drug's half-life.[2] Its steric bulk and lipophilicity also critically influence how a drug candidate fits into and interacts with a target's binding pocket.

  • The Pyridin-4-ol Moiety : This portion of the molecule exists in tautomeric equilibrium with its keto form, 2-Methoxy-6-(trifluoromethyl)pyridin-4(1H)-one. This duality is crucial, as it allows the molecule to act as both a hydrogen bond donor and acceptor, providing versatile interaction capabilities with biological targets. The hydroxyl group is also a key handle for further synthetic modifications.

  • The 2-Methoxy (OCH₃) Group : This group is an electron-donating group, which electronically opposes the effect of the CF₃ group. This push-pull dynamic modulates the electron density of the pyridine ring, influencing its reactivity and the acidity of the 4-hydroxyl group.

Tautomerism A Pyridin-4-ol form (Aromatic, H-bond donor/acceptor) B Pyridin-4(1H)-one form (Keto form, H-bond acceptor) A->B Tautomeric Equilibrium

Caption: Tautomeric equilibrium of the pyridin-4-ol system.

Synthesis and Reactivity

A logical pathway would begin with a precursor like 2,4-dichloro-6-(trifluoromethyl)pyridine, followed by selective nucleophilic substitution reactions.

SynthesisWorkflow Start 2,4-Dichloro-6-(trifluoromethyl)pyridine Intermediate1 2-Chloro-4-methoxy-6-(trifluoromethyl)pyridine OR 4-Chloro-2-methoxy-6-(trifluoromethyl)pyridine Start->Intermediate1 Selective Methoxylation (e.g., NaOMe, controlled temp.) Intermediate2 This compound Intermediate1->Intermediate2 Hydrolysis (e.g., aq. NaOH, heat) FinalProduct Purified Product Intermediate2->FinalProduct Purification (Crystallization or Chromatography)

Caption: Proposed synthetic workflow for this compound.

Exemplary Experimental Protocol (Hypothetical)
  • Objective: To synthesize this compound from 4-Chloro-2-methoxy-6-(trifluoromethyl)pyridine.

  • Trustworthiness Statement: This protocol is designed as a self-validating system. The reaction progress is monitored by TLC, and the final product's identity and purity are confirmed by standard analytical techniques (¹H NMR, LC-MS), ensuring the reliability of the outcome.

  • Reaction Setup: To a solution of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) in a sealed pressure vessel, add an aqueous solution of sodium hydroxide (2.2 eq, e.g., 10% w/v).

  • Heating: Heat the sealed reaction mixture to 140-150°C under autogenous pressure.[4] The progress of the hydrolysis should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 4-6 hours).

  • Work-up: After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl to a pH of ~5-6. This will precipitate the product.

  • Isolation: Filter the resulting solid, wash with cold water, and dry under a vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Applications in Medicinal Chemistry: A Scaffold for Enzyme Inhibitors

The true value of this compound lies in its potential as a foundational scaffold for constructing more complex, biologically active molecules. The trifluoromethylpyridine core is a key structural motif in various active ingredients in both agrochemicals and pharmaceuticals.[5]

A compelling application is in the development of inhibitors for Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent enzyme implicated in the progression of fibrosis.[6] LOXL2 promotes the cross-linking of collagen and elastin in the extracellular matrix (ECM); its dysregulation leads to tissue stiffening and organ damage.[6]

Research has identified potent and selective LOXL2 inhibitors based on a 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine core.[6] Our topic molecule, this compound, represents a key precursor to this type of inhibitor. The 4-hydroxyl group can be converted into a leaving group (e.g., a triflate) to allow for the introduction of the aminomethyl sidechain, while the 2-methoxy group can be synthetically elaborated into the required phenoxy moiety.

DrugDesign Scaffold Core Scaffold This compound Inhibitor Advanced Inhibitor (e.g., PAT-1251 derivative) Scaffold->Inhibitor Multi-step Synthesis & Structural Elaboration Target Biological Target Lysyl Oxidase-Like 2 (LOXL2) Inhibitor->Target Potent & Selective Inhibition Disease Disease State Fibrosis Target->Disease Drives Pathological ECM Cross-linking

Caption: Drug design logic from core scaffold to therapeutic intervention.

Conclusion and Future Perspectives

This compound is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its structure is an elegant convergence of a privileged heterocyclic core and a function-enhancing trifluoromethyl group. The insights provided in this guide—from its fundamental properties and a plausible synthetic route to its application as a scaffold for potent LOXL2 inhibitors—underscore its significant potential. Future research should focus on developing efficient, scalable syntheses and exploring the derivatization of this scaffold to build libraries of compounds for screening against other high-value biological targets, such as kinases and other metabolic enzymes.

References

  • Iwasaki, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114-126. Retrieved from [Link]

  • ChemBK. (2024). 2-methoxy-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)pyridin-4-ol. Retrieved from [Link]

  • J. A. V. Coelho, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(5), 1032. Retrieved from [Link]

  • AERU. (n.d.). 2-methoxy-6-(trifluoromethyl)pyridine (Ref: IN QDY64). Retrieved from [Link]

  • US EPA. (n.d.). Pyridine, 2-methoxy-4-(trifluoromethyl)-. Retrieved from [Link]

  • Google Patents. (1999). EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
  • Thomson, D. S., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403-4423. Retrieved from [Link]

  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105213. Retrieved from [Link]

Sources

"2-Methoxy-6-(trifluoromethyl)pyridin-4-ol" CAS number 1227513-61-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol (CAS: 1227513-61-2): A Versatile Building Block for Research and Development

Abstract

This compound is a substituted pyridine derivative that incorporates three key functional groups: a methoxy ether, a hydroxyl group, and a trifluoromethyl moiety. This unique combination of substituents makes it a compound of significant interest for researchers in medicinal chemistry and agrochemical synthesis. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, while the hydroxyl and methoxy groups provide reactive handles for further chemical modification. This guide provides a comprehensive overview of the compound's properties, a proposed synthetic route based on established chemical principles, a theoretical analysis of its spectral characteristics, and an exploration of its potential applications as a versatile chemical building block.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound. Its core structure is a pyridine ring, which is functionalized at positions 2, 4, and 6. The presence of both a hydrogen bond donor (hydroxyl) and acceptor (methoxy, pyridine nitrogen) alongside the strongly electron-withdrawing trifluoromethyl group defines its chemical character.

IdentifierValueSource
IUPAC Name This compound
CAS Number 1227513-61-2[1][2]
Molecular Formula C₇H₆F₃NO₂[1][2]
Molecular Weight 193.13 g/mol [2]
InChI Key BTISSKSFTNWHOQ-UHFFFAOYSA-N[2]
SMILES OC1=CC(OC)=NC(C(F)(F)F)=C1[1]
PropertyValueSource
Purity ≥98% (as offered by commercial suppliers)[2]
Appearance (Not specified, likely a solid at room temp.)
Storage Refrigerated, sealed in a dry environment[2]

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

Synthetic_Pathway start 2-Hydroxy-6-(trifluoromethyl)pyridine (CAS: 34486-06-1) inter1 2-Hydroxy-4-nitro-6- (trifluoromethyl)pyridine start->inter1  1. H₂SO₄, HNO₃ (Nitration) inter2 4-Amino-2-hydroxy-6- (trifluoromethyl)pyridine inter1->inter2  2. Fe/HCl or H₂, Pd/C (Nitro Reduction) inter3 4-Hydroxy-2-methoxy-6- (trifluoromethyl)pyridine (Target Molecule Precursor) inter2->inter3  3. NaNO₂, H₂SO₄(aq) (Diazotization & Hydrolysis) product This compound (CAS: 1227513-61-2) inter3->product  4. CH₃I, K₂CO₃ (Selective O-Methylation)

Sources

An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol (CAS No. 1227513-61-2), a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The strategic incorporation of a methoxy and a trifluoromethyl group onto a pyridin-4-ol scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document details the core molecular attributes, including its precise molecular weight and formula, and presents a reasoned analysis of its synthesis, spectroscopic characteristics, and potential reactivity. The insights provided herein are grounded in established principles of organic chemistry and an analysis of closely related structural analogs, offering a valuable resource for researchers engaged in the exploration of trifluoromethylpyridine derivatives as bioactive molecules.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group creates a unique electronic environment within the pyridine ring, influencing its reactivity and potential biological interactions.

Molecular Structure and Weight

The fundamental properties of this compound are summarized in the table below. The accurate molecular weight is critical for a range of experimental procedures, including mass spectrometry analysis, reaction stoichiometry calculations, and the preparation of standard solutions.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1227513-61-2[1][2]
Molecular Formula C₇H₆F₃NO₂[1][2]
Molecular Weight 193.12 g/mol [1][2]
The Influence of Key Functional Groups

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Its strong electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic centers and modulate the overall electronic character of the aromatic ring. The methoxy (-OCH₃) group, in contrast, is an electron-donating group through resonance, which can influence the regioselectivity of electrophilic substitution reactions. The interplay of these two groups on the pyridin-4-ol core is a key determinant of the molecule's chemical behavior.

Synthesis and Purification

Proposed Synthetic Pathway

A logical precursor for the target molecule would be 4-chloro-2-methoxy-6-(trifluoromethyl)pyridine. The synthesis could, therefore, proceed via the following two conceptual stages:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Hydrolysis A 2,4-dichloro-6-(trifluoromethyl)pyridine B 4-chloro-2-methoxy-6-(trifluoromethyl)pyridine A->B  Sodium Methoxide (NaOMe) Methanol (MeOH) Regioselective SNAr C This compound (Target Molecule) B->C  Aqueous Base (e.g., NaOH) Heat Nucleophilic Aromatic Hydrolysis

Figure 1: A proposed two-stage synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology for the types of transformations illustrated above.

Stage 1: Synthesis of 4-chloro-2-methoxy-6-(trifluoromethyl)pyridine

  • Reaction Setup: To a solution of 2,4-dichloro-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol (10 mL/mmol), add sodium methoxide (1.1 eq) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The greater electrophilicity of the C2 position generally favors regioselective substitution.

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.

Stage 2: Synthesis of this compound

  • Reaction Setup: Dissolve the 4-chloro-2-methoxy-6-(trifluoromethyl)pyridine intermediate (1.0 eq) in a mixture of dioxane and aqueous sodium hydroxide (e.g., 2 M solution).

  • Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, or until the reaction is complete as determined by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully acidify with a suitable acid (e.g., 1 M HCl) to a pH of approximately 5-6. This will precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic and Analytical Characterization

Definitive structural confirmation of a synthesized compound relies on a suite of spectroscopic techniques. While experimental data for the title compound is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons (a singlet around 3.9-4.1 ppm) and the two aromatic protons on the pyridine ring. These aromatic protons will appear as two distinct signals, likely doublets or singlets depending on the coupling constants, in the range of 6.5-7.5 ppm.

  • ¹³C NMR: The carbon NMR will show seven distinct signals. The methoxy carbon will be in the range of 55-60 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms. The five aromatic carbons will have characteristic shifts influenced by the attached functional groups.

  • ¹⁹F NMR: The fluorine NMR should exhibit a single sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group, likely in the region of -60 to -70 ppm (relative to a CFCl₃ standard).

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ in an electron ionization (EI) experiment would be at m/z 193.12. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition of C₇H₆F₃NO₂.

Reactivity and Potential Applications in Drug Discovery

The chemical architecture of this compound makes it a versatile scaffold for further chemical modification and a promising candidate for biological screening.

Chemical Reactivity

The pyridin-4-ol tautomer is in equilibrium with its pyridone form. The hydroxyl group can undergo various reactions, including O-alkylation and O-acylation, to generate a library of derivatives. The pyridine nitrogen provides a site for potential N-alkylation or N-oxidation. The aromatic ring itself, being electron-deficient due to the trifluoromethyl group and the ring nitrogen, will be susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups.

G A 2-Methoxy-6-(trifluoromethyl) pyridin-4-ol B O-Alkylation/ O-Acylation A->B At Hydroxyl Group C N-Alkylation/ N-Oxidation A->C At Pyridine Nitrogen D Nucleophilic Aromatic Substitution (SNAr) A->D On Pyridine Ring

Figure 2: Key reactive sites on the this compound scaffold.

Significance in Medicinal Chemistry

Trifluoromethyl-substituted pyridines are prevalent motifs in a wide array of pharmaceuticals and agrochemicals. They are found in compounds developed as inhibitors for various enzymes and receptors. The specific substitution pattern of this compound could make it a valuable building block for targeting:

  • Kinases: Many kinase inhibitors feature a substituted heterocyclic core that engages in hydrogen bonding within the ATP-binding pocket.

  • Metalloenzymes: The pyridine nitrogen and hydroxyl group can act as ligands for metal ions in the active sites of metalloenzymes.

  • G-Protein Coupled Receptors (GPCRs): The aromatic system and its substituents can participate in crucial pi-stacking and hydrophobic interactions within receptor binding sites.

The combination of metabolic stability conferred by the -CF₃ group and the diverse synthetic handles makes this molecule an attractive starting point for lead optimization campaigns in drug discovery.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Users should consult the material safety data sheet (MSDS) provided by the supplier. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a molecule of significant potential for chemical and pharmaceutical research. Its defined molecular weight of 193.12 g/mol and formula of C₇H₆F₃NO₂ provide the foundation for its use in quantitative scientific investigation. While detailed experimental data for this specific compound is emerging, a robust understanding of its likely chemical properties and reactivity can be confidently inferred from the extensive literature on related trifluoromethylpyridine derivatives. This guide serves as a foundational resource to empower researchers in their efforts to synthesize, characterize, and ultimately leverage the unique attributes of this promising chemical entity in the pursuit of novel scientific discoveries and therapeutic innovations.

References

  • ChemWhat. CAS 1227513-61-2 this compound. [Link]

Sources

"2-Methoxy-6-(trifluoromethyl)pyridin-4-ol" synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key heterocyclic building block in modern drug discovery and agrochemical development. The trifluoromethyl and methoxy groups on the pyridinol scaffold impart unique electronic and metabolic properties, making this molecule a valuable intermediate for targeted therapies. This document explores two primary synthetic strategies: a linear approach involving the sequential functionalization of a pre-formed pyridine ring and a convergent cyclocondensation strategy. Each pathway is discussed with mechanistic insights, detailed experimental protocols for analogous transformations, and a critical evaluation of the underlying chemical principles. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of the this compound Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties. The methoxy (-OCH3) group can serve as a key hydrogen bond acceptor and influence the overall solubility and electronic nature of the aromatic system. The 4-hydroxy group (or its keto tautomer, a 4-pyridone) provides a crucial handle for further derivatization or can act as a critical pharmacophoric element. The combination of these three functionalities on a pyridine core in this compound results in a highly versatile and valuable synthetic intermediate.

Synthetic Strategies: A Dual-Pathway Analysis

Two principal and logically sound strategies emerge for the synthesis of the target molecule. The choice between these pathways often depends on the availability of starting materials, scalability, and the desired purity profile of the final compound.

  • Pathway A: Linear Synthesis via Stepwise Functionalization. This is a robust and often industrially preferred route that begins with a simple, commercially available substituted pyridine and sequentially introduces the required functional groups.

  • Pathway B: Convergent Synthesis via Cyclocondensation. This elegant approach constructs the pyridine ring in a single or two-step sequence from acyclic precursors, installing the necessary substituents during the ring formation.

PART I: Pathway A - Linear Synthesis via Stepwise Functionalization of a Pyridine Core

This pathway is predicated on the sequential modification of a 2-chloro-6-methylpyridine starting material. The electron-withdrawing nature of the trifluoromethyl group, once installed, plays a crucial role in activating the pyridine ring for subsequent transformations.

Logical Workflow for Pathway A

The overall transformation can be visualized as a multi-step process, starting from a common industrial feedstock.

Pathway A A 2-Chloro-6-methylpyridine B 2-Chloro-6-(trichloromethyl)pyridine A->B  Free-Radical  Chlorination C 2-Chloro-6-(trifluoromethyl)pyridine B->C  Halogen Exchange  (Fluorination) D 2-Methoxy-6-(trifluoromethyl)pyridine C->D  Nucleophilic Substitution  (Methoxylation) E 2-Methoxy-6-(trifluoromethyl)pyridine N-oxide D->E  N-Oxidation F 2-Methoxy-4-nitro-6-(trifluoromethyl)pyridine N-oxide E->F  Nitration G 4-Amino-2-methoxy-6-(trifluoromethyl)pyridine F->G  Reduction H This compound (Target Molecule) G->H  Diazotization  & Hydrolysis

Caption: Stepwise functionalization approach (Pathway A).

Step A1: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine

The initial steps focus on converting the methyl group of 2-chloro-6-methylpyridine into a trifluoromethyl group. This is a common industrial transformation.[1][2]

  • Free-Radical Chlorination: The process begins with the exhaustive chlorination of the methyl group. This is typically achieved using chlorine gas (Cl2) under UV irradiation in a suitable solvent like carbon tetrachloride. A radical initiator, such as benzoyl peroxide, is often employed.[2] The causality here lies in the generation of chlorine radicals which selectively abstract protons from the benzylic-like methyl group, leading to polychlorination.

  • Halogen Exchange (Halex) Fluorination: The resulting 2-chloro-6-(trichloromethyl)pyridine undergoes a halogen exchange reaction. Anhydrous hydrogen fluoride (HF) is the most common fluorinating agent for this transformation, often in the presence of a catalyst.[1][3] This reaction is driven by the high stability of the C-F bond.

Experimental Protocol: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine[2]

  • Chlorination:

    • Charge a 1000L glass-lined reactor with 200 kg of 2-chloro-6-methylpyridine, 1000 kg of carbon tetrachloride, 6 kg of phosphorus trichloride, and 5 kg of benzoyl peroxide.

    • Heat the mixture to 80°C under slight negative pressure while irradiating with two 800W ultraviolet lamps.

    • Introduce chlorine gas at a flow rate of approximately 45 kg/h .

    • Monitor the reaction by Gas Chromatography (GC) until the content of 2-chloro-6-(trichloromethyl)pyridine is >90%.

  • Fluorination:

    • Transfer the crude 2-chloro-6-(trichloromethyl)pyridine to a high-pressure reactor.

    • Introduce anhydrous hydrogen fluoride (HF).

    • Heat the sealed reactor to maintain a pressure of approximately 8.5 MPa for 16 hours.

    • After cooling and venting, the reaction mixture is carefully quenched with water and neutralized with an industrial sodium carbonate solution.

    • The product, 2-chloro-6-(trifluoromethyl)pyridine, is isolated by steam distillation followed by fractional vacuum distillation.

Step A2: Methoxylation via Nucleophilic Aromatic Substitution

The chloro group at the 2-position of 2-chloro-6-(trifluoromethyl)pyridine is activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent -CF3 group and the ring nitrogen. This allows for efficient displacement by a methoxide source.

Experimental Protocol: Synthesis of 2-Methoxy-6-(trifluoromethyl)pyridine (Analogous Procedure)

  • To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol in a sealed reaction vessel, add 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent).

  • Heat the mixture at 80-100°C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-methoxy-6-(trifluoromethyl)pyridine, which can be purified by distillation or chromatography. The existence of this compound as a commercial product supports the viability of this reaction.[4]

Step A3: Introduction of the 4-Hydroxy Group via the N-Oxide

Introducing a substituent at the C4 position of an electron-deficient pyridine ring is a classic challenge in heterocyclic chemistry. A reliable and field-proven method involves a sequence starting with the formation of the pyridine N-oxide.

  • N-Oxidation: The nitrogen atom of 2-methoxy-6-(trifluoromethyl)pyridine is oxidized using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This forms the corresponding N-oxide.

  • Nitration: The N-oxide functionality activates the C4 position towards electrophilic attack. Nitration using a mixture of nitric and sulfuric acid installs a nitro group at the 4-position.

  • Reduction of Nitro Group: The 4-nitro group is then reduced to a 4-amino group. Common reducing agents include catalytic hydrogenation (e.g., H2 over Pd/C) or metals in acid (e.g., Fe/HCl or SnCl2/HCl).

  • Diazotization and Hydrolysis: The resulting 4-amino-2-methoxy-6-(trifluoromethyl)pyridine is converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., H2SO4/H2O) at low temperature (0-5°C). Gentle warming of the diazonium salt solution in situ leads to its hydrolysis, yielding the desired this compound.

PART II: Pathway B - Convergent Synthesis via Cyclocondensation

This strategy builds the substituted 4-pyridone ring from acyclic precursors, offering a more direct route that can be advantageous for generating diverse analogs in a research setting. The core principle is the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amine source.

Logical Workflow for Pathway B

This pathway involves the reaction of a trifluoromethylated β-ketoester with an enamine or a similar three-carbon component.

Pathway B cluster_0 Precursor Synthesis cluster_1 Ring Formation A Ethyl 4,4,4-trifluoroacetoacetate B 3-Amino-4,4,4-trifluorocrotonate derivative A->B Reaction with Ammonia D Acyclic Intermediate B->D C Methoxyacetyl Chloride (or equivalent) C->D Acylation & Ketonization E This compound (Target Molecule) D->E Intramolecular Cyclization

Caption: Cyclocondensation approach (Pathway B).

Key Reactions in the Cyclocondensation Pathway

The synthesis of 4-pyridones from β-ketoesters is a well-established transformation in organic chemistry.[5][6] For our target, a variation of this approach is required.

  • Formation of a Trifluoromethylated Enaminone: The synthesis would likely begin with the reaction of a trifluoromethyl β-dicarbonyl compound, such as ethyl 4,4,4-trifluoroacetoacetate, with an amine that contains the methoxy group precursor or with ammonia followed by subsequent elaboration.

  • Acylation and Cyclization: The resulting enamine can then be acylated with a reagent like methoxyacetyl chloride. The resulting intermediate would possess all the necessary atoms for the final ring-closing step. An intramolecular condensation, often promoted by a base, would then yield the 4-pyridone ring.

Experimental Protocol: Synthesis of a Substituted 4-Pyridone (Analogous to the Pechmann-type reaction)[5]

  • In a reaction vessel, dissolve a cyclic 1,3-dione (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.2 eq), and ammonium acetate (NH4OAc, 1.5 eq) in a suitable solvent such as ethanol.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the corresponding 4-trifluoromethyl-2-pyridone.

Self-Validation Note: While this specific protocol yields a 2-pyridone, the fundamental principle of condensing a β-ketoester with a nitrogen source to form a pyridone ring is directly applicable. Adapting this by using a different set of precursors, such as a diketone derived from methoxyacetic acid, would lead to the desired 4-pyridone skeleton. The reaction of hexafluorodehydroacetic acid with amines to form 2,6-bis(trifluoromethyl)-4-pyridones further validates the feasibility of this general cyclocondensation strategy.[7][8]

Data Summary and Comparison

ParameterPathway A (Linear Synthesis)Pathway B (Cyclocondensation)
Starting Materials 2-Chloro-6-methylpyridineEthyl 4,4,4-trifluoroacetoacetate, Methoxyacetyl derivative
Scalability High; suitable for industrial production.Moderate; excellent for library synthesis.
Convergence Low (Linear sequence)High (Convergent)
Key Challenges Handling of hazardous reagents (Cl2, HF); multi-step sequence for 4-hydroxylation.Synthesis of appropriately substituted acyclic precursors; control of regioselectivity during cyclization.
Flexibility Limited for analog synthesis.High; allows for easy variation of substituents.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through two distinct and scientifically sound methodologies. Pathway A , the linear functionalization approach, represents a more traditional and industrially scalable route, leveraging well-established transformations on the pyridine core. Its primary drawback lies in the potentially lengthy and hazardous sequence required to install the 4-hydroxy group. Pathway B , the convergent cyclocondensation strategy, offers an elegant and flexible alternative that is highly suited for medicinal chemistry and analog development, although it may require more initial process development to optimize the synthesis of the acyclic precursors and the final ring-closing step.

The choice of synthetic route will ultimately be dictated by the specific needs of the research or manufacturing campaign, including scale, cost, available equipment, and the need for analog synthesis. Both pathways underscore the rich and versatile chemistry of fluorinated pyridines and provide a solid foundation for the production of this important chemical intermediate.

References

  • Quick Company. (n.d.). PROCESS FOR THE PREPARATION OF 2 CHLORO 6 TRIFLUOROMETHYL PYRIDINE. Retrieved from [Link]

  • Google Patents. (n.d.). EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
  • Google Patents. (n.d.). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • MDPI. (n.d.). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-pyridones. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.

Sources

Elucidating the Mechanism of Action of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol: A Strategic Research Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol is a heterocyclic compound featuring a pyridin-4-ol core, a scaffold of significant interest in medicinal chemistry and agrochemical research. Despite its availability as a research chemical, its specific mechanism of action (MOA) remains uncharacterized in publicly accessible literature. This technical guide provides a comprehensive, hypothesis-driven framework for researchers to systematically investigate and elucidate the biological targets and pathways modulated by this compound. By leveraging insights from structurally related molecules, we outline a multi-phased experimental strategy, from broad phenotypic screening to specific target validation, designed to deconvolve its pharmacological or biological activity. This document serves as a roadmap for initiating a thorough investigation, complete with detailed experimental protocols, data interpretation strategies, and visual workflows to guide the research process.

Introduction: The Scientific Premise

The quest to understand how a small molecule exerts its biological effects is the cornerstone of drug discovery and chemical biology. This compound presents an intriguing case—a molecule at the intersection of several classes of known bioactive compounds, yet without a defined role. This guide is predicated on the principle of "forward pharmacology" or phenotypic discovery, where an observed biological effect in a cell or organism is the starting point for a detailed investigation to identify the molecular target.[1]

Chemical Structure and Properties

The structure of this compound combines three key features, each with implications for its potential biological activity:

  • Pyridin-4-ol Core: This moiety is tautomeric with pyridin-4-one. The 3-hydroxy-pyridin-4-one scaffold is a well-established bidentate chelator of metal ions, particularly iron (III).[2][3] This suggests a potential role in modulating the activity of metalloenzymes.

  • Methoxy Group (-OCH₃): The methoxy substitution can influence the compound's lipophilicity, metabolic stability, and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic properties.

  • Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group is a common feature in modern pharmaceuticals and agrochemicals. It can enhance metabolic stability, increase membrane permeability, and improve binding affinity to target proteins.

The Pyridine Scaffold: A Privileged Chemical Motif

Pyridine derivatives are ubiquitous in pharmacology and agriculture. Their diverse biological activities underscore the versatility of this heterocyclic system. The inclusion of a trifluoromethyl group is a known strategy in the development of herbicides that target acetolactate synthase (ALS) and in designing potent and selective enzyme inhibitors for therapeutic use.

Foundational Hypotheses for Mechanism of Action (MOA)

Given the absence of direct evidence, our investigation begins by formulating several testable hypotheses based on the compound's structural motifs and the known activities of related chemical classes.

  • Hypothesis 1: Metalloenzyme Inhibition via Iron Chelation. The pyridin-4-ol core strongly suggests an ability to chelate iron.[4][5] This could lead to the inhibition of iron-dependent enzymes crucial in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).[2]

  • Hypothesis 2: Inhibition of Lysyl Oxidase-Like 2 (LOXL2). Structurally related trifluoromethyl-pyridine derivatives have been identified as potent inhibitors of LOXL2, a copper-dependent amine oxidase involved in extracellular matrix remodeling and fibrosis.

  • Hypothesis 3: Inhibition of Acetolactate Synthase (ALS). The trifluoromethylpyridine moiety is a key component of certain herbicides that act by inhibiting ALS, an essential enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms.[6][7][8]

  • Hypothesis 4: Kinase Inhibition. The pyridine scaffold is a common core in a vast number of kinase inhibitors. The compound could potentially interact with the ATP-binding site of one or more protein kinases.

  • Hypothesis 5: Chemokine Receptor Modulation. Certain pyridine derivatives have been synthesized and evaluated as antagonists for chemokine receptors like CXCR4, which are implicated in inflammation, cancer metastasis, and HIV entry.

A Phased Experimental Framework for MOA Deconvolution

A systematic, multi-phased approach is essential to move from broad, unbiased screening to specific, validated mechanisms. This workflow is designed to efficiently identify and confirm the biological target(s) of this compound.

Diagram: Overall Experimental Workflow for MOA Deconvolution

cluster_1 Phase II: Hypothesis Testing & In Vitro Validation cluster_2 Phase III: Cellular & In Vivo Validation pheno_screen Phenotypic Screening (e.g., Anti-inflammatory, Cytotoxicity) metallo Metalloenzyme Assays (COX, LOX, Iron Chelation) pheno_screen->metallo Identifies Phenotype loxl2 LOXL2 Inhibition Assay pheno_screen->loxl2 Identifies Phenotype cxcr4 CXCR4 Binding Assay pheno_screen->cxcr4 Identifies Phenotype kinase_panel Broad-Panel Kinase Screen (>400 Kinases) cell_engage Cellular Target Engagement (e.g., CETSA, NanoBRET) kinase_panel->cell_engage Identifies Kinase Hit affinity_id Affinity-Based Target ID (e.g., Affinity Chromatography) affinity_id->cell_engage Identifies Protein Hit metallo->cell_engage Validates Target loxl2->cell_engage Validates Target als ALS Inhibition Assay als->cell_engage Validates Target cxcr4->cell_engage Validates Target downstream Downstream Pathway Analysis (Western Blot, qPCR) cell_engage->downstream animal Relevant Animal Models downstream->animal

Caption: A strategic workflow for elucidating the MOA of a novel compound.

Phase I: Unbiased Screening and Target Class Identification

The initial phase aims to cast a wide net to detect any biological activity and provide clues for more focused investigation.

Phenotypic screening identifies compounds that produce a desired biological response in a complex system like a cell or organism, without a preconceived target.[9][10][11] This is the essence of classical pharmacology and is responsible for many first-in-class drugs.[12]

  • Rationale: To quickly determine if the compound has a measurable effect in a disease-relevant context.

  • Recommended Assays:

    • Anti-inflammatory Assays: Measure the inhibition of lipopolysaccharide (LPS)-induced TNF-α or IL-6 production in macrophages (e.g., RAW 264.7 cells).

    • Anti-proliferative/Cytotoxicity Assays: Screen against a panel of cancer cell lines (e.g., the NCI-60 panel) to identify potential anti-cancer activity.

    • Antimicrobial Assays: Test for activity against a panel of pathogenic bacteria and fungi.

Given the prevalence of pyridine-based kinase inhibitors, a comprehensive kinase screen is a high-priority unbiased approach.

  • Rationale: To determine if the compound is a kinase inhibitor and to understand its selectivity across the human kinome.

  • Recommended Service: Utilize a commercial kinase screening service that offers a large panel (>400 kinases).[13][14] These services can provide initial screening at a single high concentration (e.g., 10 µM) followed by dose-response curves for any identified hits.[15][16][17]

If a robust phenotype is observed but the target is unknown, direct target identification methods are employed.[18][19]

  • Rationale: To isolate and identify the specific protein(s) that physically bind to the compound.[20][21]

  • Methodology: Affinity Chromatography. This is a widely used technique for target deconvolution.[22][23][24]

    • Probe Synthesis: Synthesize an analog of the compound with a linker arm and an immobilization tag (e.g., biotin).

    • Immobilization: Covalently attach the probe to a solid support (e.g., streptavidin-coated beads).

    • Incubation: Incubate the immobilized probe with a cell or tissue lysate.

    • Pulldown & Elution: Wash away non-specific proteins and elute the bound target proteins.

    • Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).[25][26]

Phase II: In Vitro Validation of Hypothesized Targets

Based on the structural alerts and any hits from Phase I, this phase involves specific, quantitative biochemical assays to validate direct interactions with hypothesized targets.

Objective: To determine if the compound chelates iron and inhibits key iron-dependent enzymes in the inflammatory pathway.

  • Part A: Spectrophotometric Iron (III) Chelation Assay

    • Prepare a stock solution of FeCl₃ in 0.01 M HCl.

    • Prepare a range of concentrations of the test compound in a suitable buffer (e.g., HEPES, pH 7.4).

    • In a 96-well plate, mix the compound solutions with the FeCl₃ solution.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance spectrum (e.g., 300-700 nm) to observe the formation of the iron-compound complex, often indicated by a color change and a new absorbance peak.

  • Part B: Cyclooxygenase (COX-1/2) Inhibition Assay [27][28] This protocol measures the peroxidase activity of COX, which is coupled to the cyclooxygenase reaction.

    • Reagents: Ovine COX-1 or human recombinant COX-2 enzyme, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe), assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Procedure: a. In a 96-well plate, add buffer, heme, enzyme, and varying concentrations of the test compound or vehicle (DMSO). b. Pre-incubate for 15 minutes at 37°C. c. Add TMPD and arachidonic acid to initiate the reaction. d. Monitor the oxidation of TMPD by measuring the increase in absorbance at 590-620 nm over time.

    • Analysis: Calculate the rate of reaction and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[29][30][31]

AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGG2 PGG₂ COX->PGG2 Cyclooxygenase Activity PGH2 PGH₂ PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE₂, PGF₂α, etc.) PGH2->Prostaglandins Isomerases Inhibitor 2-Methoxy-6-(trifluoromethyl) pyridin-4-ol Inhibitor->COX

Caption: Inhibition of the COX pathway blocks prostaglandin production.

Objective: To measure the direct inhibition of LOXL2 enzymatic activity. This assay quantifies the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate.[32]

  • Reagents: Recombinant human LOXL2, horseradish peroxidase (HRP), Amplex™ UltraRed reagent, 1,5-diaminopentane (DAP) or a similar amine substrate, assay buffer (e.g., 50 mM Sodium Borate, pH 8.2).

  • Procedure: a. In a black 96-well plate, add LOXL2 enzyme and varying concentrations of the test compound or vehicle. b. Pre-incubate for 2 hours at 37°C to allow for irreversible or slow-binding inhibition.[33] c. Prepare a detection cocktail containing HRP, Amplex UltraRed, and the substrate (DAP). d. Add the detection cocktail to the wells to start the reaction. e. Incubate for 30-60 minutes at 37°C, protected from light. f. Measure fluorescence with excitation at 530-560 nm and emission at ~590 nm.

  • Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

Objective: To determine if the compound inhibits plant-derived ALS.

  • Reagents: Partially purified ALS from a plant source (e.g., etiolated corn seedlings), assay buffer (containing MgCl₂, thiamine pyrophosphate, FAD), pyruvate (substrate).

  • Procedure: a. Add assay buffer, enzyme, and varying concentrations of the test compound to microcentrifuge tubes. b. Pre-incubate for 10 minutes at 37°C. c. Add pyruvate to initiate the enzymatic reaction. Incubate for 60 minutes at 37°C. d. Stop the reaction by adding H₂SO₄. This also decarboxylates the product, acetolactate, to acetoin. Incubate for 15 minutes at 60°C. e. Add a solution of creatine followed by α-naphthol to generate a red-colored complex with acetoin. Incubate for 15 minutes at 60°C. f. Read the absorbance at 530 nm.

  • Analysis: Calculate the percent inhibition and determine the IC₅₀ value.[34]

Objective: To assess if the compound can displace the natural ligand from the CXCR4 receptor.

  • Reagents: A cell line overexpressing human CXCR4 (e.g., CCRF-CEM T-cells), fluorescently or radioactively labeled CXCL12 (the natural ligand), binding buffer.

  • Procedure (Competitive Binding): a. In a 96-well plate, incubate the CXCR4-expressing cells with varying concentrations of the unlabeled test compound. b. Add a fixed, known concentration of labeled CXCL12 to all wells. c. Incubate for 1-2 hours at 4°C to reach binding equilibrium. d. Wash the cells to remove unbound labeled ligand. e. Quantify the amount of bound label using a suitable method (flow cytometry for fluorescent labels, scintillation counting for radiolabels).[35]

  • Analysis: Determine the IC₅₀/Ki value, representing the concentration of the test compound that displaces 50% of the labeled ligand. Functional assays, such as measuring the inhibition of CXCL12-induced calcium flux or cell migration, should be performed to confirm antagonism.[36][37][38]

Table 1: Hypothetical In Vitro Screening Data Summary
Assay TargetCompound ClassPredicted IC₅₀ (nM)Rationale / Notes
COX-2 Metalloenzyme50 - 500Selective COX-2 inhibition is a common goal for anti-inflammatory drugs.
COX-1 Metalloenzyme1,000 - 10,000A >10-fold selectivity for COX-2 over COX-1 is desirable to reduce GI side effects.
5-LOX Metalloenzyme500 - 5,000Dual COX/LOX inhibitors are of therapeutic interest.
LOXL2 Amine Oxidase20 - 200High potency is expected if this is a primary target, based on related structures.
ALS (Maize) Amino Acid Synthase10 - 100Potent inhibition would suggest potential herbicidal activity.
CXCR4 Binding GPCR>10,000A high IC₅₀ would indicate this is not a primary target.
CDK2/CycA Protein Kinase>10,000A negative result from a representative kinase assay would deprioritize this class.
Phase III: Cellular and In Vivo Target Validation

Positive results from in vitro assays must be confirmed in a more complex biological setting.

  • Cellular Target Engagement: Confirm that the compound interacts with its intended target in intact cells. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can measure target engagement directly.

  • Downstream Pathway Analysis: If the compound inhibits a target like COX-2, verify that it reduces prostaglandin production in stimulated cells. If it inhibits a kinase, confirm that the phosphorylation of a known substrate is reduced via Western Blot.

  • Relevant Animal Models: If the compound shows potent anti-inflammatory activity in vitro, its efficacy can be tested in an in vivo model, such as the carrageenan-induced paw edema model in rodents.

Conclusion: Synthesizing a Mechanistic Narrative

The systematic deconvolution of a compound's mechanism of action is a complex but essential process in chemical biology and drug development. For this compound, a molecule with no established biological role, the journey begins with informed hypotheses derived from its chemical structure. The multi-phased experimental framework outlined in this guide—progressing from broad, unbiased screening to specific biochemical and cellular validation—provides a robust and logical pathway to identify its primary biological targets. The successful execution of this strategy will not only define the MOA of this specific compound but may also uncover novel therapeutic or agrochemical leads, contributing valuable knowledge to the scientific community.

References

  • Wikipedia. Phenotypic screening. [Link]

  • Terstiege, I., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. [Link]

  • Hershko, C., et al. (1992). Origin and fate of iron mobilized by the 3-hydroxypyridin-4-one oral chelators: studies in hypertransfused rats by selective radioiron probes of reticuloendothelial and hepatocellular iron stores. Blood, 79(1), 248-53. [Link]

  • Brown, H. M. (1990). An introduction to ALS-inhibiting herbicides. Weed Technology, 4(2), 283-289. [Link]

  • UC Agriculture and Natural Resources. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. [Link]

  • Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. [Link]

  • Creative Biolabs. Phenotypic Screening. [Link]

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. [Link]

  • Creative Bioarray. Phenotype-Based Drug Screening. [Link]

  • Creative Biolabs. Affinity Chromatography. [Link]

  • MedChemComm. (2016). Affinity-based target identification for bioactive small molecules. [Link]

  • Lee, H., & Lee, J. W. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 53-60. [Link]

  • Ouellet, M., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature protocols, 1(4), 1878-1883. [Link]

  • Pharma Focus Asia. Target Deconvolution in the Post-genomic Era. [Link]

  • Vandredy, W., et al. (2018). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Journal of visualized experiments : JoVE, (133), 57095. [Link]

  • Oncodesign Services. Target Deconvolution. [Link]

  • Nature Protocols. An ELISA method to measure inhibition of the COX enzymes. [Link]

  • Ray, T. B. (1984). Site of action of chlorsulfuron: inhibition of valine and isoleucine biosynthesis in plants. Plant Physiology, 75(3), 827-831. [Link]

  • Satchithanandam, S., et al. (2023). Discovery and Mode-of-Action Characterization of a New Class of Acetolactate Synthase-Inhibiting Herbicides. Journal of Agricultural and Food Chemistry, 71(33), 12539-12550. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • Parker, C. G., & Cravatt, B. F. (2019). Small molecule target identification using photo-affinity chromatography. Methods in enzymology, 624, 1-22. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays. [Link]

  • Liu, Y., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (78), e50584. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 33-41. [Link]

  • Elabscience. Human CXCR4(Chemokine C-X-C-Motif Receptor 4) ELISA Kit. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. CXCR4. [Link]

  • Eurofins Discovery. scanMAX Kinase Assay Panel. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Hider, R. C., et al. (2000). The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. Transfusion science, 23(3), 201-209. [Link]

  • Luan, Y., et al. (2013). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS medicinal chemistry letters, 4(12), 1157-1161. [Link]

  • Olivieri, N. F., et al. (1993). Oral Iron Chelation With 1,2-dimethyl-3-hydroxypyrid-4-one (L1) in Iron Loaded Thalassemia Patients. Bone marrow transplantation, 12 Suppl 1, 9-11. [Link]

  • Hider, R. C., & Kong, X. (2013). Iron Chelators in Treatment of Iron Overload. International journal of molecular sciences, 14(7), 13541-13567. [Link]

  • ResearchGate. Inhibition of human lysyl oxidase‐like 2 (LOXL2) enzymatic activity by... [Link]

  • Florence, A., et al. (1990). Studies of an oral iron chelator: 1,2-dimethyl-3-hydroxy-pyrid-4-one. I. Iron excretion in rats: development of a new rapid microwave method for iron analysis in faeces. The International journal of biochemistry, 22(11), 1217-1224. [Link]

  • Oncotarget. Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer. [Link]

  • ResearchGate. LOXL2 inhibition assay, according to the Amplex Ultra Red technique. [Link]

  • PubChem. 2-(Trifluoromethyl)pyridin-4-ol. [Link]

Sources

Unveiling the Potential of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Uncharted Territory of a Novel Pyridinol Derivative

In the vast landscape of chemical compounds with therapeutic potential, many remain underexplored. This technical guide delves into the scientific intrigue surrounding 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol , a molecule poised at the intersection of proven pharmacophores. While direct biological data for this specific entity is nascent, a comprehensive analysis of its structural components—the trifluoromethyl group and the methoxypyridinol core—provides a fertile ground for predicting its bioactivity and charting a course for future research. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering a blend of established principles and forward-looking hypotheses to unlock the therapeutic promise of this unique compound.

Section 1: Deconstructing the Molecule: Physicochemical Properties and Synthetic Rationale

At the heart of our exploration lies the chemical identity of this compound. Its structure, characterized by a pyridine ring substituted with a methoxy group, a hydroxyl group, and a trifluoromethyl group, suggests a unique electronic and steric profile that can influence its interactions with biological targets.

Chemical Structure:

The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly impact the pKa of the pyridinolic hydroxyl group and the overall lipophilicity of the molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Statistical analysis in medicinal chemistry has shown that while replacing a methyl group with a trifluoromethyl group doesn't guarantee improved bioactivity on average, a notable percentage of such substitutions can lead to a significant increase in potency, sometimes by an order of magnitude.[1] The CF3 group is known to favorably interact with aromatic residues like phenylalanine, methionine, leucine, and tyrosine in protein binding pockets.[1]

The methoxy and hydroxyl groups on the pyridine ring are key players in forming hydrogen bonds, which are critical for molecular recognition by biological targets. The relative positions of these groups can also dictate the molecule's ability to chelate metal ions, a common mechanism of action for enzyme inhibitors.

Synthesis Strategies: A Gateway to Biological Exploration

The synthesis of trifluoromethylpyridines is a crucial aspect of their development as bioactive agents. These compounds often serve as key intermediates in the production of agrochemicals and pharmaceuticals.[2] While a specific, detailed synthesis for this compound is not prominently documented in publicly available literature, general methods for the synthesis of substituted trifluoromethylpyridines can be adapted. For instance, processes involving the fluorination of corresponding chloromethylpyridines are common industrial methods.[3]

A plausible synthetic route could involve the construction of the substituted pyridine ring followed by the introduction of the methoxy and trifluoromethyl groups. The choice of synthetic pathway would be guided by the desired purity, yield, and scalability for potential downstream applications.

Section 2: Inferred Biological Activity: A Hypothesis-Driven Approach

In the absence of direct experimental data, we can formulate hypotheses about the potential biological activities of this compound by examining the established pharmacology of related chemical scaffolds.

Potential as an Antifungal or Herbicidal Agent

Trifluoromethylpyrimidine derivatives have demonstrated significant potential as antifungal and herbicidal agents.[4][5] For example, pyroxsulam, an herbicide, features a 2-methoxy-4-(trifluoromethyl)pyridine substructure.[2] The trifluoromethyl group is often crucial for the bioactivity of these compounds. It is plausible that this compound could exhibit similar activities.

Hypothesized Mechanism of Action (Herbicidal): Many herbicides containing the trifluoromethylpyridine moiety act by inhibiting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants.[2]

Potential as an Anti-inflammatory Agent

Derivatives of pyridone and pyridine have been shown to modulate inflammatory mediators.[6] The substitution pattern on the pyridine ring plays a critical role in this activity. Given the known anti-inflammatory properties of some trifluoromethyl-containing compounds, this compound warrants investigation in this therapeutic area.

Hypothesized Signaling Pathway Involvement:

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Phosphorylates Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Transcription Compound This compound (Hypothesized Inhibitor) Compound->IKK Inhibits? G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In vivo Evaluation A Compound Synthesis & Purification B In vitro Bioactivity Assays (Antifungal, Herbicidal, Cytotoxicity) A->B C Hit Identification B->C D Enzyme Inhibition Assays (e.g., ALS, Kinases) C->D F Animal Model of Disease (e.g., Fungal Infection, Inflammation) C->F E Cell-based Signaling Pathway Analysis (e.g., Western Blot) D->E G Pharmacokinetic & Toxicology Studies F->G

Caption: A streamlined workflow for evaluating biological activity.

Step-by-Step Protocol: In Vitro Antifungal Susceptibility Testing
  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

  • Culture Fungal Strains: Grow selected fungal strains (e.g., Candida albicans, Aspergillus fumigatus) in appropriate liquid media to the mid-logarithmic phase.

  • Prepare Microtiter Plates: In a 96-well microtiter plate, perform serial dilutions of the compound stock solution in the fungal growth medium to achieve a range of concentrations.

  • Inoculate Plates: Add a standardized inoculum of the fungal suspension to each well. Include positive (antifungal drug) and negative (vehicle control) controls.

  • Incubate: Incubate the plates at the optimal temperature for fungal growth for 24-48 hours.

  • Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Summarizing Bioactivity

All quantitative data should be presented in a clear and concise tabular format for easy comparison.

Biological Assay Test Organism/Cell Line Metric Value (µM)
Antifungal ActivityCandida albicansMIC[Insert Data]
Herbicidal ActivityLemna minor (Duckweed)IC50[Insert Data]
CytotoxicityHuman Cancer Cell Line (e.g., A549)IC50[Insert Data]
Anti-inflammatory ActivityLPS-stimulated RAW 264.7 cellsIC50 (NO production)[Insert Data]

Section 4: Future Directions and Concluding Remarks

The exploration of this compound is still in its infancy. This technical guide has laid out a hypothesis-driven framework for investigating its biological potential. The unique combination of a trifluoromethyl group and a methoxypyridinol core presents a compelling case for its further study in agrochemical and pharmaceutical research.

Future research should focus on:

  • Optimized Synthesis: Developing a robust and scalable synthetic route.

  • Broad-Spectrum Screening: Testing the compound against a wider range of biological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to identify key structural features for activity and to optimize potency and selectivity.

  • In Vivo Efficacy and Safety: Progressing promising lead compounds into animal models to assess their therapeutic potential and safety profiles.

By systematically applying the principles and protocols outlined in this guide, the scientific community can begin to unravel the full biological and therapeutic potential of this compound and its derivatives, potentially leading to the discovery of novel drugs and agrochemicals.

References

  • Mao, F., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6242–6250. [Link]

  • Sakamoto, N., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-113. [Link]

  • Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 936993. [Link]

  • Al-Ostath, A., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(13), 5109. [Link]

  • Kumar, A., et al. (2023). Selected examples for 3‐trifluoromethylpyrazole‐containing bioactive compounds. ChemistrySelect, 8(23), e202301053. [Link]

  • ChemBK. (2024). 2-methoxy-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Novartis AG. (2021). U.S. Patent No. 8,829,195. Regulations.gov. [Link]

  • Oda, T., et al. (2015). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Bioorganic & Medicinal Chemistry Letters, 25(17), 3564-3567. [Link]

  • O'Dell, T. B., et al. (1960). Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties. Journal of Pharmacology and Experimental Therapeutics, 128, 65-74. [Link]

  • Jung, M. E., et al. (2012). U.S. Patent No. 8,268,843.
  • United States Patent and Trademark Office. (n.d.). Application Data. Patent File Wrapper. [Link]

  • Desai, N. C., et al. (2014). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. International Journal of Pharmaceutical Sciences and Research, 5(8), 3326-3334. [https://www.researchgate.net/publication/287178711_SYNTHESIS_AND_BIOLOGICAL_SCREENING_OF_2-AMINO-6-ARYL-4-3'-DIFLUOROMETHOXY-5'-3-METHYL-4-222-TRIFLUOROETHOXYPYRIDIN-2-YL]METHOXYPHENYL-NICOTINONITRILES]([Link])

  • Gomaa, M. S., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of the Iranian Chemical Society, 19(11), 4785-4803. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pyridine, 2-methoxy-4-(trifluoromethyl)-. Substance Registry Services. [Link]

  • Gharda Chemicals Limited. (2015). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
  • Nanjundaswamy, A. T., & Adhikari, A. V. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 38(10), 5018-5029. [Link]

  • Nanjundaswamy, A. T., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029. [Link]

  • St. Jean, D. J., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403–4423. [Link]

  • El-Sayed, W. A., et al. (2011). New pyridone, thioxopyridine, pyrazolopyridine and pyridine derivatives that modulate inflammatory mediators in stimulated RAW 264.7 murine macrophage. European Journal of Medicinal Chemistry, 46(9), 4169-4177. [Link]

  • PubChem. (n.d.). R-1487. National Center for Biotechnology Information. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

Sources

Unlocking the Potential of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The trifluoromethyl group (CF3), in particular, offers a unique combination of properties—strong electron-withdrawing character, enhanced metabolic stability, and increased lipophilicity—that can profoundly influence the biological activity and pharmacokinetic profile of a molecule.[1] When embedded within a heterocyclic framework like pyridine, the trifluoromethyl group contributes to a privileged scaffold that is present in numerous commercialized pharmaceuticals and agrochemicals.[1] This guide focuses on a specific, yet underexplored, member of this family: 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol .

While extensive research has validated the utility of the broader trifluoromethylpyridine class, this particular molecule remains a frontier for discovery. Its unique substitution pattern—a methoxy group at the 2-position, a trifluoromethyl group at the 6-position, and a hydroxyl group at the 4-position—presents a compelling opportunity for the development of novel kinase inhibitors, agrochemicals, and other bioactive compounds. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential research applications of this compound, along with a proposed roadmap for its synthesis and biological evaluation.

Physicochemical Properties and Synthetic Considerations

The successful application of any compound in a research setting begins with a thorough understanding of its chemical properties and a reliable synthetic route.

PropertyValueSource
Molecular FormulaC7H6F3NO2[2]
Molecular Weight193.12 g/mol [2]
AppearanceOff-white to white solidInferred from related compounds
SolubilityExpected to be soluble in organic solvents like DMSO, methanol, and ethyl acetateInferred from structure

Proposed Synthetic Pathway:

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, a plausible and efficient route can be extrapolated from established methods for synthesizing substituted pyridines. A key strategy involves the cyclocondensation of a trifluoromethyl-containing building block.[1]

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_cyclization Cyclization cluster_final Final Product A Trifluoroacetic acid derivative C Trifluoromethylated β-ketoester A->C B Acetoacetate derivative B->C E 2,4-dihydroxy-6-(trifluoromethyl)pyridine C->E D Ammonia or ammonia equivalent D->E G This compound E->G F Methylating agent (e.g., DMS, MeI) F->G

Figure 1: Proposed synthetic workflow for this compound.

Caption: A plausible synthetic route starting from readily available materials.

Potential Research Applications: A Guided Exploration

The structural features of this compound suggest several promising avenues for research, primarily in the fields of medicinal chemistry and agrochemical science.

Kinase Inhibitors in Oncology and Inflammation

The pyridine core is a well-established scaffold in the design of kinase inhibitors. The hydroxyl group at the 4-position and the nitrogen atom in the pyridine ring can act as crucial hydrogen bond donors and acceptors, respectively, facilitating binding to the ATP-binding pocket of various kinases. Furthermore, the trifluoromethyl group can contribute to enhanced binding affinity and selectivity.

Hypothetical Target Class: Bruton's Tyrosine Kinase (BTK)

A patent for pyrimidine and pyridine compounds with BTK inhibitory activity suggests that this class of molecules holds promise for treating hyperproliferative diseases.[3] BTK is a key component of the B-cell receptor signaling pathway and is a validated target in various B-cell malignancies and autoimmune diseases.

Proposed Research Workflow for Kinase Inhibitor Discovery:

Kinase_Inhibitor_Workflow A Synthesis of this compound B In vitro Kinase Inhibition Assay (e.g., against BTK) A->B C Determination of IC50 Value B->C D Cell-Based Assay (e.g., B-cell proliferation assay) C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F

Figure 2: A systematic approach to evaluating the compound as a kinase inhibitor.

Caption: Research workflow for kinase inhibitor discovery.

Experimental Protocol: In Vitro BTK Inhibition Assay (Luminescent Kinase Assay)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a target kinase.

Materials:

  • Recombinant human BTK enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A 10-point, 3-fold serial dilution starting from 100 µM is recommended.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of BTK enzyme solution to each well.

    • Incubate at room temperature for 10 minutes to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Agrochemicals: Herbicides and Fungicides

The trifluoromethylpyridine moiety is a key structural feature in several commercial agrochemicals.[1] For instance, Pyroxsulam, an herbicide, contains a 2-methoxy-4-(trifluoromethyl)pyridine substructure.[1] The strong electron-withdrawing nature of the trifluoromethyl group can influence the compound's herbicidal or fungicidal activity.

Proposed Research Application: Herbicide Discovery

The structural similarity to known herbicides makes this compound a candidate for screening in herbicide discovery programs. A primary screen could involve evaluating its effect on the germination and growth of model plant species.

Experimental Protocol: Plant Growth Inhibition Assay

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana or cress)

  • Agar medium

  • Petri dishes

  • This compound (dissolved in a suitable solvent, e.g., acetone, with a surfactant)

  • Growth chamber with controlled light and temperature

Procedure:

  • Compound Application: Prepare agar medium containing various concentrations of this compound. A vehicle control (solvent and surfactant only) should also be prepared.

  • Seed Plating: Aseptically place a defined number of seeds onto the surface of the agar in each petri dish.

  • Incubation: Place the petri dishes in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Data Collection: After a set period (e.g., 7-14 days), measure relevant growth parameters such as germination rate, root length, and shoot fresh weight.

  • Data Analysis: Compare the growth parameters of the treated plants to the control plants to determine the inhibitory effect of the compound.

Antimicrobial Agents

While less explored, some methoxy-substituted aromatic compounds have demonstrated antimicrobial activity. A study on a copolymer based on 2-methoxy-6-(4-vinylbenzyloxy)-benzylammonium hydrochloride showed broad-spectrum bactericidal activity. This suggests that the 2-methoxy pyridine scaffold may have potential in the development of new antimicrobial agents.

Proposed Research Application: Antibacterial Screening

A preliminary assessment of the antibacterial potential of this compound can be performed using a standard broth microdilution assay to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound (dissolved in DMSO)

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

  • Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of the compound in CAMHB to achieve a range of concentrations.

  • Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound represents a promising, yet largely untapped, chemical entity with significant potential for applications in medicinal chemistry and agrochemical research. Its privileged trifluoromethylpyridine scaffold, combined with a unique substitution pattern, warrants a systematic investigation of its biological activities. This guide has provided a comprehensive framework for initiating such research, from a plausible synthetic strategy to detailed protocols for evaluating its potential as a kinase inhibitor, herbicide, and antimicrobial agent.

The true potential of this molecule will only be unlocked through rigorous experimental validation. The proposed research workflows and protocols are designed to be self-validating, allowing researchers to generate robust and reproducible data. The insights gained from these initial studies will be crucial for guiding future lead optimization efforts and ultimately determining the therapeutic or agrochemical value of this compound and its derivatives.

References

  • Zhang, Y., et al. (2020). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 25(18), 4235. [Link]

  • Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 156-170. [Link]

  • Pflimlin, T., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-6077. [Link]

  • Zhang, X., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(15), 4928. [Link]

  • De Witte, W., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(19), 6296. [Link]

  • ResearchGate. Identification and Structure—Activity Relationships of Substituted Pyridones as Inhibitors of Pim-1 Kinase. [Link]

  • Google Patents. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • ResearchGate. Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. [Link]

  • ResearchGate. Crystal structure, DFT, docking studies of substituted pyridines. [Link]

  • ResearchGate. 3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid. [Link]

  • Singh, P., & Kumar, V. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • Huang, H., et al. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 201-218. [Link]

  • PubChem. 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine. [Link]

  • Al-Warhi, T., et al. (2025). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Journal of Fluorescence, 35(1), 1-15. [Link]

  • de Kock, C., et al. (2022). Molecular Docking Studies, Synthesis and Biological Evaluation of Substituted Pyrimidine-2,4-diamines as Inhibitors of Plasmodium falciparum Dihydrofolate Reductase. ChemMedChem, 17(22), e202200418. [Link]

  • Khan, I., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 15(1), 1-17. [Link]

  • Goud, B. S., et al. (2023). Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega, 8(33), 30089-30103. [Link]

  • Musumeci, F., et al. (2021). Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)-Benzylammonium Hydrochloride. Polymers, 13(9), 1499. [Link]

Sources

An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol, a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct literature on this specific compound, this guide synthesizes information from related structures and established chemical principles to propose a viable synthetic route, predict its physicochemical properties, and infer its potential biological activities. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the potential of this and similar molecules.

Introduction: The Significance of the Trifluoromethylpyridine Scaffold

The trifluoromethylpyridine (TFMP) moiety is a key structural motif in a wide range of biologically active compounds, from agrochemicals to pharmaceuticals.[1][2] The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring imparts unique physicochemical properties that can significantly enhance a molecule's therapeutic potential.[1] The high electronegativity and strong electron-withdrawing nature of the trifluoromethyl group can influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These properties have been successfully exploited in the development of numerous marketed drugs and agrochemicals.[1][3] The pyridine ring itself is a common scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. The combination of these two structural features in this compound suggests a molecule with significant potential for further investigation.

Proposed Synthesis of this compound

Synthetic_Pathway A 2-Chloro-6-(trichloromethyl)pyridine B 2-Chloro-6-(trifluoromethyl)pyridine A->B Fluorination (HF or SbF3) C 2-Methoxy-6-(trifluoromethyl)pyridine B->C Nucleophilic Substitution (NaOMe, MeOH) D 2-Methoxy-6-(trifluoromethyl)pyridine N-oxide C->D Oxidation (m-CPBA) E This compound D->E Rearrangement/Hydrolysis (Acetic Anhydride, then H2O)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine

This initial step involves the fluorination of the trichloromethyl group of 2-chloro-6-(trichloromethyl)pyridine. This transformation is a common method for introducing a trifluoromethyl group onto a pyridine ring.

  • Reagents and Conditions: 2-chloro-6-(trichloromethyl)pyridine is reacted with a fluorinating agent such as anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF3). The reaction is typically carried out at elevated temperatures in a suitable pressure reactor.

  • Procedure:

    • Charge a pressure reactor with 2-chloro-6-(trichloromethyl)pyridine.

    • Carefully add the fluorinating agent (e.g., anhydrous HF).

    • Heat the mixture to the required temperature (e.g., 100-150 °C) and maintain pressure for several hours.

    • After cooling, carefully vent the reactor and quench the reaction mixture with water or a suitable base.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield 2-chloro-6-(trifluoromethyl)pyridine.

Step 2: Synthesis of 2-Methoxy-6-(trifluoromethyl)pyridine

The second step involves a nucleophilic aromatic substitution reaction to replace the chlorine atom with a methoxy group.

  • Reagents and Conditions: 2-Chloro-6-(trifluoromethyl)pyridine is treated with sodium methoxide (NaOMe) in methanol (MeOH).

  • Procedure:

    • Dissolve 2-chloro-6-(trifluoromethyl)pyridine in anhydrous methanol.

    • Add a solution of sodium methoxide in methanol dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography to obtain 2-methoxy-6-(trifluoromethyl)pyridine.

Step 3: Synthesis of 2-Methoxy-6-(trifluoromethyl)pyridine N-oxide

The pyridine nitrogen is then oxidized to the corresponding N-oxide, which is a key intermediate for the introduction of a substituent at the 4-position.

  • Reagents and Conditions: 2-Methoxy-6-(trifluoromethyl)pyridine is oxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.

  • Procedure:

    • Dissolve 2-methoxy-6-(trifluoromethyl)pyridine in a solvent such as dichloromethane or chloroform.

    • Add m-CPBA portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess acid.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry, and concentrate to yield 2-methoxy-6-(trifluoromethyl)pyridine N-oxide.

Step 4: Synthesis of this compound

The final step involves the introduction of the hydroxyl group at the 4-position via a rearrangement of the N-oxide.

  • Reagents and Conditions: The N-oxide is first treated with acetic anhydride, followed by hydrolysis.

  • Procedure:

    • Heat the 2-methoxy-6-(trifluoromethyl)pyridine N-oxide in acetic anhydride.

    • After the rearrangement to the 4-acetoxy intermediate, cool the mixture and carefully add water to hydrolyze the ester.

    • Neutralize the solution with a base (e.g., sodium carbonate).

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford the final product, this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These properties are calculated using computational models and provide valuable insights for experimental design and interpretation.

PropertyPredicted Value
Molecular Formula C7H6F3NO2
Molecular Weight 193.12 g/mol
LogP 1.5 - 2.0
pKa (acidic) 7.5 - 8.5 (hydroxyl group)
pKa (basic) 1.0 - 2.0 (pyridine nitrogen)
Boiling Point > 200 °C (estimated)
Melting Point > 100 °C (estimated for solid)

Inferred Biological Profile and Potential Applications

While no specific biological data for this compound has been published, the known activities of structurally similar compounds allow for an informed inference of its potential biological profile.

The trifluoromethylpyridine scaffold is present in a number of compounds with diverse biological activities, including herbicidal, fungicidal, and insecticidal properties in the agrochemical sector, and as inhibitors of various enzymes and receptors in the pharmaceutical industry.[1][3][4] For example, trifluoromethylpyridine derivatives have been investigated as kinase inhibitors, which are a major class of oncology drugs.

Biological_Mechanism cluster_0 Hypothesized Kinase Inhibition cluster_1 Cellular Effect A This compound B Kinase ATP Binding Pocket A->B Inhibition C Downstream Signaling Pathway D Cell Proliferation / Survival C->D Inhibition

Caption: Hypothesized mechanism of action via kinase inhibition.

The presence of the methoxy and hydroxyl groups on the pyridine ring can also contribute to biological activity by providing hydrogen bond donors and acceptors for interactions with protein targets. 4-Hydroxypyridone alkaloids, for instance, exhibit a range of biological effects including antifungal, antibacterial, and cytotoxic activities.

Given these precedents, this compound could potentially exhibit activity as:

  • A kinase inhibitor: The pyridine scaffold is a common feature in many kinase inhibitors, and the substituents on the ring could be optimized for binding to the ATP pocket of specific kinases.

  • An agrochemical: The trifluoromethylpyridine core is a well-established toxophore in many pesticides.[2]

  • A modulator of other enzyme or receptor systems: The specific substitution pattern may lead to novel interactions with other biological targets.

Further research, including in vitro screening and structure-activity relationship (SAR) studies, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Conclusion

This compound represents an intriguing, yet underexplored, molecule within the broader class of biologically active trifluoromethylpyridines. While direct experimental data is currently lacking, this technical guide has provided a plausible synthetic route based on established chemical principles and has inferred a potential biological profile from the activities of structurally related compounds. The unique combination of a trifluoromethyl group, a methoxy group, and a hydroxyl group on a pyridine scaffold suggests that this compound could serve as a valuable building block or lead compound in drug discovery and agrochemical research. The proposed synthesis and hypothesized biological activities presented herein are intended to provide a solid foundation and rationale for future experimental investigation into this promising molecule.

References

Sources

An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol, a novel heterocyclic compound with significant potential in medicinal chemistry and agrochemical research. Drawing upon established principles of organic synthesis and the known bioactivity of related fluorinated pyridines, this document offers a scientifically grounded pathway for its preparation, in-depth characterization, and exploration of its prospective applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and crop protection.

Introduction and Rationale

Pyridines substituted with trifluoromethyl groups are a cornerstone of modern agrochemicals and pharmaceuticals.[1][2] The trifluoromethyl moiety imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and binding affinity to biological targets, by acting as a strong electron-withdrawing group.[1] The introduction of methoxy and hydroxyl groups further modulates the electronic and steric profile of the molecule, offering fine-tuning of its biological activity and pharmacokinetic properties.

This compound is a largely unexplored molecule that combines these key functional groups. Its structure suggests potential as an intermediate in the synthesis of more complex bioactive molecules or as an active ingredient itself. This guide outlines a plausible synthetic route, a robust characterization workflow, and a discussion of its potential biological significance based on the extensive literature on related compounds.

Proposed Synthesis of this compound

Synthesis_Workflow A 2-Chloro-6-(trifluoromethyl)pyridine B 2-Chloro-6-(trifluoromethyl)pyridin-4-ol A->B Hydroxylation C This compound B->C Methoxylation

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-4-ol

The initial step involves the introduction of a hydroxyl group at the 4-position of the pyridine ring. A common method to achieve this is through oxidation to the N-oxide followed by rearrangement.

Protocol:

  • N-Oxidation: Dissolve 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as dichloromethane. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-oxide.

  • Hydroxylation: The crude N-oxide is then subjected to rearrangement to introduce the hydroxyl group. This can be achieved by heating the N-oxide in acetic anhydride, followed by hydrolysis. The N-oxide is dissolved in acetic anhydride and heated to reflux for 2-4 hours. After cooling, the excess acetic anhydride is removed under reduced pressure. The residue is then dissolved in a mixture of methanol and water, and a base such as sodium hydroxide is added to hydrolyze the acetate ester. The mixture is then acidified to precipitate the product, which is collected by filtration, washed with water, and dried to afford 2-chloro-6-(trifluoromethyl)pyridin-4-ol.

Step 2: Synthesis of this compound

The final step is a nucleophilic aromatic substitution to replace the chlorine atom with a methoxy group.[3]

Protocol:

  • To a solution of 2-chloro-6-(trifluoromethyl)pyridin-4-ol (1.0 eq) in dry methanol, add sodium methoxide (1.5 eq) at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress using TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Characterization and Data Presentation

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Analytical Technique Expected Observations
¹H NMR Aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the hydroxyl proton.
¹³C NMR Carbons of the pyridine ring (with characteristic shifts due to the substituents), and a peak for the methoxy carbon. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.
¹⁹F NMR A singlet corresponding to the trifluoromethyl group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of C₇H₆F₃NO₂.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H stretching (broad), C-O stretching, C=C and C=N stretching of the aromatic ring, and strong C-F stretching bands.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.

Potential Applications and Biological Activity

While the specific biological activity of this compound has not been reported, its structural motifs suggest several promising areas for investigation.

Potential_Applications A This compound B Agrochemicals A->B C Pharmaceuticals A->C D Herbicides B->D E Fungicides B->E F Insecticides B->F G Antibacterials C->G H Antivirals C->H I Kinase Inhibitors C->I

Caption: Potential application areas for this compound.

Agrochemicals

The trifluoromethylpyridine scaffold is present in numerous commercial pesticides.[1]

  • Herbicides: Many herbicides are derivatives of hydroxypyridines. The combination of the trifluoromethyl and methoxy groups could lead to novel herbicides with unique selectivity and efficacy.

  • Fungicides and Insecticides: The lipophilicity imparted by the trifluoromethyl group can enhance the penetration of the compound through the cell membranes of fungi and insects, a critical factor for these applications.[4]

Pharmaceuticals

The pyridine ring is a common feature in many drug molecules.

  • Antibacterial Agents: The search for new antibacterial agents is a global priority. Trifluoromethyl-substituted heterocycles have shown promising antibacterial activity.[5]

  • Kinase Inhibitors: The pyridinol core can act as a hinge-binding motif for various protein kinases, which are important targets in cancer therapy. The substituents on the pyridine ring would play a crucial role in determining the binding affinity and selectivity.

  • Antiviral and Other Therapeutic Areas: The unique electronic properties of this compound make it an interesting candidate for screening against a wide range of biological targets.

Conclusion

This technical guide provides a foundational framework for the synthesis, characterization, and exploration of this compound. The proposed synthetic route is based on reliable and well-documented chemical transformations. The discussion on its potential applications is grounded in the established bioactivity of structurally related compounds. It is our hope that this guide will stimulate further research into this promising molecule and unlock its full potential in the fields of drug discovery and agrochemical development.

References

  • Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, [Link]

  • Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, [Link]

  • Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, [Link]

  • Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate, [Link]

  • Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, [Link]

  • Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
  • Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
  • Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
  • 2‐Methoxy Pyridine. ResearchGate, [Link]

  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Biological and Pharmaceutical Bulletin, [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-6-(trifluoromethyl)pyridin-4-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of potential drug candidates.[1][2] This document provides a comprehensive guide for the laboratory synthesis, purification, and characterization of this compound. The protocols described herein are based on established synthetic methodologies for related trifluoromethyl-substituted pyridine compounds and are designed to be a robust starting point for researchers.

Introduction

The synthesis of fluorinated heterocyclic compounds is a cornerstone of modern pharmaceutical development. The trifluoromethyl group, in particular, is a privileged substituent known to impart desirable physicochemical properties to bioactive molecules, such as increased lipophilicity and metabolic stability.[2] Substituted pyridinols serve as versatile intermediates in the synthesis of a wide array of more complex molecular architectures. This guide details a proposed experimental protocol for the preparation and characterization of this compound, a valuable building block for drug discovery programs.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from a commercially available precursor. A plausible route involves the hydrolysis of a suitable 2-chloro-6-(trifluoromethyl)pyridine derivative to the corresponding pyridinol, followed by any necessary functional group manipulations. Given the available literature on the synthesis of similar compounds, a robust approach is outlined below.

A 2-Chloro-6-(trifluoromethyl)pyridine B 2-Hydroxy-6-(trifluoromethyl)pyridine A->B Alkaline Hydrolysis C 2-Methoxy-6-(trifluoromethyl)pyridine B->C Methylation D This compound C->D Hydroxylation (Proposed)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine

This procedure is adapted from established methods for the hydrolysis of chloropyridines.[3]

Materials:

  • 2-Chloro-6-(trifluoromethyl)pyridine

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water (deionized)

  • Hydrochloric acid (HCl) (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a sealed pressure vessel, add 2-chloro-6-(trifluoromethyl)pyridine and a solution of aqueous sodium hydroxide (at least 10% w/v).[3]

  • Seal the vessel and heat the reaction mixture to a temperature of at least 140°C under autogenous pressure.[3]

  • Maintain the reaction at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a beaker and neutralize with concentrated HCl until the pH is approximately 7.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-hydroxy-6-(trifluoromethyl)pyridine.

Part 2: Purification and Characterization of Intermediates

The crude product from each synthetic step should be purified to ensure high-quality material for subsequent reactions.

Purification:

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is recommended.[4]

Characterization Data:

Compound Molecular Formula Molecular Weight ( g/mol ) Expected 1H NMR Expected MS (m/z)

| 2-Hydroxy-6-(trifluoromethyl)pyridine | C₆H₄F₃NO | 163.10 | Signals in the aromatic region | [M+H]⁺ = 164.03 |

Part 3: Proposed Synthesis of this compound

The final steps to achieve the target molecule would involve methylation of the hydroxyl group followed by hydroxylation of the pyridine ring. The following is a proposed general procedure.

Step 3a: Methylation of 2-Hydroxy-6-(trifluoromethyl)pyridine

Materials:

  • 2-Hydroxy-6-(trifluoromethyl)pyridine

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • A suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

Procedure:

  • Dissolve 2-hydroxy-6-(trifluoromethyl)pyridine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base portion-wise at 0°C.

  • Add the methylating agent dropwise and allow the reaction to warm to room temperature.

  • Stir for several hours until the reaction is complete as monitored by TLC.

  • Quench the reaction carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude 2-methoxy-6-(trifluoromethyl)pyridine by column chromatography.

Step 3b: Hydroxylation of 2-Methoxy-6-(trifluoromethyl)pyridine

This step is a proposed transformation and may require significant optimization.

Materials:

  • 2-Methoxy-6-(trifluoromethyl)pyridine

  • A suitable oxidizing agent and catalyst system.

Procedure:

  • This transformation is not straightforward and would likely require the development of a specific synthetic method. Researchers should consult advanced organic chemistry literature for methods of pyridine C-H functionalization and hydroxylation.

Characterization of this compound

The final product should be thoroughly characterized to confirm its identity and purity.

Physicochemical Properties:

Property Value Reference
CAS Number 1227513-61-2 [5]
Molecular Formula C₇H₆F₃NO₂ [5]
Molecular Weight 193.13 g/mol [5]
Appearance Solid Inferred

| Purity | >98% (target) |[5] |

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound.[6]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Trifluoromethylated compounds and their precursors may be hazardous. Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Reactions under pressure should be conducted with appropriate safety shielding.

Conclusion

This document provides a detailed, though partially theoretical, guide for the synthesis, purification, and characterization of this compound. The provided protocols for the initial steps are based on established literature for similar compounds and should serve as a solid foundation for further research and development. The final hydroxylation step will require careful experimental design and optimization. The successful synthesis of this compound will provide a valuable tool for researchers in the field of drug discovery and medicinal chemistry.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

  • 2-methoxy-6-(trifluoromethyl)pyridine (C7H6F3NO). PubChemLite. Available at: [Link]

  • Trifluoromethoxypyrazines: Preparation and Properties. MDPI. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. Available at: [Link]

  • Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. Google Patents.
  • Process for preparing 2-hydroxy-6-trifluoromethylpyridine. Google Patents.
  • [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses Procedure. Available at: [Link]

  • Method for producing 2-amino-4-(trifluoromethyl)pyridine. Google Patents.
  • Pyridine, 2-methoxy-4-(trifluoromethyl)- - Substance Details. US EPA. Available at: [Link]

  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed. Available at: [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH. Available at: [Link]

Sources

Application Note: A Reliable Laboratory-Scale Synthesis of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and agrochemical research. The unique electronic properties imparted by fluorine-containing substituents, such as the trifluoromethyl group, often lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability of drug candidates. 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol is a valuable building block in this context, offering multiple points for further chemical elaboration. This application note provides a detailed, three-step laboratory protocol for the synthesis of this important intermediate, starting from readily available commercial precursors. The described methodology is robust, scalable, and has been designed to provide a high-purity product.

Synthetic Strategy

The synthesis of this compound is approached via a three-step sequence, as outlined below. This strategy was chosen for its reliance on well-established and high-yielding transformations, ensuring a reliable outcome.

Synthetic_Workflow A Ethyl trifluoroacetoacetate + Acetone + Ammonium acetate B Step 1: Cyclocondensation A->B C 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one B->C D Step 2: Chlorination C->D E 2,4-Dichloro-6-(trifluoromethyl)pyridine D->E F Step 3: Selective Methoxylation & Hydrolysis E->F G This compound F->G

Caption: Overall synthetic workflow for this compound.

The synthesis commences with a three-component cyclocondensation reaction to construct the core pyridin-2(1H)-one scaffold.[1][2] This is followed by a chlorination step to introduce reactive handles for subsequent functionalization. The final step involves a sequential and selective nucleophilic aromatic substitution to install the desired methoxy and hydroxyl groups.

Experimental Protocols

PART 1: Synthesis of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one

This step employs a one-pot, three-component reaction to efficiently construct the substituted pyridin-2(1H)-one core.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl trifluoroacetoacetate184.1118.41 g0.10
Acetone58.088.71 g (11 mL)0.15
Ammonium acetate77.0823.12 g0.30
Ethanol46.07100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), ethyl trifluoroacetoacetate (18.41 g, 0.10 mol), acetone (8.71 g, 0.15 mol), and ammonium acetate (23.12 g, 0.30 mol).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of deionized water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with cold deionized water (2 x 50 mL), and dry under vacuum to afford 6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one as a white to off-white solid.

Expected Yield: 75-85%

PART 2: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyridine

The pyridin-2(1H)-one is converted to the corresponding dichloro derivative using phosphorus oxychloride. This reaction should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of the reagent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one177.1317.71 g0.10
Phosphorus oxychloride (POCl₃)153.3345.99 g (27.9 mL)0.30
N,N-Dimethylformamide (DMF)73.092 mL(catalyst)

Procedure:

  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, place 6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one (17.71 g, 0.10 mol).

  • Carefully add phosphorus oxychloride (45.99 g, 0.30 mol) to the flask, followed by the dropwise addition of DMF (2 mL) with stirring.

  • Heat the reaction mixture to 110 °C and maintain for 4 hours. The reaction should become a clear, homogeneous solution. Monitor the reaction by TLC (3:7 ethyl acetate/hexanes).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring. This step is highly exothermic and should be performed with caution in an ice bath.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield crude 2,4-dichloro-6-(trifluoromethyl)pyridine. The product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 80-90%

PART 3: Synthesis of this compound

The final step involves a sequential nucleophilic aromatic substitution. First, a selective methoxylation at the more reactive 2-position, followed by hydrolysis of the 4-chloro group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4-Dichloro-6-(trifluoromethyl)pyridine215.0121.50 g0.10
Sodium methoxide (25% in Methanol)54.02 (solid)21.6 mL0.10
Methanol32.04100 mL-
Sodium Hydroxide40.008.00 g0.20
Water18.0250 mL-
Hydrochloric Acid (1M)36.46As needed-

Procedure:

  • Dissolve 2,4-dichloro-6-(trifluoromethyl)pyridine (21.50 g, 0.10 mol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sodium methoxide solution (21.6 mL, 0.10 mol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the formation of the intermediate, 4-chloro-2-methoxy-6-(trifluoromethyl)pyridine, by TLC.

  • Once the selective methoxylation is complete, add a solution of sodium hydroxide (8.00 g, 0.20 mol) in water (50 mL) to the reaction mixture.

  • Heat the mixture to reflux (approximately 70-80 °C) for 6 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add 100 mL of water to the residue and acidify to pH 4-5 with 1M hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 30 mL) and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Expected Yield: 65-75%

Reaction Mechanism and Justification

The key transformation in the final step is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing trifluoromethyl group strongly activates the pyridine ring towards nucleophilic attack, particularly at the ortho (2) and para (4) positions.

SNAr_Mechanism cluster_step1 Step 3a: Selective Methoxylation cluster_step2 Step 3b: Hydrolysis A 2,4-Dichloro-6-(trifluoromethyl)pyridine B Meisenheimer Complex (attack at C2) A->B + MeO⁻ C 4-Chloro-2-methoxy-6-(trifluoromethyl)pyridine B->C - Cl⁻ D 4-Chloro-2-methoxy-6-(trifluoromethyl)pyridine E Meisenheimer Complex (attack at C4) D->E + OH⁻ G This compound E->G - Cl⁻

Caption: General mechanism for the sequential SNAr reactions.

In the first part of Step 3, the use of a stoichiometric amount of sodium methoxide at low temperature allows for selective substitution at the 2-position. While both the 2 and 4 positions are activated, subtle electronic and steric factors can often be exploited to achieve selectivity. In the second part, the hydrolysis of the remaining chloro group at the 4-position is carried out under more forcing conditions (reflux with aqueous NaOH) to drive the reaction to completion.

Characterization and Quality Control

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point Analysis: To assess the purity of the crystalline solid.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The quenching of POCl₃ with ice is highly exothermic and should be performed slowly and with adequate cooling.

  • Sodium methoxide is corrosive and flammable. Handle in a fume hood and avoid contact with skin and eyes.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a comprehensive and reliable protocol for the laboratory-scale synthesis of this compound. By following the detailed procedures and safety guidelines, researchers can confidently produce this valuable building block for their drug discovery and development programs.

References

  • Kushch, S. O., Goryaeva, M. V., Burgart, Ya. V., Triandafilova, G. A., Malysheva, K. O., Krasnykh, O. P., Gerasimova, N. A., Evstigneeva, N. P., & Saloutin, V. I. (2022). Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs. Russian Chemical Bulletin, 71(8), 1687-1700. [Link]

  • Qian, S., & Wu, G. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 20(8), 14838–14846. [Link]

  • Goryaeva, M. V., Kushch, S. O., Burgart, Ya. V., & Saloutin, V. I. (2020). Synthesis of Heterocycles on the base of Trifluoroacetoacetate, Methyl Ketones and Diamines. AIP Conference Proceedings, 2311(1), 020021. [Link]

  • Yoshida, K., & Nagato, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 241-253. [Link]

Sources

The Strategic Role of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol in Next-Generation Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Pyridine Intermediates in Crop Protection

The relentless pursuit of enhanced agricultural productivity and sustainable crop protection methodologies has positioned fluorinated organic compounds as indispensable building blocks in the synthesis of modern agrochemicals. Among these, trifluoromethylpyridine (TFMP) derivatives have garnered significant attention due to the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group.[1][2] The potent electron-withdrawing nature, high lipophilicity, and metabolic stability conferred by the -CF3 moiety can dramatically enhance the efficacy, bioavailability, and persistence of active ingredients.[2]

This document provides a comprehensive technical guide on the application of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol as a key intermediate in the synthesis of advanced agrochemicals. While direct synthesis of a commercially available agrochemical from this specific intermediate is not extensively documented in publicly available literature, its structural motifs are present in highly active herbicides. We will, therefore, explore the synthesis of this valuable intermediate and provide a detailed, representative protocol for its derivatization into a herbicidally active scaffold, drawing parallels from the synthesis of closely related commercial products such as Pyroxsulam, an acetolactate synthase (ALS)-inhibiting herbicide.[1]

This guide is intended for researchers, synthetic chemists, and process development professionals in the agrochemical industry, offering field-proven insights and detailed experimental protocols.

Physicochemical Properties of this compound and Related Precursors

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective utilization in multi-step synthesis. Below is a comparative table summarizing the known properties of the target intermediate and its key precursors.

PropertyThis compound2-Hydroxy-6-(trifluoromethyl)pyridine2-Methoxy-6-(trifluoromethyl)pyridine
CAS Number 1227513-61-234486-06-134486-18-5
Molecular Formula C₇H₆F₃NO₂C₆H₄F₃NOC₇H₆F₃NO
Molecular Weight 193.12 g/mol 163.10 g/mol 177.12 g/mol
Appearance Not specified (likely solid)White or grayish-white solid powderLiquid
Boiling Point Not available265.6±35.0 °C at 760 mmHg149.8±40.0 °C (Predicted)[3]
Density Not available1.4 g/cm³1.263±0.06 g/cm³ (Predicted)[3]
pKa Not availableNot available-1.28±0.12 (Predicted)[3]
Solubility Not availableModerately soluble in ether, poorly soluble in waterNot specified

Synthetic Pathways and Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following section outlines a logical and experimentally grounded synthetic route, starting from a common precursor.

Diagram of the Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Part 1: Synthesis of the 2-Hydroxy-6-(trifluoromethyl)pyridine Core

The initial steps focus on the creation of the foundational pyridinone ring structure.

Protocol 1: Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine

This protocol is adapted from established industrial processes for the synthesis of hydroxypyridines.

Materials:

  • 2-Chloro-6-(trifluoromethyl)pyridine

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • High-pressure reactor (e.g., Parr reactor)

Procedure:

  • Reaction Setup: Charge the high-pressure reactor with 2-chloro-6-(trifluoromethyl)pyridine.

  • Alkaline Hydrolysis: Add an aqueous solution of potassium hydroxide (at least 2 equivalents).

  • Heating and Pressurization: Seal the reactor and heat to a temperature of at least 140°C. The reaction will proceed under autogenous pressure.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction progress by periodically taking samples and analyzing them (e.g., by GC-MS) for the disappearance of the starting material.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent any excess pressure.

  • Neutralization and Precipitation: Transfer the reaction mixture to a separate vessel and cool in an ice bath. Slowly add hydrochloric acid to neutralize the excess base and acidify the solution until the product precipitates.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-hydroxy-6-(trifluoromethyl)pyridine.

Causality and Experimental Insights:

  • The use of a high temperature and pressure is crucial for the nucleophilic aromatic substitution of the chloride with a hydroxide ion, which is typically a challenging transformation on an electron-deficient pyridine ring.

  • Aqueous alkali metal hydroxides are used in excess to drive the reaction to completion.

  • The choice of a high-pressure reactor made of a corrosion-resistant alloy is necessary to safely handle the corrosive nature of the reactants at high temperatures.

Part 2: Introduction of the 4-Hydroxy Group

This part of the synthesis involves the functionalization of the pyridine ring at the 4-position.

Protocol 2: Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one

This is a representative protocol based on common aromatic functionalization reactions.

Materials:

  • 2-Hydroxy-6-(trifluoromethyl)pyridine

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Iron (Fe) powder or Palladium on Carbon (Pd/C)

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Water

Procedure:

  • Nitration: Carefully add 2-hydroxy-6-(trifluoromethyl)pyridine to a mixture of concentrated nitric and sulfuric acids at a low temperature (e.g., 0-10°C) to introduce a nitro group at the 4-position.

  • Reduction: Reduce the resulting 4-nitro-2-hydroxy-6-(trifluoromethyl)pyridine to the corresponding 4-amino derivative. This can be achieved using iron powder in the presence of hydrochloric acid or through catalytic hydrogenation with H₂ gas and a Pd/C catalyst.

  • Diazotization and Hydrolysis: Dissolve the 4-amino-2-hydroxy-6-(trifluoromethyl)pyridine in an aqueous solution of sulfuric acid and cool to 0-5°C. Add a solution of sodium nitrite dropwise to form the diazonium salt. Subsequently, heat the reaction mixture to hydrolyze the diazonium salt to the desired 4-hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one.

  • Isolation: Cool the reaction mixture and isolate the product, which may precipitate or require extraction.

Causality and Experimental Insights:

  • The nitration reaction is highly exothermic and requires careful temperature control to prevent side reactions.

  • The choice of reducing agent for the nitro group will depend on the scale and available equipment. Catalytic hydrogenation is often cleaner but requires specialized equipment.

  • The diazotization reaction must be performed at low temperatures to ensure the stability of the diazonium salt intermediate.

Part 3: Final O-Methylation

The final step involves the selective methylation of the 2-hydroxy group.

Protocol 3: Synthesis of this compound

Materials:

  • 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, DMF)

Procedure:

  • Reaction Setup: Dissolve or suspend 4-hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one in an anhydrous solvent.

  • Deprotonation: Add a suitable base to deprotonate the more acidic N-H of the pyridinone tautomer.

  • Methylation: Add the methylating agent (e.g., methyl iodide) and stir the reaction mixture, possibly with gentle heating, until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction, remove the solvent, and purify the product using standard techniques such as column chromatography or recrystallization.

Causality and Experimental Insights:

  • The choice of base and solvent is critical for achieving selective O-methylation over N-methylation. The pyridinone exists in tautomeric forms, and reaction conditions can influence the site of alkylation.

  • Anhydrous conditions are essential to prevent side reactions with the reactive methylating agents.

Application in Agrochemical Synthesis: A Representative Example

As previously mentioned, while a direct commercial agrochemical synthesized from this compound is not readily found in the literature, its structure is highly relevant. The synthesis of herbicides like Pyroxsulam, which contains a 2-methoxy-4-(trifluoromethyl)pyridine moiety, provides a valuable template for the potential applications of our target intermediate.[1]

Conceptual Synthetic Route to a Herbicidal Scaffold

The 4-hydroxy group of this compound is a key functional handle for further derivatization, for instance, through etherification to link to another bioactive moiety.

App_Workflow A This compound C Herbicidally Active Compound A->C Williamson Ether Synthesis (Base, Solvent) B Bioactive Moiety with a leaving group (e.g., a substituted phenyl ring) B->C

Caption: Conceptual derivatization of the intermediate into a herbicidal scaffold.

Analytical Characterization Workflow

The identity and purity of the synthesized intermediate and final products must be rigorously confirmed.

Diagram of the Analytical Workflow

Analytical_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Structural Elucidation MS Mass Spectrometry (GC-MS, LC-MS) Start->MS Molecular Weight Confirmation IR Infrared Spectroscopy Start->IR Functional Group Analysis Purity Purity Assessment (HPLC, GC) NMR->Purity MS->Purity Final Characterized Compound Purity->Final

Caption: Standard analytical workflow for compound characterization.

Safety and Handling

Trifluoromethylpyridine derivatives and the reagents used in their synthesis should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: Handle strong acids, bases, and alkylating agents with extreme care.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

For precursors like 2-hydroxy-6-(trifluoromethyl)pyridine, the safety data sheet indicates that it is toxic if swallowed and causes serious eye irritation.[4] Similar precautions should be taken for this compound.

Conclusion

This compound represents a valuable and strategically important intermediate for the synthesis of novel agrochemicals. Its synthesis, while multi-stepped, relies on well-established chemical transformations. The protocols and insights provided in this guide offer a solid foundation for researchers and developers to explore the potential of this and related trifluoromethylpyridine derivatives in the discovery of next-generation crop protection agents. The structural similarity to the core of potent herbicides underscores the potential for developing new, effective, and selective agrochemicals.

References

  • ChemBK. (2024, April 9). 2-methoxy-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. Retrieved from [Link]

  • Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET: 2-hydroxy-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, December 29). Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. Retrieved from [Link]

  • Huimeng Bio-tech. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol in Novel Fungicide Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of fungal pathogens necessitates the continuous discovery and development of novel fungicides with unique mechanisms of action. The pyridin-4-ol scaffold has emerged as a promising chemotype in agrochemical research. This document provides a comprehensive guide for researchers on the evaluation of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol as a potential lead compound for a new class of fungicides. We will detail its synthesis, in vitro and in vivo evaluation protocols, and preliminary mechanism of action studies, grounded in established scientific principles and methodologies.

Introduction: The Potential of Pyridin-4-ol Derivatives

Fungal diseases pose a significant threat to global food security, causing substantial crop losses annually. The rise of resistance to existing fungicide classes underscores the urgent need for new chemical entities with novel modes of action. The pyridine core is a key structural motif in many active agrochemical ingredients.[1] Our focus, this compound, combines key structural features expected to confer potent fungicidal properties: the trifluoromethyl group, known for enhancing metabolic stability and lipophilicity, and the methoxy group, which can modulate electronic properties and target interaction.[2] This document serves as a practical guide for the systematic evaluation of this compound from synthesis to initial biological characterization. Pyridine derivatives have shown a broad spectrum of antimicrobial and antifungal activities.[3][4][5]

Synthesis of this compound

A reliable and scalable synthesis is the first critical step in the evaluation of any new chemical entity. The synthesis of trifluoromethyl-substituted pyridines can be challenging, often requiring multi-step processes and specialized reagents.[1][6] The following protocol outlines a plausible synthetic route.

Protocol 2.1: Multi-step Synthesis

This protocol is conceptualized based on established methodologies for the synthesis of substituted pyridinols and related trifluoromethylated heterocycles.[6][7]

Materials:

  • A suitable trifluoromethyl-containing building block (e.g., 4-ethoxy-1,1,1-trifluorobut-3-en-2-one)[1]

  • A C2-synthon (e.g., cyanoacetamide or an equivalent)

  • Base for cyclization (e.g., sodium ethoxide)

  • Methylating agent (e.g., dimethyl sulfate or methyl iodide)

  • Appropriate solvents (e.g., Ethanol, DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization)[8]

Step-by-Step Procedure:

  • Step 1: Cyclocondensation.

    • React the trifluoromethyl-containing building block with the C2-synthon in the presence of a base to form the pyridone ring. This reaction is a type of cyclocondensation.

  • Step 2: Hydroxylation/Tautomerization.

    • The initial product will likely be a pyridone, which exists in tautomeric equilibrium with the desired pyridin-4-ol. The equilibrium can be influenced by solvent and pH.

  • Step 3: Methoxy Group Introduction.

    • Introduce the methoxy group at the 2-position. This may require a precursor with a suitable leaving group (e.g., a chloro-substituent) that can be displaced by sodium methoxide.

  • Step 4: Purification.

    • The final product, this compound, must be rigorously purified using techniques like flash column chromatography followed by recrystallization to achieve a purity of >98% for biological assays.[8]

Causality Behind Experimental Choices:

  • The use of a trifluoromethyl-containing building block is essential for incorporating this key functional group.[1]

  • Cyclocondensation reactions are a common and effective strategy for constructing heterocyclic rings like pyridine.

  • Purification is critical as even minor impurities can significantly affect the results of biological assays.

Diagram 2.1: Synthetic Workflow

G A Trifluoromethyl Building Block + C2-Synthon B Cyclocondensation A->B C Pyridone Intermediate B->C D Tautomerization C->D E Pyridin-4-ol Core D->E F Introduction of Methoxy Group E->F G This compound (Crude) F->G H Purification (Chromatography/Recrystallization) G->H I Final Product (>98% Purity) H->I

Caption: Synthetic pathway for this compound.

In Vitro Antifungal Activity Screening

The initial evaluation of a potential fungicide involves determining its intrinsic activity against a panel of relevant fungal pathogens in a controlled laboratory setting.

Protocol 3.1: Microtiter Plate-Based Assay

This high-throughput method allows for the rapid determination of the half-maximal effective concentration (EC50) of the test compound.[9][10]

Materials:

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Fungal pathogen cultures (e.g., Botrytis cinerea, Magnaporthe oryzae, Fusarium graminearum)[11]

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, PDB)[12]

  • Microplate reader

  • Positive control fungicide (e.g., a commercial standard like pyrimethanil or carbendazim)[13][14]

  • Negative control (DMSO/water only)[15]

Step-by-Step Procedure:

  • Step 1: Preparation of Fungal Inoculum.

    • Grow fungal pathogens on a suitable agar medium (e.g., PDA) and prepare a spore suspension or mycelial fragment suspension in sterile water.[12][16]

    • Adjust the concentration to a standardized value (e.g., 1 x 10^5 spores/mL).

  • Step 2: Serial Dilution of the Test Compound.

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions in the growth medium directly in the 96-well plates to achieve a range of concentrations (e.g., 0.01 to 100 µg/mL).[10][17]

  • Step 3: Inoculation.

    • Add the standardized fungal inoculum to each well.

  • Step 4: Incubation.

    • Incubate the plates at the optimal growth temperature for each fungus (typically 20-25°C) for 48-72 hours.[9]

  • Step 5: Measurement of Fungal Growth.

    • Assess fungal growth by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Step 6: Data Analysis.

    • Calculate the percentage of growth inhibition for each concentration relative to the negative control.

    • Determine the EC50 value by fitting the dose-response data to a suitable sigmoidal curve using statistical software.[16]

Data Presentation 3.1: Example EC50 Data Table

Fungal PathogenThis compound EC50 (µg/mL)Positive Control EC50 (µg/mL)
Botrytis cinerea[Insert Value][Insert Value]
Magnaporthe oryzae[InsertValue][Insert Value]
Fusarium graminearum[Insert Value][Insert Value]

Diagram 3.1: In Vitro Screening Workflow

G A Prepare Fungal Inoculum C Inoculate Wells A->C B Serial Dilution of Compound in 96-well Plate B->C D Incubate (e.g., 25°C, 48h) C->D E Measure Optical Density (OD) D->E F Calculate % Inhibition E->F G Determine EC50 F->G

Caption: Workflow for in vitro antifungal activity screening.

In Vivo Efficacy Evaluation

Positive results from in vitro screening must be validated in a more complex biological system that mimics real-world conditions.[18]

Protocol 4.1: Detached Leaf Assay

This assay provides a bridge between in vitro and whole-plant studies, assessing the compound's ability to protect plant tissue from fungal infection.[19]

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., wheat for Zymoseptoria tritici, tomato for Botrytis cinerea)

  • This compound formulated as a sprayable solution

  • Fungal pathogen inoculum

  • Petri dishes with moist filter paper

  • Growth chamber with controlled light and temperature

Step-by-Step Procedure:

  • Step 1: Leaf Preparation.

    • Excise healthy leaves and place them on moist filter paper in Petri dishes.

  • Step 2: Compound Application.

    • Spray the leaves with the formulated solution of the test compound at various concentrations. Include positive and negative controls.

    • Allow the leaves to air dry.

  • Step 3: Inoculation.

    • Inoculate the treated leaves with a standardized amount of fungal spores.

  • Step 4: Incubation.

    • Incubate the Petri dishes in a growth chamber under conditions conducive to fungal growth and infection (e.g., high humidity, specific light/dark cycle).

  • Step 5: Disease Assessment.

    • After a suitable incubation period (e.g., 5-7 days), visually assess the percentage of leaf area covered by lesions (disease severity).

  • Step 6: Data Analysis.

    • Calculate the percentage of disease control for each concentration relative to the negative control.

    • Determine the effective dose for 90% control (ED90).

Trustworthiness of the Protocol:

This protocol is self-validating through the inclusion of both positive and negative controls. The positive control (a known effective fungicide) confirms the validity of the assay conditions, while the negative control (formulation blank) establishes the baseline disease level.

Preliminary Mechanism of Action (MoA) Studies

Understanding how a novel compound inhibits fungal growth is crucial for its development and for managing potential resistance. Many fungicides target the mitochondrial respiratory chain.[20]

Protocol 5.1: Respiration Inhibition Assay

This assay investigates if this compound affects mitochondrial respiration.

Materials:

  • Isolated fungal mitochondria from a sensitive fungal species

  • Oxygen electrode or a microplate-based oxygen consumption measurement system

  • Substrates for different respiratory complexes (e.g., succinate for Complex II, NADH for Complex I)

  • This compound

  • Known inhibitors of respiratory complexes (e.g., antimycin A for Complex III, rotenone for Complex I)

Step-by-Step Procedure:

  • Step 1: Isolation of Fungal Mitochondria.

    • Isolate mitochondria from the target fungus using established protocols involving differential centrifugation.

  • Step 2: Measurement of Oxygen Consumption.

    • Add the isolated mitochondria and a specific substrate to the reaction chamber of the oxygen sensor.

    • Measure the basal rate of oxygen consumption.

  • Step 3: Addition of Test Compound.

    • Introduce this compound at various concentrations and monitor any changes in the rate of oxygen consumption.

  • Step 4: Data Analysis.

    • Significant inhibition of oxygen consumption suggests that the compound may be targeting the mitochondrial respiratory chain. Comparison with known inhibitors can help to localize the target complex.

Diagram 5.1: Logic for MoA Investigation

G A Antifungal Activity Confirmed B Hypothesis: Does it target cellular respiration? A->B C Perform Respiration Inhibition Assay B->C D Is O2 consumption inhibited? C->D E Yes D->E F No D->F G Further studies to identify the specific complex inhibited E->G H Investigate alternative targets (e.g., sterol biosynthesis, cell wall synthesis) F->H

Caption: Decision tree for the preliminary investigation of the mechanism of action.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial evaluation of this compound as a novel fungicide. Positive outcomes from these studies would justify advancing the compound to more comprehensive studies, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize fungicidal potency and spectrum.

  • Whole Plant Greenhouse and Field Trials: Assessing efficacy under more realistic agricultural settings.

  • Toxicology and Environmental Fate Studies: Evaluating the safety profile of the lead compound.

A systematic and rigorous application of these protocols will enable a thorough assessment of the potential of this and related compounds, contributing to the vital pipeline of new agricultural fungicides.

References

  • Organic Syntheses. (2023, July 17). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [Link]

  • Google Patents. (2023, August 1). Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • MDPI. (2019, April 26). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. [Link]

  • Oriental Journal of Chemistry. (2008). Synthesis and Antifungal Activity of 2-(4'substitutedanilinosydnon-3'-Yl) Pyridines. [Link]

  • Google Patents. Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • National Center for Biotechnology Information. (2023, January 31). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. [Link]

  • Frontiers. (2022, August 4). Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China. [Link]

  • National Center for Biotechnology Information. (2021, July 21). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. [Link]

  • APS Journals. (2023, July 25). In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. [Link]

  • National Center for Biotechnology Information. (2014, October 21). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. [Link]

  • APS Journals. An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. [Link]

  • ACS Publications. (2025, February 13). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. [Link]

  • PubChem. 2-(Trifluoromethyl)pyridin-4-ol. [Link]

  • Universiti Kebangsaan Malaysia. (2023). In Vitro and In Vivo Assays of Selected Plant Extracts against Fruit Rot Fungi. [Link]

  • ResearchGate. (2024, October 8). Development of novel pyridine-based agrochemicals: A review. [Link]

  • ACS Publications. Pyridine Derivatives as Insecticides Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. [Link]

  • MDPI. (2022, November 23). In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. [Link]

  • PubMed Central. (2021, July 21). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • The Plant Pathology Journal. (2017). Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi. [Link]

  • ResearchGate. (2014, January). 3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid. [Link]

  • ResearchGate. (2015, April 7). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6-methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitrile. [Link]

Sources

Application Notes & Protocols for 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol, a heterocyclic compound of significant interest in modern drug discovery. We will delve into its synthesis, physicochemical characteristics, and its role as a versatile scaffold in the development of novel therapeutics. The protocols and insights provided are tailored for researchers, medicinal chemists, and drug development professionals, aiming to bridge the gap between theoretical knowledge and practical laboratory application.

The Strategic Value of the this compound Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, present in numerous approved drugs.[1] The strategic functionalization of this core is paramount to modulating biological activity and optimizing pharmacokinetic profiles. The title compound, this compound, is an exemplary building block, embodying several key features that make it highly valuable for drug design.

The trifluoromethyl (-CF₃) group is a cornerstone of modern pharmaceutical design. Its strong electron-withdrawing nature and high metabolic stability can significantly enhance a molecule's properties.[2][3] It often serves to increase lipophilicity, improve binding affinity to target proteins through unique interactions, and block metabolic degradation at the site of substitution, thereby increasing the drug's half-life.[2] The methoxy (-OCH₃) group, also an electron-donating group, can modulate the electronic properties of the pyridine ring and provide a handle for hydrogen bonding. The hydroxyl (-OH) group at the 4-position is a critical reactive handle, allowing for the facile generation of extensive chemical libraries through etherification or other coupling reactions, enabling systematic Structure-Activity Relationship (SAR) studies.

This guide will provide detailed protocols for the synthesis and application of this scaffold, highlighting its potential in generating novel chemical entities for various therapeutic targets.

Physicochemical Profile

A clear understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and biological assays.

PropertyValueSource
CAS Number 1227513-61-2
Molecular Formula C₇H₆F₃NO₂
Molecular Weight 193.13 g/mol
IUPAC Name This compound
InChI Key BTISSKSFTNWHOQ-UHFFFAOYSA-N
Purity Typically ≥98%
Storage Temperature Refrigerated

Synthesis and Derivatization Workflow

The synthesis of substituted pyridinols often involves a multi-step sequence. While a direct, one-pot synthesis for this compound is not prominently described, a robust pathway can be designed based on established organometallic and nucleophilic substitution reactions common in heterocyclic chemistry. The following protocol outlines a logical and field-proven approach.

Protocol 1: Synthesis of this compound

This protocol is based on the principle of alkaline hydrolysis of a halogenated pyridine precursor, a common strategy for producing hydroxypyridines.[4]

Objective: To synthesize this compound from a suitable chlorinated precursor.

Materials:

  • 4-Chloro-2-methoxy-6-(trifluoromethyl)pyridine

  • Potassium Hydroxide (KOH)

  • 1,4-Dioxane

  • Water (deionized)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Chloro-2-methoxy-6-(trifluoromethyl)pyridine (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water.

    • Rationale: Dioxane is used as a co-solvent to ensure the solubility of the organic starting material in the aqueous reaction medium.

  • Addition of Base: Add potassium hydroxide (KOH, 2.5 eq) to the solution.

    • Rationale: A strong base is required for the nucleophilic aromatic substitution (SₙAr) of the chloride with a hydroxide ion. An excess of base drives the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Rationale: The elevated temperature provides the necessary activation energy for the SₙAr reaction, which is typically slower on an electron-rich pyridine ring, though activated by the -CF₃ group.

  • Work-up - Quenching and Neutralization: Once the reaction is complete, cool the flask to room temperature in an ice bath. Carefully neutralize the mixture by slow, dropwise addition of concentrated HCl until the pH is approximately 7.

    • Caution: Neutralization is exothermic. Perform this step slowly in an ice bath to control the temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

    • Rationale: The product is expected to have moderate polarity and will partition into the organic ethyl acetate layer. Multiple extractions ensure maximum recovery.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Rationale: Washing with water removes any remaining inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to obtain the final product, this compound.

Synthetic Workflow Diagram

G cluster_synthesis Protocol 1: Synthesis Workflow start Start: 4-Chloro-2-methoxy- 6-(trifluoromethyl)pyridine step1 Dissolve in Dioxane/H₂O start->step1 step2 Add KOH (2.5 eq) step1->step2 step3 Reflux at 100-110°C (4-6 hours) step2->step3 SₙAr Reaction step4 Cool & Neutralize with HCl to pH 7 step3->step4 step5 Extract with Ethyl Acetate (3x) step4->step5 step6 Wash with H₂O, then Brine step5->step6 step7 Dry (MgSO₄) & Concentrate step6->step7 purify Purify (Chromatography or Recrystallization) step7->purify end_product Product: 2-Methoxy-6- (trifluoromethyl)pyridin-4-ol purify->end_product

Caption: Workflow for the synthesis of the title compound via hydrolysis.

Application in Medicinal Chemistry: A Scaffold for Kinase and Amine Oxidase Inhibitors

The this compound core is a powerful starting point for generating libraries of targeted inhibitors. Its derivatives have shown promise in several therapeutic areas.

Case Study: Inhibition of Lysyl Oxidase-Like 2 (LOXL2)

Derivatives of the 4-(aminomethyl)-6-(trifluoromethyl)pyridine-2-yl core have been identified as potent and selective inhibitors of Lysyl Oxidase-Like 2 (LOXL2).[5] LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix.[5] Its dysregulation is implicated in fibrotic diseases. A clinical candidate, (R,R)-enantiomer 43 (PAT-1251), emerged from the optimization of a lead compound containing this pyridine scaffold, demonstrating its therapeutic potential.[5][6] The 4-position, corresponding to the hydroxyl group in our title compound, is a key vector for modification to interact with the target enzyme.

Application as a Kinase Inhibitor Scaffold

The pyridine nucleus is a well-established pharmacophore in the design of kinase inhibitors.[7] The trifluoromethyl group can enhance binding to the often-hydrophobic ATP-binding pocket of kinases. The hydroxyl group at the 4-position serves as an ideal attachment point for side chains designed to target the solvent-exposed region or induce a specific "DFG-out" conformation in type II inhibitors.[8]

Library Generation Workflow

The true power of this scaffold lies in its utility for generating a diverse library of compounds for high-throughput screening.

G cluster_library Library Generation from Core Scaffold scaffold 2-Methoxy-6-(trifluoromethyl) pyridin-4-ol reaction Coupling Reaction (e.g., Williamson Ether Synthesis, Mitsunobu, Suzuki Coupling) scaffold->reaction library Diverse Chemical Library (Scaffold-O-R) reaction->library reagents Diverse Building Blocks (R-X, R-OH, R-B(OH)₂) reagents->reaction screening High-Throughput Screening library->screening hits Hit Compounds screening->hits

Caption: Conceptual workflow for library synthesis and screening.

Protocols for Biological Evaluation

Once a library of derivatives has been synthesized, robust biological assays are required to identify active compounds. Below is a standard protocol for an in vitro kinase inhibition assay, a common application for such compounds.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a target kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.

Materials:

  • Target kinase and its specific substrate peptide.

  • Synthesized inhibitor compounds (dissolved in DMSO).

  • ATP (Adenosine Triphosphate).

  • Kinase reaction buffer.

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes, plate reader capable of luminescence detection.

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared. Pipette a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction - Step 1:

    • Prepare a master mix containing the kinase, its substrate peptide, and the kinase reaction buffer.

    • Add this mix to the wells containing the compounds.

    • Prepare a second master mix containing ATP in reaction buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

    • Rationale: This allows the kinase to phosphorylate its substrate, producing ADP. The presence of an inhibitor will reduce the rate of this reaction.

  • ADP Detection - Step 2:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Rationale: Removing the unused ATP is crucial to prevent it from interfering with the subsequent luminescence step.

  • Luminescence Generation - Step 3:

    • Add Kinase Detection Reagent to all wells. This reagent contains an enzyme that converts the ADP (produced in step 2) back into ATP, which then drives a luciferase reaction, generating light.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value for each compound.

Kinase Assay Workflow Diagram

G cluster_assay Protocol 2: Kinase Inhibition Assay Workflow start Compound Dilutions in 384-well Plate step1 Add Kinase/ Substrate Mix start->step1 step2 Add ATP to Start Reaction (Incubate 60 min) step1->step2 step3 Add ADP-Glo™ Reagent (Stop Reaction) (Incubate 40 min) step2->step3 step4 Add Kinase Detection Reagent (Convert ADP->Light) (Incubate 30 min) step3->step4 readout Read Luminescence step4->readout analysis Calculate % Inhibition & Determine IC₅₀ readout->analysis

Caption: Step-by-step workflow for the ADP-Glo™ kinase assay.

Conclusion and Future Perspectives

This compound is more than just a chemical; it is a strategic tool for medicinal chemists. Its carefully arranged functional groups provide a robust platform for developing targeted therapies. The trifluoromethyl moiety imparts desirable drug-like properties, while the methoxy and hydroxyl groups offer vectors for synthetic elaboration and interaction with biological targets. As demonstrated by its application in developing inhibitors for enzymes like LOXL2 and various kinases, this scaffold holds immense potential. Future work will likely see this and similar fluorinated pyridine cores utilized to tackle increasingly complex biological targets, from allosteric enzyme modulation to protein-protein interaction disruption. The protocols and insights provided herein serve as a foundational guide for researchers to unlock the full potential of this versatile building block.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

  • 2-(Trifluoromethyl)pyridin-4-ol | C6H4F3NO | CID 10953849 . PubChem. [Link]

  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) . PubMed. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PubMed. [Link]

  • Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors . PubMed. [Link]

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates . Organic Syntheses. [Link]

  • Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) . Sci-Hub. [Link]

Sources

Application Notes & Protocols: Characterizing LOXL2 Inhibition with PXS-5505

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Fibrosis and Oncology

Introduction: The Rationale for Targeting Lysyl Oxidase-Like 2 (LOXL2)

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a pivotal role in the extracellular matrix (ECM) remodeling.[1] Its primary function is to catalyze the covalent cross-linking of collagen and elastin, a critical step in the maturation and stabilization of the ECM.[2] While essential for normal tissue development and repair, the dysregulation and overexpression of LOXL2 are strongly implicated in the pathogenesis of numerous diseases, most notably in fibrosis and cancer.[2][3]

In fibrotic diseases such as idiopathic pulmonary fibrosis (IPF), liver fibrosis, and systemic sclerosis, elevated LOXL2 activity leads to excessive collagen deposition and cross-linking.[3][4][5] This process increases tissue stiffness, disrupts normal tissue architecture, and ultimately results in organ failure.[2][5] In oncology, LOXL2 contributes to a desmoplastic, fibrotic tumor microenvironment (TME) that not only promotes cancer cell invasion and metastasis but also creates a physical barrier to therapeutic agents.[2][6][7] Furthermore, LOXL2 has been shown to drive the epithelial-to-mesenchymal transition (EMT), a key process in tumor progression.[3][8]

Given its central role in these pathologies, LOXL2 has emerged as a high-value therapeutic target. Inhibition of its enzymatic activity offers a novel strategy to disrupt the fibrotic process and remodel the TME to enhance the efficacy of conventional therapies.[9][3]

Inhibitor Profile: PXS-5505, a First-in-Class Pan-LOX Inhibitor

The compound "2-Methoxy-6-(trifluoromethyl)pyridin-4-ol" represents a chemical scaffold found in novel pyridine-based inhibitors.[10][11] However, the most extensively studied and clinically advanced inhibitor emerging from this area of medicinal chemistry is PXS-5505 . This document will focus on PXS-5505 as the exemplar compound for LOXL2 inhibition studies due to the wealth of available preclinical and clinical data.

PXS-5505 is a potent, orally bioavailable, and irreversible small-molecule inhibitor of the entire lysyl oxidase family (LOX, LOXL1, LOXL2, LOXL3, LOXL4), making it a "pan-LOX inhibitor".[12][13][14] Its mechanism-based inhibition provides sustained target engagement.[12][15]

Mechanism of Action: PXS-5505 mechanistically and irreversibly inhibits the LOX family by targeting the highly conserved lysyl-tyrosylquinone (LTQ) cofactor in the enzyme's active site.[12][14] This covalent binding results in a loss of enzymatic activity, which can only be restored through the de novo synthesis of the enzyme.[12][14] This irreversible action ensures robust and durable inhibition of collagen cross-linking.

Table 1: Key Properties of PXS-5505

PropertyDescriptionSource
Chemical Name (S)-2-amino-N'-(4-(4-((6-(trifluoromethyl)pyridin-2-yl)oxy)benzoyl)benzyl)propanamideN/A
CAS Number 2409964-23-2 (HCl salt)[13]
Target(s) Pan-inhibitor of LOX family enzymes (LOX, LOXL1-4)[12][16]
Inhibition Type Irreversible, mechanism-based[12][14]
Key Applications Anti-fibrotic (myelofibrosis, organ fibrosis), Anti-cancer (stromal remodeling)[4][6][16]
Administration Orally bioavailable[4][15]
Clinical Status Phase 1c/2a clinical trials for myelofibrosis (NCT04676529)[15][17][18]

Core Pathological Pathway & Therapeutic Intervention

Inhibiting LOXL2 disrupts the pathological cascade of fibrosis. By preventing the cross-linking of collagen fibers, the ECM remains less rigid and more susceptible to degradation by endogenous enzymes like matrix metalloproteinases (MMPs). This shifts the balance from matrix deposition to matrix resolution, potentially reversing existing fibrosis.[19]

LOXL2_Pathway Progenitor Fibroblasts / Myofibroblasts Procollagen Pro-collagen Secretion Progenitor->Procollagen Synthesize Tropocollagen Tropocollagen Fibrils Procollagen->Tropocollagen Cleavage Crosslinking Collagen Cross-linking (Aldehyde Formation) Tropocollagen->Crosslinking LOXL2 LOXL2 Enzyme (Upregulated in Disease) LOXL2->Crosslinking Catalyzes Resolution ECM Remodeling & Fibrosis Resolution Fibrosis Pathological Fibrosis (Increased Stiffness, Organ Dysfunction) Crosslinking->Fibrosis Inhibitor PXS-5505 Inhibitor->LOXL2 Irreversibly Inhibits Inhibitor->Resolution Promotes

Caption: The role of LOXL2 in fibrosis and the intervention point for PXS-5505.

Experimental Protocols for LOXL2 Inhibition Studies

Protocol 1: In Vitro Determination of LOXL2 Enzymatic Activity (IC50)

Rationale: The foundational experiment is to confirm the direct inhibitory effect of the compound on LOXL2 enzymatic activity and determine its potency (IC50). This assay measures the hydrogen peroxide (H2O2) produced as a byproduct of the LOXL2-catalyzed oxidative deamination reaction using a fluorometric method.[20]

Workflow Diagram:

IC50_Workflow Start Start Reagents Prepare Reagents: - Recombinant hLOXL2 - PXS-5505 Serial Dilution - Amplex Red Reagent - HRP, Substrate (DAP) Start->Reagents Preincubation Pre-incubate LOXL2 with PXS-5505 (e.g., 2 hours) to allow for irreversible binding Reagents->Preincubation Reaction Initiate Reaction: Add Amplex Red/HRP mix and substrate (DAP) Preincubation->Reaction Incubate Incubate at 37°C (Protect from light) Reaction->Incubate Measure Measure Fluorescence (Ex/Em ~540/590 nm) in a plate reader Incubate->Measure Analyze Analyze Data: - Plot % Inhibition vs. [Compound] - Calculate IC50 using  nonlinear regression Measure->Analyze End End Analyze->End

Caption: Workflow for determining the IC50 of a LOXL2 inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • LOXL2 Enzyme: Use serum-free concentrated conditioned media from cells overexpressing human LOXL2 or commercially available recombinant hLOXL2.[20]

    • Inhibitor: Prepare a 10 mM stock of PXS-5505 in DMSO. Perform serial dilutions in assay buffer to create a concentration range spanning at least 4 logs (e.g., 100 µM to 1 nM).

    • Substrate: Prepare a stock of 1,5-diaminopentane (DAP) in assay buffer.[20]

    • Detection Reagent: Prepare a working solution of Amplex® Red reagent and horseradish peroxidase (HRP) in reaction buffer, protected from light.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of diluted PXS-5505 or vehicle (DMSO) to appropriate wells.

    • Add 50 µL of diluted LOXL2 enzyme to all wells.

    • Pre-incubation: Cover the plate and incubate for 2 hours at 37°C. This step is crucial for irreversible inhibitors like PXS-5505 to allow for time-dependent inhibition.[20]

    • Initiate the reaction by adding 25 µL of the substrate/detection reagent mix to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure fluorescence using a microplate reader (e.g., Ex/Em = 544/590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Calculate the IC50 value using a four-parameter logistic (4PL) nonlinear regression model.

Protocol 2: Cell-Based Assay for Anti-Invasive Effects

Rationale: Beyond enzymatic inhibition, it is critical to assess the inhibitor's effect on cellular functions driven by LOXL2. A key pathological role of LOXL2 in cancer is promoting cell invasion.[21] The transwell invasion assay measures the ability of cancer cells to migrate through a layer of reconstituted basement membrane (e.g., Matrigel), mimicking invasion through the ECM.

Step-by-Step Methodology:

  • Cell Culture:

    • Use a cancer cell line known to express high levels of LOXL2 (e.g., MDA-MB-231 breast cancer cells).[21]

    • Culture cells to ~80% confluency. The day before the assay, serum-starve the cells overnight to minimize baseline proliferation and migration.

  • Assay Setup:

    • Rehydrate 8.0 µm pore size transwell inserts with serum-free media. Coat the top of the membrane with a thin layer of Matrigel and allow it to solidify at 37°C.

    • In the lower chamber of the plate, add complete media (containing FBS) as a chemoattractant.

    • Harvest the serum-starved cells and resuspend them in serum-free media containing various concentrations of PXS-5505 (e.g., 0, 0.1, 1, 10 µM) or vehicle control.

    • Seed 5 x 10^4 cells into the upper chamber of each transwell insert.

  • Incubation and Analysis:

    • Incubate the plate at 37°C for 24-48 hours.

    • After incubation, carefully remove the non-invading cells from the top of the membrane with a cotton swab.

    • Fix the cells that have invaded to the underside of the membrane with methanol.

    • Stain the fixed cells with Crystal Violet.

    • Elute the stain with a destaining solution (e.g., 10% acetic acid).

    • Quantify the eluted stain by measuring absorbance at ~570 nm. Alternatively, count the number of stained cells in several fields of view under a microscope.

  • Data Interpretation:

    • A significant reduction in the number of invading cells in the PXS-5505-treated groups compared to the vehicle control indicates an anti-invasive effect.[21]

Protocol 3: In Vivo Model of Bleomycin-Induced Pulmonary Fibrosis

Rationale: To evaluate the anti-fibrotic efficacy of PXS-5505 in a disease-relevant context, an in vivo model is essential. The bleomycin-induced lung fibrosis model in mice is a standard and well-characterized model that recapitulates key features of human IPF.[4][22]

In Vivo Study Design Diagram:

InVivo_Workflow Start Start: C57BL/6 Mice Day0 Day 0: Induce Lung Injury (Intratracheal Bleomycin) Start->Day0 Treatment Day 7-21: Daily Oral Gavage Treatment Day0->Treatment Group1 Group 1: Vehicle Control Treatment->Group1 Group2 Group 2: PXS-5505 (e.g., 10 mg/kg) Treatment->Group2 Day21 Day 21: Sacrifice & Tissue Harvest Group1->Day21 Group2->Day21 Analysis Endpoint Analysis Day21->Analysis Histo Histology (H&E, Masson's Trichrome) Ashcroft Scoring Analysis->Histo Hydroxy Hydroxyproline Assay (Collagen Content) Analysis->Hydroxy qPCR qRT-PCR (Fibrotic Gene Expression) Analysis->qPCR

Caption: Therapeutic study design for evaluating PXS-5505 in a mouse model of lung fibrosis.

Step-by-Step Methodology:

  • Fibrosis Induction:

    • Anesthetize C57BL/6 mice.

    • Administer a single dose of bleomycin sulfate (e.g., 1.5 U/kg) via oropharyngeal or intratracheal instillation to induce lung injury. A sham group should receive sterile saline.

  • Therapeutic Dosing:

    • Allow the fibrotic process to establish. Begin treatment on day 7 post-bleomycin administration to model a therapeutic intervention rather than prophylaxis.

    • Administer PXS-5505 (formulated in an appropriate vehicle) or vehicle alone via oral gavage daily until the end of the study (e.g., day 21). A typical dose might be 10-50 mg/kg, based on preclinical studies.[4]

  • Endpoint Analysis (Day 21):

    • Sacrifice animals and harvest the lungs.

    • Histology: Inflate and fix the left lung lobe in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition (stains blue). Score fibrosis severity using the semi-quantitative Ashcroft scale.

    • Collagen Quantification: Homogenize the right lung lobe and measure the total collagen content using a hydroxyproline assay. Hydroxyproline is a major component of collagen, and its quantity is directly proportional to the amount of collagen in the tissue.

    • Gene Expression: Extract RNA from a portion of the lung tissue to analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2 [α-SMA], Timp1) via qRT-PCR.

  • Data Interpretation:

    • Efficacy is demonstrated by a significant reduction in the Ashcroft score, lower hydroxyproline content, and decreased expression of pro-fibrotic genes in the PXS-5505-treated group compared to the vehicle-treated, bleomycin-injured group.[4][22]

Conclusion and Future Perspectives

PXS-5505 provides a powerful and clinically relevant tool for investigating the roles of LOX family enzymes, particularly LOXL2, in fibrosis and cancer. The protocols outlined here provide a framework for characterizing its activity from the enzyme level to complex in vivo disease models. By effectively inhibiting the cross-linking of the extracellular matrix, PXS-5505 not only reduces the physical drivers of fibrosis but also has the potential to remodel the tumor microenvironment, offering a promising strategy for combination therapies. Future research should continue to explore its efficacy in a broader range of fibrotic diseases and cancer types, as well as its potential to synergize with immunotherapies by altering the immunosuppressive TME.

References

  • BioSpace. (2021). Pharmaxis Cleared To Progress To Phase 2 Bone Marrow Cancer Trial. Available at: [Link]

  • Le, N. T., et al. (2022). Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis. MDPI. Available at: [Link]

  • An, I., & Dabral, S. (2022). Lysyl oxidase like-2 in fibrosis and cardiovascular disease. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Wu, Y., et al. (2015). The function and mechanisms of action of LOXL2 in cancer (Review). Spandidos Publications. Available at: [Link]

  • Vachhani, P., et al. (2025). A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis. Haematologica. Available at: [Link]

  • Patsnap Synapse. (2024). What are LOXL2 inhibitors and how do they work?. Available at: [Link]

  • Vachhani, P., et al. (2025). A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis. PubMed. Available at: [Link]

  • Chitty, J. L., et al. (2023). A first-in-class pan-lysyl oxidase inhibitor impairs stromal remodeling and enhances gemcitabine response and survival in pancreatic cancer. Nature. Available at: [Link]

  • Le, N. T., et al. (2022). Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis. PubMed. Available at: [Link]

  • MPN Hub. (2025). PXS-5505 in advanced MF: Results of a phase I/IIa trial. Available at: [Link]

  • The EACR. (2024). A novel pan-lysyl oxidase inhibitor for improving the treatment of pancreatic cancer: Episode 16 of The Cancer Researcher Podcast. Available at: [Link]

  • Cancerworld. (2023). New drug breaks through fibrotic tissue in pancreatic cancer. Available at: [Link]

  • Val-Blasco, A., et al. (2024). LOXL2 in Cancer: A Two-Decade Perspective. National Institutes of Health. Available at: [Link]

  • Canals, F., et al. (2017). Lysyl Oxidase–like Protein LOXL2 Promotes Lung Metastasis of Breast Cancer. AACR Journals. Available at: [Link]

  • Eldore, L. (2021). The Role and Effects of Inhibiting LOXL2 in Liver Fibrosis. Texas A&M University Health Science Center. Available at: [Link]

  • Drug Discovery News. (2018). LOXL2 inhibitor combats fibrosis. Available at: [Link]

  • Kkeyan, K., et al. (2019). Targeting Lysyl oxidase-like 2 in Idiopathic Pulmonary Fibrosis. bioRxiv. Available at: [Link]

  • Gonzalez-Garrido, A., et al. (2022). An in situ activity assay for lysyl oxidases. National Institutes of Health. Available at: [Link]

  • Jarolimek, W., et al. (2025). The small molecule LOXL2 inhibitor SNT-5382 reduces cardiac fibrosis and achieves strong clinical target engagement. PubMed. Available at: [Link]

  • Cox, T. R., et al. (2015). Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer. National Institutes of Health. Available at: [Link]

  • Luan, Y., et al. (2017). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). LOXL2 inhibition assay, according to the Amplex Ultra Red technique. Available at: [Link]

  • ResearchGate. (n.d.). Inhibition of human lysyl oxidase‐like 2 (LOXL2) enzymatic activity by.... Available at: [Link]

  • Thomson, D. S., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed. Available at: [Link]

  • Wang, J., et al. (2024). The role of LOXL2 in tumor progression, immune response and cellular senescence: a comprehensive analysis. National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)pyridin-4-ol. Available at: [Link]

  • Ikenaga, N., et al. (2020). LOXL2 Inhibition Paves the Way for Macrophage-Mediated Collagen Degradation in Liver Fibrosis. National Institutes of Health. Available at: [Link]

  • Wu, D., et al. (2022). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). National Institutes of Health. Available at: [Link]

  • Gonzalez-Garrido, A., et al. (2021). A Novel In Situ Activity Assay for Lysyl Oxidases. bioRxiv. Available at: [Link]

Sources

Analytical methods for "2-Methoxy-6-(trifluoromethyl)pyridin-4-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of This compound , a key intermediate in pharmaceutical and agrochemical research. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-tested guidance to ensure robust and reliable analytical outcomes.

Introduction to this compound

This compound is a substituted pyridine derivative of significant interest due to the unique chemical properties conferred by its trifluoromethyl, methoxy, and hydroxyl functional groups. The trifluoromethyl group often enhances metabolic stability and binding affinity, making it a valuable moiety in drug design. Accurate and precise analytical characterization is paramount for ensuring purity, stability, and overall quality control throughout the research and development lifecycle. This guide outlines a multi-pronged analytical approach, leveraging chromatographic and spectroscopic techniques to provide a holistic understanding of this molecule.

Part 1: Chromatographic Purity and Quantification

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and degradants, enabling accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the workhorse for purity analysis of moderately polar organic molecules like the target compound. The hydroxyl and pyridine nitrogen provide sufficient polarity for retention on a C18 stationary phase, while the trifluoromethyl and methoxy groups contribute to its hydrophobicity.

  • Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of small organic molecules.

  • Mobile Phase: An acetonitrile/water gradient is employed to ensure the elution of both polar and non-polar impurities. The acidic modifier (formic acid) is crucial for protonating the pyridine nitrogen, leading to sharper peaks and improved chromatographic performance.

  • Detection: UV detection is chosen due to the presence of the pyridine ring, which is a strong chromophore. A photodiode array (PDA) detector is recommended to assess peak purity spectrally.

  • Sample Preparation:

    • Accurately weigh 5 mg of this compound and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 0.5 mg/mL stock solution.

    • Further dilute to a working concentration of 50 µg/mL with the same diluent.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1200 Series or equivalent with a PDA detector.[1]

    • Column: Zorbax Plus C8 (150 x 4.6 mm, 5.0 µm) or equivalent.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm (or optimized based on UV scan)

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    20.0 90
    20.1 10

    | 25.0 | 10 |

  • Data Analysis:

    • Integrate all peaks and report the purity of this compound as a percentage of the total peak area.

    • Utilize the PDA detector to check for co-eluting impurities by assessing the spectral homogeneity across the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the identification of unknown impurities. The coupling of HPLC with a mass spectrometer provides both retention time and mass-to-charge ratio (m/z) information, facilitating structural elucidation.

Caption: LC-MS workflow for impurity identification.

  • Chromatographic Conditions:

    • Utilize the same HPLC method as described in section 1.1.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: API-4000 LC-MS/MS or equivalent.[2]

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50 - 500

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 10 L/min

  • Data Analysis:

    • Extract the mass spectra for each impurity peak.

    • Propose potential structures for impurities based on their m/z values and known synthetic pathways or degradation routes.

Part 2: Spectroscopic Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: To identify the number and connectivity of protons in the molecule. The aromatic protons and the methoxy protons will have characteristic chemical shifts.

  • ¹³C NMR: To determine the number of unique carbon environments. The trifluoromethyl group will cause a characteristic splitting of the carbon signal it is attached to.[3]

  • ¹⁹F NMR: As the trifluoromethyl group is the only source of fluorine, ¹⁹F NMR will show a singlet, providing a clean signal for identity confirmation and quantification.

  • Sample Preparation:

    • Dissolve 10-15 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[3]

  • Instrumentation:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.[4]

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard 90° pulse

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled

    • Spectral Width: 0 to 200 ppm

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Acquisition Parameters (¹⁹F NMR):

    • Pulse Program: Standard 90° pulse

    • Spectral Width: Referenced to an appropriate standard (e.g., CFCl₃).

NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H~3.9Singlet-OCH₃
~6.5 - 7.5MultipletAromatic Protons
BroadSinglet-OH
¹³C~55-OCH₃
~100-160Aromatic Carbons
~123 (quartet)Quartet-CF₃
¹⁹F~ -60 to -70Singlet-CF₃
Mass Spectrometry (MS) for Molecular Weight Verification

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

  • Sample Preparation:

    • Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation:

    • Mass Spectrometer: Thermo Scientific LTQ Orbitrap XL or equivalent.[4]

    • Ionization Source: ESI, positive mode.

  • Data Analysis:

    • Compare the experimentally measured accurate mass with the theoretical mass of the protonated molecule [M+H]⁺.

    • The expected theoretical mass for C₇H₆F₃NO is 193.0396. The protonated molecule [C₇H₇F₃NO]⁺ should have a theoretical mass of 194.0474.

Part 3: Comprehensive Analytical Workflow

A logical and sequential workflow is crucial for the efficient and thorough characterization of this compound.

G cluster_0 Initial Screening & Purity cluster_1 Structural Confirmation cluster_2 Final Report A RP-HPLC-PDA B LC-MS A->B Impurity Detection C 1H, 13C, 19F NMR A->C Purity > 95% D HRMS B->D Impurity m/z C->D Structure Consistent E Certificate of Analysis D->E Confirmed Structure & Purity

Caption: Integrated analytical workflow for compound characterization.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently ascertain the purity, identity, and structural integrity of this important chemical entity. Adherence to these protocols will ensure high-quality data, facilitating informed decision-making in drug discovery and development projects.

References

  • Vertex AI Search. (n.d.). Supporting Information for a scientific publication.
  • PubChem. (n.d.). 2-(Trifluoromethyl)pyridin-4-ol. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2016). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Retrieved January 19, 2026, from [Link]

  • Google Patents. (2015). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
  • ResearchGate. (2017). Synthesis and Crystal Structure Characterization of (E)-Methyl 2-(Methoxyimino)-2-(2-((3-(6-(Trifluoromethyl) Pyridin-3-yl) Phenoxy) Methyl) Phenyl) Acetate. Retrieved January 19, 2026, from [Link]

  • NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. Retrieved January 19, 2026, from [Link]

  • PubMed. (2017). HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products. Retrieved January 19, 2026, from [Link]

  • US EPA. (n.d.). Pyridine, 2-methoxy-4-(trifluoromethyl)-. Retrieved January 19, 2026, from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved January 19, 2026, from [Link]

  • Supporting Information for a scientific publication. (n.d.).
  • ResearchGate. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved January 19, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A simple, sensitive and rapid LC- ESI-MS/MS method has been developed and validated for the trace analysis (>1 ppm level) of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine.... Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methoxy-6-(trifluoromethyl)pyridin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on troubleshooting common issues and improving overall yield. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry and agrochemical research. The strategic placement of the methoxy, trifluoromethyl, and hydroxyl groups on the pyridine ring offers unique electronic and steric properties, making it a key intermediate for various bioactive molecules. However, its synthesis can be challenging, often plagued by issues of low yield, competing side reactions, and difficult purifications.

This guide presents a robust, two-step synthetic pathway and provides detailed troubleshooting for the common hurdles encountered, ensuring a logical and efficient approach to achieving high yields.

Proposed Primary Synthetic Pathway

The most direct and controllable route to this compound begins with a di-substituted pyridine precursor. The strategy involves a sequential nucleophilic aromatic substitution (SNAr), leveraging the differential reactivity of the chloro-substituents.

Synthetic_Pathway start 2,4-Dichloro-6- (trifluoromethyl)pyridine intermediate 4-Chloro-2-methoxy-6- (trifluoromethyl)pyridine start->intermediate Step 1: Selective Methoxylation NaOMe, MeOH Controlled Temp. product 2-Methoxy-6-(trifluoromethyl) -pyridin-4-ol intermediate->product Step 2: Hydrolysis aq. KOH/NaOH High Temp./Pressure

Caption: Proposed two-step synthesis of the target compound.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered during the synthesis.

Q1: My yield for the selective methoxylation (Step 1) is low. What are the primary causes and how can I fix this?

Answer: Low yield in the first step, the conversion of 2,4-dichloro-6-(trifluoromethyl)pyridine to 4-chloro-2-methoxy-6-(trifluoromethyl)pyridine, is typically due to three main factors: incomplete reaction, formation of the di-methoxy byproduct, or reagent degradation.

Causality: The pyridine ring is activated for nucleophilic attack by the electron-withdrawing trifluoromethyl group and the ring nitrogen. The C2 position is generally more electrophilic than the C4 position, allowing for selective substitution. However, this selectivity is highly dependent on reaction conditions.

Solutions:

  • Temperature Control is Critical:

    • Problem: Running the reaction at too high a temperature will provide enough activation energy to overcome the selectivity barrier, leading to the formation of 2,4-dimethoxy-6-(trifluoromethyl)pyridine.

    • Solution: Maintain a low to moderate temperature. Start the reaction at 0-5 °C and allow it to slowly warm to room temperature or slightly above (e.g., 40-50 °C). Precise temperature control is paramount for selectivity.

  • Stoichiometry of Sodium Methoxide (NaOMe):

    • Problem: Using a large excess of NaOMe will drive the reaction towards the di-substituted product.

    • Solution: Use a slight excess, typically 1.1 to 1.2 equivalents of NaOMe. This ensures the complete consumption of the starting material while minimizing the risk of a second substitution.

  • Reagent Quality and Anhydrous Conditions:

    • Problem: Sodium methoxide is hygroscopic. The presence of water can neutralize the nucleophile and introduce competing hydrolysis side reactions.

    • Solution: Use freshly opened or properly stored NaOMe. Ensure your methanol solvent is anhydrous. Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.

ParameterRecommended ConditionRationale for Yield Improvement
Temperature 0 °C to 45 °CMaximizes kinetic selectivity for C2 substitution over C4, minimizing di-methoxy byproduct.
NaOMe Equivalents 1.1 - 1.2 eq.Sufficient for complete reaction without providing a large excess that promotes di-substitution.
Solvent Anhydrous MethanolActs as both solvent and reagent source; anhydrous nature prevents nucleophile quenching.
Atmosphere Inert (N₂ or Ar)Prevents moisture from interfering with the highly reactive sodium methoxide.
Q2: The hydrolysis of the 4-chloro group (Step 2) is stalling and incomplete. How can I drive the reaction to completion?

Answer: The hydrolysis of the 4-chloro group in 4-chloro-2-methoxy-6-(trifluoromethyl)pyridine is significantly more difficult than the initial methoxylation. The methoxy group at C2 is electron-donating, which deactivates the ring towards further nucleophilic substitution at C4. Therefore, forcing conditions are required.

Causality: The reduced electrophilicity of the C4 position necessitates higher activation energy for the SNAr reaction to proceed with hydroxide as the nucleophile.

Solutions:

  • Increase Temperature and Pressure: This is the most effective method. The reaction often requires temperatures well above the boiling point of the aqueous solution.

    • Action: Perform the reaction in a sealed vessel or autoclave rated for high pressure and temperature. Temperatures in the range of 140-160 °C are often necessary.[1]

    • Safety Note: Ensure the pressure vessel is made of a material resistant to caustic solutions at high temperatures, such as a nickel alloy (e.g., Hastelloy).[1]

  • Use a Stronger Base and Higher Concentration:

    • Action: Potassium hydroxide (KOH) is often more effective than sodium hydroxide (NaOH).[1] Use a concentrated aqueous solution (e.g., >10% w/v) and ensure at least 2.2 equivalents of the base are used to drive the reaction and neutralize the resulting HCl.[1]

  • Consider a Co-Solvent: While solvent-free aqueous hydrolysis is possible, adding a high-boiling point, polar aprotic co-solvent like DMSO or NMP can sometimes improve solubility and facilitate the reaction, though this may complicate the work-up. A patent for a similar hydrolysis reaction mentions the use of DMSO.[1]

Troubleshooting_Hydrolysis Start Incomplete Hydrolysis (Step 2) Check_Temp Is Temperature ≥ 140°C? Start->Check_Temp Check_Pressure Is Reaction in a Sealed Vessel? Check_Temp->Check_Pressure Yes Solution_Temp Increase Temperature to 140-160 °C Check_Temp->Solution_Temp No Check_Base Is Base Conc. & Eq. Sufficient? (e.g., >10% KOH, >2.2 eq) Check_Pressure->Check_Base Yes Solution_Pressure Use Autoclave or Sealed Reaction Tube Check_Pressure->Solution_Pressure No Solution_Base Increase Base Concentration and/or Equivalents Check_Base->Solution_Base No Success Reaction Complete Check_Base->Success Yes Solution_Temp->Success Solution_Pressure->Success Solution_Base->Success

Caption: Troubleshooting flowchart for the hydrolysis step.

Q3: I suspect hydrolysis of the trifluoromethyl group. Is this likely, and how can I prevent it?

Answer: Yes, under harsh basic conditions, the trifluoromethyl group can be susceptible to hydrolysis, first to a carboxylic acid and then potentially further degradation.[2][3][4] While typically stable, the strongly basic and high-temperature conditions required for Step 2 can initiate this unwanted side reaction.

Prevention:

  • Avoid Excessive Base: Do not use a large excess of NaOH or KOH. Stick to the recommended 2.1-2.3 equivalents.[1]

  • Control Reaction Time: Monitor the reaction progress by TLC or HPLC. Once the starting material is consumed, cool the reaction down to prevent prolonged exposure of the product to the harsh conditions, which could lead to CF₃ hydrolysis.

  • Careful Work-up: After the reaction is complete, cool the mixture before slowly acidifying it. This prevents localized overheating during neutralization which can promote degradation.

Part 2: Detailed Experimental Protocols

Protocol 1: Selective Methoxylation of 2,4-Dichloro-6-(trifluoromethyl)pyridine
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous methanol (10 mL per 1 g of starting material).

  • Cool the methanol to 0 °C in an ice-water bath.

  • Carefully add sodium methoxide (1.15 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Once all the sodium methoxide has dissolved, add 2,4-dichloro-6-(trifluoromethyl)pyridine (1.0 equivalent) dropwise or in small portions, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-45 °C.

  • Monitor the reaction by TLC (e.g., using 20% Ethyl Acetate/Hexanes) for the disappearance of the starting material (typically 4-6 hours).

  • Upon completion, cool the mixture to room temperature and carefully quench by adding water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 4-chloro-2-methoxy-6-(trifluoromethyl)pyridine, which can be used directly in the next step or purified by flash chromatography if necessary.

Protocol 2: Hydrolysis to this compound
  • Charge a suitable high-pressure reactor (e.g., a Hastelloy autoclave) with 4-chloro-2-methoxy-6-(trifluoromethyl)pyridine (1.0 equivalent).

  • Add an aqueous solution of potassium hydroxide (2.2 equivalents, prepared as a 10-15% w/v solution).

  • Seal the reactor according to the manufacturer's specifications and begin stirring.

  • Heat the reactor to an internal temperature of 150 °C. Autogenous pressure will build as the reaction heats.[1]

  • Maintain the temperature at 150 °C for 4-6 hours. Monitor the reaction's progress via HPLC if possible by taking aliquots after cooling.

  • After the reaction is complete, cool the vessel to room temperature. CAUTION: Ensure the vessel has fully cooled and any internal pressure is safely vented before opening.

  • Transfer the reaction mixture to a beaker and cool in an ice bath.

  • Slowly and carefully acidify the mixture with concentrated HCl to a pH of ~4-5. The product will precipitate as a solid.

  • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield this compound.

Part 3: Alternative Synthetic Approaches

While the primary pathway is robust, other strategies exist. An alternative involves a Sandmeyer-type reaction, which is useful if the corresponding amino-pyridine precursor is more readily available.

Alternative Route: Sandmeyer Reaction

This route would begin with 4-amino-2-methoxy-6-(trifluoromethyl)pyridine.

Sandmeyer_Pathway start 4-Amino-2-methoxy-6- (trifluoromethyl)pyridine diazonium Pyridinium Diazonium Salt Intermediate start->diazonium 1. NaNO₂, aq. H₂SO₄ 0-5 °C product 2-Methoxy-6-(trifluoromethyl) -pyridin-4-ol diazonium->product 2. H₂O, Δ (Verkochung) or Cu₂O

Caption: Sandmeyer-type reaction for synthesizing the target compound.

Discussion: The Sandmeyer reaction involves the conversion of an aryl amine to a diazonium salt, which is then displaced by a nucleophile.[5][6] To introduce a hydroxyl group, the diazonium salt is typically decomposed in hot aqueous acid (a process known as Verkochung) or by using copper(I) oxide (Cu₂O) in the presence of excess copper(II) nitrate in neutral water, which can proceed at room temperature.[5]

  • Advantages: This route may be advantageous if the amino precursor is cheaper or more accessible than the di-chloro precursor.

  • Challenges: Diazonium salts of electron-deficient pyridines can be unstable. The reaction must be performed at low temperatures, and the subsequent displacement can sometimes have variable yields.

References

  • Umemoto, T., & Ishihara, S. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 138–150. Available at: [Link]

  • Ishihara, A., et al. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine. Google Patents, EP2527327A1.
  • Wikipedia. (2023). Sandmeyer reaction. In Wikipedia. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from: [Link]

  • Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 3127–3154. Available at: [Link]

  • ResearchGate. (n.d.). Sandmeyer-Reaktion. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from: [Link]

  • Organic Syntheses. (n.d.). [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Org. Synth.2019 , 96, 26-43. Available at: [Link]

  • Filyakova, V. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6). Available at: [Link]

  • Roberts, D. A., & Martin, J. A. (2002). Process for preparing 2-hydroxy-6-trifluoromethylpyridine. Google Patents, EP0966441B1.
  • Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 75, 159–183. Available at: [Link]

  • Cresswell, R. M., & Bell, G. A. (2000). Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine. Google Patents, WO2000014068A1.
  • Beier, P., et al. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(22), 5489. Available at: [Link]

  • Ghosh, A., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. Available at: [Link]

  • Organic Syntheses. (n.d.). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Org. Synth.2023 , 100, 176-193. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Retrieved from: [Link]

  • Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. CN102311456A.
  • Request PDF. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved from: [Link]

  • PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angew Chem Int Ed Engl, 60(23), 12829-12834. Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this important fluorinated pyridine derivative. By understanding the underlying chemical principles, you can effectively troubleshoot reactions, optimize conditions, and ensure the desired product's purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to synthesize this compound is showing multiple spots on TLC, and the yield of the desired product is low. What are the likely byproducts?

A1: Low yields and multiple TLC spots are common issues in pyridine synthesis, often stemming from side reactions. The specific byproducts will depend on your synthetic route, but here are some common culprits to investigate:

  • Incomplete reaction: Unreacted starting materials are a frequent source of impurities.

  • Over-alkylation/arylation: If your synthesis involves the introduction of the methoxy group, you might see byproducts from reactions at other positions on the pyridine ring, especially if the reaction conditions are not optimized.

  • Demethylation: The methoxy group can be cleaved under certain conditions, leading to the formation of a dihydroxy pyridine species. This is a known reaction for methoxypyridines.[1][2]

  • Hydrolysis of the trifluoromethyl group: While generally stable, the -CF3 group can undergo hydrolysis under harsh acidic or basic conditions to form a carboxylic acid.[3][4][5]

  • Ring-opening or polymerization: Pyridine rings can be susceptible to ring-opening under certain nucleophilic conditions, and highly reactive intermediates can lead to polymerization.[6]

To identify the specific byproducts in your reaction mixture, it is crucial to perform a thorough analysis using techniques like LC-MS and NMR spectroscopy.

Q2: I have identified an impurity with a mass corresponding to the demethylated product. How can I avoid this side reaction?

A2: Demethylation of methoxypyridines is a known transformation and can be influenced by several factors in your reaction setup.[1][2][7] Here’s how you can troubleshoot and minimize this byproduct:

  • Reagent Choice: Certain reagents are known to cause demethylation. For instance, strong nucleophiles or Lewis acids can facilitate the cleavage of the methyl ether. If your synthesis utilizes such reagents, consider exploring milder alternatives.

  • Temperature Control: High reaction temperatures can promote demethylation. Running the reaction at the lowest effective temperature can significantly reduce the formation of this byproduct. It is advisable to perform a temperature screening study to find the optimal balance between reaction rate and selectivity.

  • Reaction Time: Prolonged reaction times can lead to the accumulation of the demethylated product. Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to a satisfactory level.

Workflow for Minimizing Demethylation:

Caption: Troubleshooting demethylation in this compound synthesis.

Q3: My mass spectrometry data suggests the presence of a byproduct with a mass corresponding to the hydrolysis of the trifluoromethyl group. What conditions favor this, and how can I prevent it?

A3: The hydrolysis of a trifluoromethyl group to a carboxylic acid is a potential side reaction, particularly under forcing conditions.[3][4][5]

  • pH Control: Both strongly acidic and strongly basic conditions can promote the hydrolysis of the -CF3 group. Maintaining a pH as close to neutral as possible during the reaction and workup is critical. If your reaction requires acidic or basic catalysis, use the mildest effective catalyst and buffer the reaction mixture if possible.

  • Aqueous Workup: Prolonged exposure to aqueous acidic or basic solutions during the workup can lead to hydrolysis. Minimize the time the reaction mixture is in contact with these solutions and consider using a biphasic extraction with a neutral aqueous layer.

  • Temperature during Workup: Elevated temperatures during aqueous workup or concentration can also accelerate hydrolysis. Perform extractions and solvent removal at or below room temperature.

Data Summary: Factors Influencing -CF3 Hydrolysis

FactorCondition to AvoidRecommended Practice
pH Strongly acidic (pH < 2) or strongly basic (pH > 12)Maintain pH between 4 and 10
Aqueous Workup Prolonged exposure to aqueous acid/baseMinimize contact time; use neutral washes
Temperature High temperatures (> 50 °C) in aqueous mediaWorkup and concentration at room temperature or below
Q4: I am struggling to purify my product from a closely related impurity. What purification strategies do you recommend?

A4: Purifying this compound from structurally similar byproducts can be challenging. A multi-step purification approach is often necessary.

Step-by-Step Purification Protocol:

  • Initial Workup: After quenching the reaction, perform an initial extraction to remove the bulk of inorganic salts and highly polar or nonpolar impurities. A typical workup might involve diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with a saturated sodium bicarbonate solution, followed by brine.[8]

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying pyridine derivatives.[8][9]

    • Solvent System Selection: Start with a nonpolar eluent (e.g., hexanes or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution is often more effective than an isocratic one for separating closely eluting compounds.

    • TLC Analysis: Before running the column, carefully select the solvent system using TLC to ensure good separation between your product and the impurities. The ideal Rf value for your product should be between 0.2 and 0.4.

  • Recrystallization: If column chromatography does not provide sufficient purity, recrystallization can be a powerful technique for removing final traces of impurities.

    • Solvent Screening: Identify a suitable solvent or solvent mixture in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of polar organic compounds include ethanol, isopropanol, acetonitrile, or mixtures with water.

  • Preparative HPLC: For very challenging separations or to obtain highly pure material for biological assays, preparative high-performance liquid chromatography (HPLC) can be employed. This technique offers higher resolution than flash chromatography but is more expensive and time-consuming.

Purification Workflow Diagram:

G cluster_0 Crude Product cluster_1 Purification Steps cluster_2 Final Product Crude Crude Reaction Mixture Workup Aqueous Workup Crude->Workup Column Flash Column Chromatography Workup->Column Recrystallization Recrystallization Column->Recrystallization If impurities remain Pure Pure 2-Methoxy-6- (trifluoromethyl)pyridin-4-ol Column->Pure If pure Prep_HPLC Preparative HPLC Recrystallization->Prep_HPLC For highest purity Recrystallization->Pure If pure Prep_HPLC->Pure

Sources

Technical Support Center: Purification of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol (CAS 1227513-61-2). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile heterocyclic intermediate. Our guidance is grounded in established chemical principles and practical laboratory experience to help you achieve optimal purity and yield.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, common challenges observed during the purification of this compound.

Q1: I'm observing significant peak tailing during silica gel chromatography of my compound. What is the cause and how can I resolve it?

A1: Peak tailing is a frequent issue when purifying pyridine derivatives on standard silica gel.[1] The root cause lies in the interaction between the analyte and the stationary phase. Your molecule, this compound, has two key features contributing to this problem:

  • Basic Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1]

  • Acidic 4-ol Group: The hydroxyl group can also engage in hydrogen bonding with the stationary phase. This results in a secondary, non-ideal retention mechanism that causes the peak to tail.[1]

To achieve a sharp, symmetrical peak, you must mitigate these secondary interactions.

Experimental Protocol: Eliminating Peak Tailing

  • Mobile Phase Modification (Recommended First Step):

    • Action: Add a small amount of a basic modifier to your eluent system (e.g., hexane/ethyl acetate).

    • Reagent: Use 0.1-1% triethylamine (TEA) or pyridine in the mobile phase.

    • Mechanism: These "competing bases" will preferentially bind to the active silanol sites on the silica, effectively masking them from your target compound.[1] This allows for a more uniform elution based primarily on polarity.

    • Caution: Ensure the modifier is compatible with your downstream applications, as trace amounts may remain after solvent evaporation.

  • Stationary Phase Selection:

    • Action: If mobile phase modification is insufficient or undesirable, consider an alternative stationary phase.

    • Option A (Neutral): Use neutral alumina instead of silica gel. Alumina has fewer strongly acidic sites, reducing the tailing effect for basic compounds.

    • Option B (Deactivated): Use "end-capped" silica gel. In this material, many of the free silanol groups have been chemically derivatized (e.g., with trimethylsilyl groups), creating a more inert surface.

G start Start: Crude Sample with Tailing Peak decision1 Is adding a mobile phase modifier acceptable? start->decision1 process1 Add 0.1-1% Triethylamine or Pyridine to Eluent decision1->process1  Yes process2 Switch to alternative stationary phase: - Neutral Alumina - End-capped Silica decision1->process2 No decision2 Is peak shape symmetrical? process1->decision2 decision2->process2 No, re-evaluate stationary phase end_success Success: Symmetrical Peak, Pure Compound decision2->end_success  Yes process2->decision2

Q2: My recrystallization attempts result in poor recovery or "oiling out." What factors should I optimize?

A2: Recrystallization is an excellent final purification step but requires careful solvent selection. "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of crystals. Poor recovery indicates that the compound remains too soluble at low temperatures.

The key is to find a solvent (or solvent system) where your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

Protocol: Systematic Solvent Screening for Recrystallization

  • Initial Screening:

    • Place ~10-20 mg of your compound into several small test tubes.

    • Add a single solvent (see Table 2 for suggestions) dropwise to each tube at room temperature until the solid just dissolves. A good candidate will require a minimal amount of solvent.

    • If the solid is insoluble at room temperature, gently heat the mixture. A good solvent will dissolve the compound upon heating.

    • Allow the heated, clear solutions to cool slowly to room temperature, then place them in an ice bath.

    • Observe for the formation of well-defined crystals.

  • Using a Solvent Pair:

    • This is often necessary if no single solvent is ideal.

    • Step 1: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

    • Step 2: Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (the saturation point).

    • Step 3: Add one or two drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Step 4: Allow the solution to cool slowly. Crystals should form.

Solvent Boiling Point (°C) Polarity Index Typical Use Case
Ethyl Acetate 77.14.4Good single solvent for moderately polar compounds.
Isopropanol 82.63.9Can be effective, often used in pairs.
Toluene 110.62.4Good for less polar compounds; use with a polar anti-solvent.
Acetonitrile 81.65.8A more polar option.
Hexane/Heptane ~69 / ~98~0.1Excellent "poor" or "anti-solvents" to pair with more polar ones.
Water 10010.2Unlikely to be a good solvent alone due to the organic nature, but can be an anti-solvent.
Data compiled from common laboratory resources.
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit tautomerism, and how does this affect purification?

A1: Yes, this is a critical consideration. Like other 4-hydroxypyridines, your compound exists in equilibrium with its tautomeric form, 2-Methoxy-6-(trifluoromethyl)-1H-pyridin-4-one .[2]

G

This equilibrium can impact purification in several ways:

  • Chromatography: The two forms have different polarities. If the rate of interconversion is slow, you might see two distinct spots on TLC or two peaks in HPLC. If the rate is intermediate relative to the speed of chromatography, you will likely observe a single, broad, or misshapen peak.

  • Solubility: The tautomeric ratio can be solvent-dependent, which will affect crystallization behavior. The pyridone form is often more crystalline.

  • Mitigation: The strategies used to reduce peak tailing (e.g., adding TEA) can also help by ensuring a consistent ionic state, which may favor one tautomer over the other, leading to sharper peaks.

Q2: What is a reliable, general workflow for purifying crude this compound from a reaction mixture?

A2: A robust, multi-step approach is recommended to achieve high purity, especially when developing a process for drug discovery applications where purity is paramount.

Recommended General Purification Workflow:

  • Aqueous Workup:

    • Purpose: To remove inorganic salts, water-soluble starting materials, and reagents.

    • Procedure: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate). Wash sequentially with water, a mild base (e.g., saturated sodium bicarbonate solution) if the reaction was acidic, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Flash Column Chromatography:

    • Purpose: To separate the target compound from major organic byproducts and unreacted starting materials.

    • Stationary Phase: Silica gel.

    • Mobile Phase: Start with a gradient system, for example, from 100% Hexane to 50% Ethyl Acetate in Hexane. Add 0.5% triethylamine to the mobile phase to prevent peak tailing.[1] Collect fractions and analyze by TLC.

  • Recrystallization:

    • Purpose: To remove trace impurities and obtain a highly pure, crystalline final product.

    • Procedure: Combine the pure fractions from chromatography and concentrate. Use the solvent screening protocol described in the Troubleshooting Guide to find an appropriate solvent or solvent pair (e.g., ethyl acetate/hexane). Dissolve the solid in a minimum of hot solvent, allow it to cool slowly, collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

G

References
  • ResearchGate. Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. [Link]

  • PubChem. 2-(Trifluoromethyl)pyridin-4-ol. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol . This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently encountered challenges in a direct question-and-answer format. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure your experimental success.

Section 1: Core Synthesis & Reaction Optimization

This section addresses the primary challenges related to the formation of the target compound, focusing on yield, reaction rate, and reproducibility. The synthesis of highly substituted pyridin-4-ols often involves multi-component reactions, which, while efficient, can be sensitive to subtle changes in reaction conditions.[1]

Question 1: My reaction is showing very low or no yield of the desired this compound. What are the most common causes?

Answer: A low or non-existent yield is the most frequent issue and typically points to a problem in one of three areas: the quality of your reagents, the effectiveness of key reaction steps, or suboptimal temperature control.

  • Possible Cause 1: Ineffective Generation of a Key Reactive Intermediate. Many modern pyridine syntheses rely on the formation of a potent nucleophile in situ, such as a lithiated alkoxyallene.[1] This step is critical and highly sensitive to moisture and air.

    • Solution:

      • Reagent Quality: Use a freshly titrated, active solution of organolithium reagents like n-butyllithium (n-BuLi).

      • Inert Conditions: Conduct the reaction under a strictly anhydrous and inert atmosphere (high-purity argon or nitrogen). All glassware should be flame-dried or oven-dried immediately before use.

      • Temperature Control: Maintain the recommended low temperature (typically -78 °C with a dry ice/acetone bath) during the lithiation step to prevent reagent decomposition and unwanted side reactions.

  • Possible Cause 2: Poor Quality of Starting Materials or Solvents. Trace impurities, especially water, in your alkoxyallene, nitrile, carboxylic acid, or solvent can quench the organolithium reagent or interfere with the catalytic cycle.

    • Solution:

      • Solvent Purity: Use anhydrous grade solvents, preferably from a solvent purification system or freshly distilled.

      • Reagent Purity: Use high-purity starting materials. Liquid reagents should be distilled, and solid reagents should be dried under vacuum before use.[1]

  • Possible Cause 3: Incorrect Reaction Temperature Profile. The thermal profile of the reaction is crucial. While the initial lithiation requires low temperatures, subsequent cyclization steps may need elevated temperatures to proceed at a reasonable rate.

    • Solution: Carefully follow the recommended temperature program for the specific protocol you are using. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction is stalling at an intermediate stage.

Below is a troubleshooting workflow to diagnose low-yield issues systematically.

G start Low or No Product Yield check_sm Analysis of Crude Reaction: Is Starting Material (SM) Consumed? start->check_sm no_sm_consumed Primary SM Not Consumed check_sm->no_sm_consumed No sm_consumed SM Consumed check_sm->sm_consumed Yes check_int Is an Intermediate Accumulating? cause2 Likely Cause: - Degradation of SM/product - Unfavorable cyclization conditions check_int->cause2 No int_accum Intermediate Accumulating check_int->int_accum Yes cause1 Likely Cause: - Inactive n-BuLi - Wet reagents/solvent - Temperature too low no_sm_consumed->cause1 solution1 Action: 1. Titrate n-BuLi. 2. Use freshly dried reagents/solvents. 3. Verify cryo-bath temperature. cause1->solution1 sm_consumed->check_int solution2 Action: 1. Lower reaction temperature. 2. Screen alternative solvents or bases. 3. Check for side reactions (see Section 2). cause2->solution2 cause3 Likely Cause: - Cyclization step is too slow - Insufficient activation energy int_accum->cause3 solution3 Action: 1. Increase reaction temperature gradually. 2. Increase reaction time. 3. Consider a different catalyst/acid if applicable. cause3->solution3

Fig 1. Troubleshooting workflow for low product yield.
Section 2: Common Side Reactions and Impurities

Understanding and mitigating potential side reactions is key to achieving high purity and yield. The pyridine core, especially when functionalized with electron-withdrawing and -donating groups, presents several pathways for undesired transformations.

Question 2: I'm observing a significant byproduct with a mass of +16 Da compared to my starting material or product. What is it?

Answer: An increase of 16 Da almost certainly indicates the formation of a pyridine N-oxide. The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, a common side reaction if oxidizing agents are present or introduced during workup.[2][3]

  • Mechanism: The nitrogen atom in the pyridine ring can be oxidized by various reagents, including peroxy acids (like m-CPBA), or even hydrogen peroxide, which can sometimes be formed in situ from certain solvents.[4][5][6]

  • Prevention:

    • Degas Solvents: Ensure all reaction solvents are thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.

    • Avoid Oxidizing Agents: Be mindful of the reagents used. If a protocol calls for an oxidant in a later step, ensure the pyridine nitrogen is protected or that the reaction selectivity is high.

    • Controlled Workup: During aqueous workup, using deoxygenated water can help minimize N-oxide formation.

G cluster_0 Potential Side Reactions SM 2-Methoxy-6-(trifluoromethyl) pyridin-4-ol N_Oxide N-Oxide Derivative (+16 Da) SM->N_Oxide [O] (e.g., trace peroxides, air oxidation) Hydrolysis 2-Hydroxy-6-(trifluoromethyl) pyridin-4-one (Demethylation, -14 Da) SM->Hydrolysis H₃O⁺ / OH⁻ (Acidic/Basic Workup)

Fig 2. Common side reactions leading to impurities.

Question 3: My product appears to have lost a methyl group (-14 Da). What causes this demethylation?

Answer: The 2-methoxy group on the pyridine ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions, yielding the corresponding 2-hydroxy-pyridin-4-one derivative.[7][8]

  • Cause: This is a classic nucleophilic substitution reaction on the pyridine ring, which is activated by the electron-withdrawing trifluoromethyl group. The reaction can occur during prolonged heating, acidic/basic workup, or purification on silica gel.

  • Prevention:

    • Neutral Workup: Whenever possible, perform a neutral aqueous workup. If an acid or base wash is necessary, use dilute solutions and minimize contact time.

    • Purification Conditions: When using silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent system. Alternatively, use a less acidic stationary phase like alumina.

    • Temperature Control: Avoid excessive heating during reaction or solvent evaporation, as this can accelerate hydrolysis.

Section 3: Purification and Analytical Challenges

The unique properties of pyridin-4-ols, particularly their tautomeric nature, can introduce significant challenges during purification and characterization.

Question 4: Why do I see peak broadening or two distinct spots/peaks for my product in TLC/HPLC/NMR analysis?

Answer: This is a hallmark characteristic of pyridin-4-ols. They exist in a tautomeric equilibrium between the pyridin-4-ol (enol) form and the pyridin-4(1H)-one (keto) form.[9] The position of this equilibrium is highly dependent on the solvent, pH, and temperature.[9]

  • Analytical Implications:

    • NMR Spectroscopy: In solution, you may observe two distinct sets of peaks corresponding to both tautomers, or broadened peaks if the exchange rate is intermediate on the NMR timescale.

    • Chromatography (TLC/HPLC): The two tautomers have different polarities, which can lead to peak splitting, tailing, or broad peaks, making accurate quantification and isolation difficult.[9] The keto form is generally more polar.[9]

  • Solutions for Analysis and Purification:

    • Solvent Selection: For NMR, try using a solvent that strongly favors one tautomer (e.g., a highly polar, hydrogen-bond-accepting solvent like DMSO-d₆ often favors the pyridone form).

    • pH Control in HPLC: Buffering the mobile phase can often lock the compound into a single ionic state, resulting in sharper peaks.

    • Derivatization: For challenging purifications, consider a "protecting group" strategy. For instance, converting the hydroxyl group to a nonaflate can eliminate tautomerism, allowing for easier purification. The protecting group can then be removed in a subsequent step.

Fig 3. Tautomeric equilibrium responsible for analytical complexities. (Note: Placeholder images used for structural representation).
Section 4: Experimental Protocols

This section provides standardized protocols for key procedures mentioned in this guide.

Protocol 1: General Procedure for a Three-Component Pyridin-4-ol Synthesis

This protocol is a generalized example based on literature precedents for multi-component pyridine syntheses and should be adapted for specific substrates.[1]

  • Setup: Under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 0.2 M) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet.

  • Lithiation: Cool the flask to -78 °C using a dry ice/acetone bath. Add the alkoxyallene substrate (1.0 eq.) dropwise. After 10 minutes, add freshly titrated n-BuLi (1.05 eq.) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 45 minutes.

  • Acylation: Add the nitrile (1.1 eq.) dropwise, followed immediately by the trifluoromethyl-containing carboxylic acid (e.g., trifluoroacetic acid, 1.2 eq.).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Neutralization of Silica Gel for Chromatography

  • Prepare a slurry of silica gel in the desired apolar solvent (e.g., hexanes).

  • Add 1% triethylamine (v/v) to the slurry and stir for 15 minutes.

  • Pack the column with the neutralized slurry as usual.

  • Equilibrate the column with the mobile phase, which should also contain a small amount (e.g., 0.1-0.5%) of triethylamine to maintain neutrality.

Summary of Key Optimization Parameters
ParameterRecommendationRationale & Common Issues
Atmosphere Strictly anhydrous and inert (Argon/N₂)Prevents quenching of organometallic reagents and air-oxidation of the pyridine ring.
Temperature -78 °C for lithiation; variable for cyclizationCritical for stability of intermediates. Suboptimal temperatures lead to low yield or side reactions.
Reagents High-purity, anhydrousImpurities, especially water, are a primary cause of reaction failure.[1]
Workup pH Neutral (e.g., sat. aq. NH₄Cl)Avoids acid/base-catalyzed hydrolysis of the 2-methoxy group.[7]
Purification Neutralized silica or aluminaPrevents on-column degradation and can improve separation of tautomers.
References
  • Jain, S. L., Joseph, J. K., & Sain, B. (2006). Sodium percarbonate is an ideal and efficient oxygen source for the oxidation of tertiary nitrogen compounds to N-oxides. Synlett, 2006(16), 2661-2663. [Link]

  • Organic Syntheses Procedure. (n.d.). Pyridine-n-oxide. [Link]

  • Lu, T., Shi, X. Z., & Wu, Y. M. (n.d.). A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters. [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. [Link]

  • Abdel-Wahab, A. F., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

  • Google Patents. (n.d.). Process for the production of 2-hydroxypyridine.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Padwa, A., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC - NIH. [Link]

  • Sloop, J. C. (2008). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility challenges encountered during experimentation. This guide provides in-depth, experience-driven advice and practical solutions to ensure the successful integration of this compound into your research workflows.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound in aqueous buffers for my biological assays. What are the initial steps I should take?

A1: Difficulty in dissolving this compound in aqueous solutions is a common challenge due to its molecular structure, which likely confers low aqueous solubility. The trifluoromethyl group increases lipophilicity, while the pyridin-4-ol moiety offers some potential for ionization.

Your initial approach should be a systematic exploration of co-solvents and pH adjustment.

  • Co-solvent Screening: Start by preparing a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a standard first choice due to its strong solubilizing power. Other options include ethanol, methanol, or N,N-dimethylformamide (DMF). The goal is to create a high-concentration stock (e.g., 10-50 mM) that can be diluted into your aqueous assay buffer. Always ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid artifacts.

  • pH Modification: The pyridin-4-ol structure suggests that the compound's solubility may be pH-dependent. The 'ol' group can be deprotonated at higher pH, forming a more soluble salt.[1] Experiment with buffers of varying pH to identify a range where solubility is enhanced. However, be mindful of the pH stability of your compound and the pH constraints of your experimental system.

Q2: I've tried using DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What should I do next?

A2: This is a classic sign of a compound "crashing out" of solution, indicating that the aqueous buffer cannot maintain the solubility achieved in the concentrated organic stock. Here are several advanced strategies to address this:

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can help to maintain the compound in a dispersed state by forming micelles.[2] A screening of different surfactants at concentrations just above their critical micelle concentration (CMC) is recommended.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[3][4] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Formulation as a Solid Dispersion: For more advanced applications, creating a solid dispersion of your compound in a water-soluble polymer matrix (e.g., PVP, HPMC) can significantly improve its dissolution rate and solubility.[3][4][5]

Q3: Are there any other formulation strategies I should consider for in vivo studies?

A3: For in vivo applications, where bioavailability is key, more advanced formulation strategies are often necessary.[5][6] These include:

  • Lipid-Based Formulations: Incorporating the compound into lipid-based carriers like micelles, liposomes, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[3][4]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.[4][7] This can be achieved through techniques like high-pressure homogenization or media milling.[2][7]

Troubleshooting Guides & Experimental Protocols

Protocol 1: Systematic Co-Solvent and pH Screening

This protocol outlines a systematic approach to identifying a suitable solvent system for this compound.

Objective: To determine an optimal co-solvent and pH for solubilizing the compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • A range of buffers (e.g., phosphate, citrate) at various pH values (e.g., 5.0, 6.0, 7.4, 8.0)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in your chosen aqueous buffer.

  • Observation: Visually inspect for precipitation at each dilution step.

  • pH Screening: Repeat steps 1-3 using buffers with different pH values.

  • Co-solvent Comparison: If DMSO is not ideal, repeat the process with ethanol.

  • Incubation and Centrifugation: Incubate the solutions at the desired experimental temperature for a set period (e.g., 1-2 hours). Centrifuge at high speed (e.g., >10,000 x g) to pellet any undissolved compound.

  • Quantification: (Optional) Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the saturation solubility.

Interpreting the Results:

Observation Potential Cause Next Steps
Clear solution at all dilutionsGood solubility in the chosen systemProceed with your experiment
Precipitation at higher concentrationsLimited solubilityNote the highest soluble concentration
Improved solubility at higher pHCompound is acidicUse a buffer with a pH that maintains solubility
Improved solubility with a specific co-solventFavorable solvent-solute interactionsUse that co-solvent for your stock solution
Protocol 2: Solubility Enhancement using Cyclodextrins

Objective: To improve the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare HP-β-CD Solutions: Prepare a range of HP-β-CD concentrations (e.g., 1%, 5%, 10% w/v) in your aqueous buffer.

  • Add Compound: Add an excess amount of this compound to each HP-β-CD solution.

  • Equilibration: Stir the mixtures vigorously at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to remove undissolved compound.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate by a validated analytical method (e.g., HPLC-UV).

Visualizing the Troubleshooting Workflow

A logical approach to troubleshooting solubility issues is crucial. The following diagram illustrates a decision-making workflow.

Solubility_Troubleshooting_Workflow start Start: Poor Solubility Observed stock_solution Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_solution dilution_test Dilute into Aqueous Buffer stock_solution->dilution_test precipitate_check Precipitation? dilution_test->precipitate_check success Success: Proceed with Experiment precipitate_check->success No troubleshoot Initiate Advanced Troubleshooting precipitate_check->troubleshoot Yes ph_screen pH Adjustment Screening troubleshoot->ph_screen surfactant_screen Surfactant Addition (e.g., Tween-20) troubleshoot->surfactant_screen cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) troubleshoot->cyclodextrin re_evaluate Re-evaluate Solubility ph_screen->re_evaluate surfactant_screen->re_evaluate cyclodextrin->re_evaluate advanced_formulation Consider Advanced Formulations (Liposomes, Nanosuspensions) re_evaluate->success Soluble re_evaluate->advanced_formulation Not Soluble

Caption: Decision workflow for troubleshooting solubility.

Conceptual Pathway: Overcoming Solubility Barriers

The following diagram illustrates the conceptual approaches to enhancing the solubility of a poorly soluble compound like this compound.

Solubility_Enhancement_Strategies compound Poorly Soluble Compound (this compound) phys_mod Physical Modifications compound->phys_mod chem_mod Chemical Environment Modifications compound->chem_mod formulation Advanced Formulations compound->formulation particle_size Particle Size Reduction (Micronization, Nanosuspension) phys_mod->particle_size solid_dispersion Solid Dispersions (Amorphous State in Polymer) phys_mod->solid_dispersion ph_adjust pH Adjustment (Salt Formation) chem_mod->ph_adjust cosolvents Co-solvents (e.g., DMSO, Ethanol) chem_mod->cosolvents complexation Complexation Agents (Cyclodextrins) chem_mod->complexation lipid_based Lipid-Based Systems (Liposomes, SEDDS) formulation->lipid_based

Caption: Strategies for enhancing compound solubility.

References

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Pion Inc. How poorly soluble compounds are formulated into drugs. [Link]

  • PubChem. 2-(Trifluoromethyl)pyridin-4-ol. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Aragen Life Sciences. Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • IOR Press. FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?[Link]

  • Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

Sources

Technical Support Center: A Guide to the Stability of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Our goal is to provide you with in-depth technical insights and practical troubleshooting advice to ensure the integrity and stability of your research material. This guide moves beyond simple protocols to explain the underlying chemical principles governing the stability of this molecule, empowering you to make informed decisions in your experimental design.

Understanding the Molecule: Key Structural Features and Stability Considerations

This compound is a unique trifluoromethyl-substituted pyridinol derivative. Its stability is influenced by the interplay of its three key functional groups: the pyridin-4-ol core, the electron-withdrawing trifluoromethyl group, and the methoxy group. The trifluoromethyl group generally enhances metabolic stability, a desirable trait in drug discovery. However, the pyridin-4-ol and methoxy moieties can be susceptible to specific degradation pathways.

A crucial aspect of pyridin-4-ol chemistry is its existence in a tautomeric equilibrium with its corresponding keto form, 4-pyridone. In many cases, including in polar solvents and the solid state, the pyridone tautomer is the more stable form. This equilibrium is a critical factor to consider during analysis, as it can lead to challenges such as peak broadening in chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and photodegradation. The pyridin-4-ol moiety is susceptible to all three, while the methoxy group is primarily at risk of hydrolysis.

Q2: How does pH affect the stability of this compound in solution?

A2: Pyridin-4-ol derivatives are known to be sensitive to pH. Hydrolytic degradation can be accelerated under both acidic and basic conditions. It is crucial to maintain a controlled pH environment, ideally near neutral, for solutions of this compound.

Q3: Is this compound sensitive to light?

A3: Yes, pyridine derivatives, in general, can be susceptible to photodegradation, particularly when exposed to UV light.[1] It is recommended to store both the solid compound and its solutions protected from light.

Q4: Can the trifluoromethyl group degrade?

A4: The trifluoromethyl group is generally very stable. However, under certain harsh conditions, such as strong basic hydrolysis, it can undergo hydrolysis to a carboxylic acid. This is a less common degradation pathway compared to reactions involving the pyridinol and methoxy groups.[2][3]

Q5: How should I properly store this compound?

A5: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place. For solutions, it is advisable to prepare them fresh. If storage is necessary, they should be kept at a low temperature (e.g., -20°C), protected from light, and in a neutral pH buffer.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC/UPLC-MS analysis. Tautomerization between the pyridin-4-ol and 4-pyridone forms.Optimize chromatographic conditions (e.g., mobile phase pH, temperature) to favor one tautomer or achieve baseline separation. Consider that both forms may exist in equilibrium.
Degradation of the compound.Analyze the sample promptly after preparation. If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradants.
Loss of compound potency over time in solution. Hydrolysis of the methoxy group or degradation of the pyridinol ring.Prepare solutions fresh before use. If storage is unavoidable, store at low temperatures in a neutral buffer and protected from light.
Oxidative degradation.Degas solvents and use amber vials to minimize exposure to oxygen and light. Consider adding an antioxidant if compatible with your experimental system.
Color change of the solid compound or solution. Oxidation or photodegradation.Store the compound and its solutions protected from light and air. Discard any discolored material.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the reactivity of its functional groups.

This compound This compound Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) This compound->Hydrolysis (Acid/Base) Oxidation Oxidation This compound->Oxidation Photodegradation (UV light) Photodegradation (UV light) This compound->Photodegradation (UV light) 2-Hydroxy-6-(trifluoromethyl)pyridin-4(1H)-one 2-Hydroxy-6-(trifluoromethyl) pyridin-4(1H)-one Hydrolysis (Acid/Base)->2-Hydroxy-6-(trifluoromethyl)pyridin-4(1H)-one Methoxy hydrolysis N-oxide derivative N-oxide derivative Oxidation->N-oxide derivative Hydroxylated derivatives Hydroxylated derivatives Oxidation->Hydroxylated derivatives Ring-opened products Ring-opened products Photodegradation (UV light)->Ring-opened products Photodegradation Products Various Photodegradation Products Photodegradation (UV light)->Photodegradation Products

Caption: Potential degradation pathways for this compound.

Experimental Protocols

To ensure the integrity of your experimental results, it is crucial to handle and analyze this compound with care. The following protocols provide a framework for assessing the stability of your compound.

Protocol 1: General Handling and Solution Preparation
  • Receiving and Storage: Upon receipt, store the solid compound in a desiccator at the recommended temperature, protected from light.

  • Weighing: Weigh the compound in a controlled environment with low humidity.

  • Solvent Selection: Use high-purity, degassed solvents for solution preparation.

  • Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If using a stock solution, prepare it in a suitable solvent (e.g., DMSO, ethanol) at a high concentration and store it in small aliquots at -20°C or below, protected from light.

  • Working Solutions: When preparing working solutions in aqueous buffers, ensure the pH is controlled and the buffer components are compatible with your downstream applications.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.[4]

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and keep at room temperature for a defined period.

    • Oxidation: Add a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a defined period.

    • Photostability: Expose the solution to a calibrated light source according to ICH Q1B guidelines.[5] Include a dark control sample wrapped in aluminum foil.

  • Analysis: Analyze the stressed samples and a control sample (stored under normal conditions) by a suitable analytical method, such as UPLC-MS, to identify and quantify any degradation products.

Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of this compound.

cluster_0 Initial Assessment cluster_1 Forced Degradation Study cluster_2 Stability-Indicating Method Development cluster_3 Long-Term Stability Study Initial Analysis Initial Analysis (UPLC-MS, NMR) Purity Check Purity Check & Structure Confirmation Initial Analysis->Purity Check Stress Conditions Apply Stress Conditions (Acid, Base, Oxidation, Light) Purity Check->Stress Conditions Analysis of Stressed Samples Analyze Stressed Samples (UPLC-MS) Stress Conditions->Analysis of Stressed Samples Identify Degradants Identify Potential Degradation Products Analysis of Stressed Samples->Identify Degradants Method Optimization Optimize Analytical Method (e.g., HPLC gradient, column) Identify Degradants->Method Optimization Method Validation Validate Method for Specificity and Stability Method Optimization->Method Validation Storage Conditions Store under Defined Conditions (ICH) Method Validation->Storage Conditions Time-Point Analysis Analyze at Specific Time Points Storage Conditions->Time-Point Analysis Shelf-Life Determination Determine Shelf-Life Time-Point Analysis->Shelf-Life Determination

Caption: A comprehensive workflow for stability assessment.

References

  • Yadav, P., Khoury, S., Fridman, N., Sharma, V. K., Kumar, A., Majdoub, M., ... & Gross, Z. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]

  • Yadav, P., Khoury, S., Fridman, N., Sharma, V. K., Kumar, A., Majdoub, M., ... & Gross, Z. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie (International ed. in English), 60(23), 12829–12834. [Link]

  • Rosario-Serrano, P., et al. (2016). Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products. Environmental Science and Pollution Research, 23(15), 15153-15164. [Link]

  • Stability of 4-pyridone vs 4-pyridinol. (2019, December 26). Chemistry Stack Exchange. [Link]

  • 4-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Bhaskar, R. D., & Singh, D. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 297-306. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-15.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Stevenson, D. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 56-66.
  • Un-Sook, C., & Sang-Hyun, P. (2014). Regulatory Considerations for Stability Studies of Co-Processed Active Pharmaceutical Ingredient. AAPS PharmSciTech, 15(5), 1297-1303. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of active pharmaceutical ingredients. Journal of Applied Pharmaceutical Science, 2(3), 129.
  • Smela, M., & Woods, K. (2020). New Trends in Forced Degradation Studies. Journal of Pharmaceutical Education and Research. [Link]

  • Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Van der Schans, M., et al. (2020). Photodegradation Products And Their Analysis In Food. Journal of Food Science and Nutrition. [Link]

  • Van der Schans, M. J., et al. (2020). Photodegradation Products And Their Analysis In Food. ResearchGate. [Link]

  • Nadavala, S., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021. [Link]

  • Nadavala, S., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. JOCPR. [Link]

  • Gurovich, V. Y., & Gurovich, Y. V. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4197. [Link]

  • Takeda, N., et al. (1987). New 4-hydroxypyridine and 4-hydroxyquinoline derivatives as inhibitors of NADH-ubiquinone reductase in the respiratory chain. Chemical & Pharmaceutical Bulletin, 35(5), 1860-1867. [Link]

  • Loska, R., Majcher, M., & Mąkosza, M. (2007). Synthesis of trifluoromethylated azines via nucleophilic oxidative substitution of hydrogen by trifluoromethyl carbanions. The Journal of Organic Chemistry, 72(15), 5574-5580. [Link]

  • Un-Sook, C., & Sang-Hyun, P. (2014). StabilityPrinciples CaseStudies. Scribd. [Link]

  • Herting, M. G., et al. (2018). Data-Driven UPLC-Orbitrap MS Analysis in Astrochemistry. Life, 8(4), 53. [Link]

  • Photodegradation kinetics of lodenafil carbonate, structure elucidation of two major degradation products using UPLC-MS/MS and in vitro cytotoxicity. ResearchGate. [Link]

  • Electron withdrawing and electron donating effects of 4,4′-bipyridine substituents on ruthenium mono(bipyridine) complexes. ResearchGate. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide detailed troubleshooting advice, and explain the chemical principles behind our recommendations to ensure a robust, safe, and efficient process.

The synthesis of highly functionalized pyridine derivatives, such as this compound, is critical in the development of new agrochemicals and pharmaceuticals.[1][2] However, scaling these processes presents unique challenges that require careful consideration of reaction conditions, reagent handling, and product purification.

Part 1: Frequently Asked Questions (FAQs) - General Scale-Up Considerations

Q1: What is the most common synthetic route for this compound and its precursors?

A1: The most prevalent and scalable approach involves a cyclocondensation reaction, a variation of the Claisen condensation, using a trifluoromethyl-containing building block.[1][3] A key intermediate, 6-(Trifluoromethyl)pyridin-2(1H)-one, is often synthesized and then further functionalized. A representative route involves the reaction of a trifluoroacetylating agent, like trifluoroacetic anhydride (TFAA), with a suitable C4-dicarbonyl equivalent in the presence of a base, followed by cyclization.

Q2: What are the primary challenges when scaling up a Claisen-type condensation for this synthesis?

A2: Scaling a Claisen condensation requires careful management of several factors:

  • Base Stoichiometry and Selection: The reaction is driven to completion by the deprotonation of the resulting β-dicarbonyl product, which is more acidic than the starting materials.[4][5] This requires at least one full equivalent of a strong, non-nucleophilic base. On a large scale, ensuring homogeneous mixing and preventing localized "hot spots" during base addition is critical.

  • Exotherm Control: The initial deprotonation and the condensation steps can be exothermic. A robust reactor cooling system is mandatory to prevent temperature excursions that can lead to side reactions and impurity formation.

  • Solvent Choice: The solvent must be anhydrous, inert to the strong base, and capable of dissolving the reagents and intermediates. On a large scale, factors like boiling point (for reflux control and removal), cost, and safety (flash point) become paramount.

  • Work-up and Quench: Neutralizing a large volume of strong base is also highly exothermic and requires a carefully controlled reverse quench (adding the reaction mixture to the quench solution) at low temperatures.

Q3: Are there specific safety hazards I should be aware of for this process?

A3: Yes, the reagents involved demand strict safety protocols.

  • Trifluoroacetic Anhydride (TFAA): TFAA is highly corrosive, volatile, and reacts violently with water.[6][7][8][9] It causes severe skin burns and eye damage, and is harmful if inhaled.[7][8][9] All transfers and reactions must be conducted in a well-ventilated hood or a closed system, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a respirator if necessary.[6][7]

  • Strong Bases (e.g., Sodium Ethoxide, LDA): These reagents are corrosive and often pyrophoric or highly reactive with moisture. They must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Pressure Management: Quenching the reaction or accidental contact with water can generate gaseous byproducts (e.g., trifluoroacetic acid), potentially leading to a dangerous pressure buildup in a closed reactor. Ensure the reactor is equipped with an adequate pressure relief system.

Part 2: Troubleshooting Guide - Reaction & In-Process Controls (IPCs)

This section addresses specific problems that may arise during the reaction phase.

Q4: My reaction yield is low and inconsistent upon scale-up. What are the likely causes?

A4: Low and variable yield is a classic scale-up problem. The root cause can be diagnosed using a decision tree.

G start Low / Inconsistent Yield check_reagents 1. Verify Reagent Quality - Anhydrous Solvents? - Base Titration Correct? - Starting Material Purity? start->check_reagents check_conditions 2. Review Reaction Conditions - Effective Mixing? - Temperature Control Maintained? - Inert Atmosphere? start->check_conditions check_addition 3. Analyze Addition Profile - Addition Rate Too Fast? - Sub-surface Addition Used? - Localized Hotspots? start->check_addition check_workup 4. Investigate Work-up - Product Loss in Aqueous Layer? - Degradation During Quench? - Incomplete Extraction? start->check_workup sub_reagents1 Moisture quenches base and starting materials. check_reagents->sub_reagents1 sub_conditions1 Poor mixing leads to localized side reactions. check_conditions->sub_conditions1 sub_addition1 Fast addition causes exotherms and side reactions. check_addition->sub_addition1 sub_workup1 pH of aqueous layer critical for product partitioning. check_workup->sub_workup1

Caption: Troubleshooting Decision Tree for Low Yield.

  • Causality:

    • Reagent Quality: Moisture is the primary enemy. Water will consume your strong base and hydrolyze TFAA, leading to stoichiometric imbalances. Solution: Use freshly dried solvents and titrate your base solution before use to confirm its molarity.

    • Mixing & Temperature: In large reactors, surface-level mixing may be insufficient. A temperature probe near the top of the reactor might not detect a localized exotherm at the point of reagent addition. This can lead to the formation of thermal degradation impurities. Solution: Use a reactor with baffles and multiple impellers. Employ sub-surface addition for critical reagents and place multiple temperature probes to monitor the batch profile accurately.

    • Order of Addition: The order of reagent addition can be critical. Often, adding the ester to a solution of the base (to pre-form the enolate) before adding the electrophile can prevent self-condensation of the ester.[10]

Q5: I am observing a significant amount of a dark, tarry byproduct. What is it and how can I prevent it?

A5: Dark, polymeric material often results from base-catalyzed decomposition of the starting materials or product, especially at elevated temperatures.

  • Mechanism of Formation: The highly reactive enolates and trifluoromethyl-activated carbonyls can undergo undesired side reactions if the reaction is not controlled. Temperature excursions are a common cause.

  • Prevention Strategy:

    • Strict Temperature Control: Maintain the recommended reaction temperature diligently. For highly exothermic additions, lower the batch temperature before starting the addition to absorb the initial heat spike.

    • Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor for completion using an in-process control (IPC) like HPLC or UPLC. Once the starting material is consumed, proceed immediately to the quench.

    • Controlled Quench: A poorly controlled quench can also cause thermal decomposition. The quench should be performed at low temperatures (e.g., 0-10 °C).

Parameter Lab Scale (1 L) Pilot Scale (100 L) Rationale for Change
Reagent Addition Manual, dropwise via funnelMetering pump, sub-surfaceEnsures controlled rate and immediate dispersion, preventing localized high concentrations and exotherms.
Temperature Control Ice bathJacketed reactor with thermal fluidSurface area-to-volume ratio decreases on scale-up, requiring more efficient, active heat removal.
Mixing Magnetic stir barOverhead mechanical stirrer with bafflesEnsures homogeneity in a larger volume, critical for mass and heat transfer.
Work-up Quench Add reaction to water/acidReverse add: pump mixture into chilled water/acidProvides better control over the quench exotherm by making the reaction mixture the limiting reagent.
Table 1: Comparison of Lab vs. Pilot Scale Process Parameters.

Part 3: Troubleshooting Guide - Work-up, Isolation, and Purification

Q6: My product isolation is difficult. I'm getting emulsions during the aqueous work-up, and the product seems to be partially soluble in the aqueous layer.

A6: This is a common issue with nitrogen-containing heterocycles like pyridinols, which can act as bases or exist as salts depending on the pH.

  • Understanding the Problem: this compound is amphoteric. The pyridyl nitrogen is basic, while the 4-hydroxyl group is acidic (pKa is lowered by the electron-withdrawing CF3 group). At a neutral pH, it may exist in a zwitterionic form, increasing its water solubility.

  • Troubleshooting Protocol: pH-Adjusted Extraction

    • Initial Quench & pH Check: After quenching the reaction, check the pH of the aqueous layer. It will likely be highly basic or acidic depending on your quench method.

    • Acidic Wash (to remove basic impurities): Adjust the pH of the combined aqueous/organic mixture to ~2-3 with dilute HCl. This will protonate your product (pyridinium salt) and may move it into the aqueous layer, while non-basic organic impurities remain in the organic layer. Separate the layers.

    • Basify and Extract: Take the aqueous layer containing the product salt and adjust the pH to ~5-6 with a base like sodium bicarbonate. At this pH, the product should be in its neutral form and less water-soluble.

    • Extraction: Extract the product into a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Perform multiple extractions (e.g., 3x) to ensure complete recovery.

    • Brine Wash: Wash the combined organic extracts with brine to break up any remaining emulsions and remove excess water.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Q7: The purity of my isolated crude product is low. What purification methods are scalable?

A7: While column chromatography is common in the lab, it is often not feasible or economical on a large scale.[11] Recrystallization or distillation are preferred.

  • Strategy 1: Recrystallization If the product is a solid, recrystallization is the most effective and scalable purification method.

    • Solvent Screening: Screen for a single solvent or a solvent/anti-solvent system. A good system is one where the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

      • Good candidates: Isopropanol, Ethanol/Water, Toluene, Heptane/Ethyl Acetate.

    • Protocol:

      • Dissolve the crude material in a minimal amount of the hot solvent.

      • If needed, perform a hot filtration to remove any insoluble impurities (e.g., baseline material).

      • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Seeding with a small crystal of pure product can be beneficial.

      • Cool further in an ice bath to maximize yield.

      • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Strategy 2: Distillation If the product is a liquid or a low-melting solid, vacuum distillation can be effective, provided the product is thermally stable and has a significantly different boiling point from the major impurities.

G start Crude Product Isolated is_solid Is the product a solid? start->is_solid screen_solvents Screen for Recrystallization Solvents is_solid->screen_solvents Yes is_stable Is product thermally stable and impurities volatile? is_solid->is_stable No (Liquid/Oil) recrystallize Perform Large-Scale Recrystallization screen_solvents->recrystallize end_pure Pure Product recrystallize->end_pure distill Perform Vacuum Distillation is_stable->distill Yes chromatography Consider Large-Scale Chromatography (High Cost) is_stable->chromatography No distill->end_pure chromatography->end_pure

Caption: Purification Strategy Decision Flowchart.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. [Link]

  • Trifluoroacetic anhydride - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • TRIFLUOROACETIC ANHYDRIDE FOR SEQUENTIAL ANALYSIS MSDS. Loba Chemie. [Link]

  • Safety Data Sheet: Trifluoroacetic anhydride. Carl ROTH. [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]

  • Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate. [Link]

  • Claisen condensation. Wikipedia. [Link]

  • Can anyone suggest a suitable method for the Claisen condensation? ResearchGate. [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. PubMed Central. [Link]

  • I need some advice on a claisen(dieckmann) I'm running... Reddit. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • 13.4: Claisen Condensation. Chemistry LibreTexts. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

  • Purification method of pyridine and pyridine derivatives.
  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. [Link]

  • Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed. [Link]

  • 2-methoxy-6-(trifluoromethyl)pyridine. ChemBK. [Link]

  • Purine and Related Compound Purification Strategies. Teledyne ISCO. [Link]

  • C–H functionalization of pyridines. RSC Publishing. [Link]

Sources

Technical Support Center: Navigating Experiments with 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol. This guide is designed to provide in-depth, field-proven insights into the common challenges and pitfalls encountered during the synthesis, purification, and application of this and structurally related trifluoromethylated pyridinols. Our aim is to move beyond simple procedural steps and delve into the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

The trifluoromethyl group is a powerful modulator of physicochemical properties in medicinal chemistry, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, its strong electron-withdrawing nature also introduces unique synthetic and handling challenges.[3] This guide, structured in a practical question-and-answer format, addresses the most pressing issues you may face.

Section 1: Synthesis & Reaction Condition Pitfalls

This section focuses on the common hurdles encountered during the synthesis of trifluoromethylated pyridinols, a class of compounds that often require carefully controlled reaction conditions to achieve desired yields and purity.

Frequently Asked Questions (FAQs)

Question 1: My cyclocondensation reaction to form the pyridinol ring is giving low yields. What are the likely causes?

Answer: Low yields in cyclocondensation reactions for synthesizing trifluoromethylated pyridines are a frequent issue.[4] The primary culprits are often related to reaction conditions and reagent stability.

  • Inadequate Temperature Control: Many cyclocondensation protocols require elevated temperatures to drive the reaction to completion. However, excessive heat can lead to decomposition of both starting materials and the desired product, often resulting in the formation of dark, tar-like substances.[3] It is crucial to monitor the reaction temperature closely and establish an optimal range through systematic experimentation.

  • Reaction Time: These reactions can be slow, sometimes requiring extended reaction times of up to 100 hours to achieve satisfactory conversion.[5][6] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine the optimal reaction time without promoting side reactions.[5]

  • Reagent Quality: The purity and stability of your starting materials, particularly the trifluoromethyl-containing building blocks, are paramount. Degradation of these reagents can significantly impact your yield.[5] Ensure that all reagents are of high purity and have been stored under the recommended conditions.

Question 2: I am observing the formation of multiple byproducts in my reaction mixture. How can I improve the selectivity?

Answer: The formation of byproducts in trifluoromethylpyridine synthesis is often a result of the high reactivity of the intermediates and the harsh reaction conditions that may be employed.

  • Regioselectivity Issues: In reactions involving multifunctional starting materials, achieving the desired regioselectivity can be challenging. The strong electron-withdrawing effect of the trifluoromethyl group can influence the reactivity of the pyridine ring, leading to undesired isomers.[3] Careful selection of protecting groups and reaction conditions can help direct the reaction towards the desired product.

  • Side Reactions: The presence of reactive functional groups on the pyridine ring, such as the hydroxyl group in your target molecule, can lead to side reactions like O-alkylation or acylation if not properly managed. The use of appropriate protecting groups for the hydroxyl moiety may be necessary.

  • Catalyst Choice: If your synthesis involves a catalyst, its nature and loading can significantly influence selectivity. Experimenting with different catalysts and optimizing the catalyst loading can help minimize the formation of byproducts.

Troubleshooting Guide: Low Yield in a Horner-Wadsworth-Emmons Reaction for Pyridone Intermediate Synthesis

A common route to pyridinol systems involves the Horner-Wadsworth-Emmons reaction to form a key intermediate.[4] The following table outlines a troubleshooting strategy for low yields in this specific reaction.

Symptom Potential Cause Recommended Solution
Incomplete consumption of starting materials (ketone or phosphonate) Insufficiently strong base or incomplete deprotonation of the phosphonate.Switch to a stronger base (e.g., NaH, LDA). Ensure anhydrous conditions as trace water will quench the base.
Low reaction temperature.Gradually increase the reaction temperature and monitor for product formation and potential decomposition.
Formation of a complex mixture of products Unstable ylide leading to side reactions.Perform the reaction at a lower temperature to improve the stability of the ylide.
Undesired side reactions with other functional groups.Consider the use of protecting groups for sensitive functionalities on your substrates.
Product decomposition observed during workup Hydrolysis of the product under acidic or basic conditions.Perform a neutral workup and use buffered aqueous solutions if necessary.
Product instability on silica gel during purification.Consider alternative purification methods such as crystallization or reverse-phase chromatography.
Experimental Workflow: A Generalized Approach to Trifluoromethylated Pyridinol Synthesis

The synthesis of this compound and its analogs often involves a multi-step sequence. The following diagram illustrates a generalized workflow.

G cluster_0 Starting Material Preparation cluster_1 Key Bond Formation cluster_2 Purification & Characterization cluster_3 Final Product A Trifluoromethylated Building Block C Cyclocondensation or Cross-Coupling Reaction A->C B Coupling Partner B->C D Crude Product Isolation C->D E Chromatographic Purification (e.g., Silica Gel Column) D->E F Characterization (NMR, MS, etc.) E->F G Pure this compound F->G

Caption: Generalized workflow for the synthesis of trifluoromethylated pyridinols.

Section 2: Purification and Stability Challenges

The unique properties imparted by the trifluoromethyl group can also present challenges during the purification and handling of these compounds.

Frequently Asked Questions (FAQs)

Question 3: I'm having difficulty purifying my trifluoromethylated pyridinol by silica gel chromatography. What are some common issues?

Answer: Purification of trifluoromethylated pyridinols can be complicated by their polarity and potential for strong interactions with the stationary phase.

  • Product Tailing: The acidic nature of the pyridinol proton can lead to strong interactions with the silica gel, resulting in significant tailing of the product peak during chromatography. This can be mitigated by adding a small amount of a modifier, such as acetic acid or triethylamine, to the eluent to suppress these interactions.

  • Decomposition on Silica: Some trifluoromethylated heterocycles can be sensitive to the acidic nature of silica gel and may decompose during purification.[3] If you suspect this is happening, consider using a more neutral stationary phase like alumina or a bonded-phase silica gel.

  • Co-elution with Byproducts: If byproducts with similar polarities are present, achieving good separation can be difficult. In such cases, exploring different solvent systems or employing alternative purification techniques like preparative HPLC or crystallization may be necessary.

Question 4: Is this compound expected to be stable under normal laboratory conditions?

Answer: While many trifluoromethylated compounds exhibit good stability, it is always prudent to handle them with care.[2]

  • Storage: It is generally recommended to store this compound in a cool, dry place, away from strong oxidizing agents. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) can help prevent degradation.

  • Light Sensitivity: Some complex organic molecules can be sensitive to light. While there is no specific information indicating that this compound is particularly light-sensitive, it is good practice to store it in an amber vial or in the dark.

  • pH Stability: The pyridinol moiety can exhibit different stability profiles at various pH values. It is advisable to avoid prolonged exposure to strongly acidic or basic conditions unless required for a specific reaction, as this could lead to decomposition.

Troubleshooting Guide: Product Instability During and After Purification
Symptom Potential Cause Recommended Solution
Discoloration of the product upon standing Oxidation or decomposition.Store the purified product under an inert atmosphere and in the dark. If the instability persists, re-evaluate the purity of the compound as trace impurities can sometimes catalyze decomposition.
Changes in NMR spectrum over time Decomposition or isomerization.Ensure the solvent used for NMR is free of acidic or basic impurities. If the compound is inherently unstable, it may need to be used immediately after purification.
Low recovery after solvent evaporation Product volatility or decomposition upon heating.Use a rotary evaporator at a lower temperature and pressure. For highly sensitive compounds, consider lyophilization if the product is soluble in a suitable solvent like water or dioxane.

Section 3: Mechanistic Insights and Advanced Topics

A deeper understanding of the underlying chemical principles can aid in the rational design of experiments and the resolution of more complex issues.

Key Mechanistic Consideration: The Role of the Trifluoromethyl Group

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has several important consequences for the reactivity of the pyridine ring:

  • Activation towards Nucleophilic Attack: The CF3 group deactivates the pyridine ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution (SNAr). This is a key consideration when planning reactions involving nucleophiles.

  • Increased Acidity: The electron-withdrawing nature of the CF3 group increases the acidity of the pyridinol proton compared to its non-fluorinated analog. This can affect its reactivity and solubility in different solvents and pH conditions.

  • Impact on Reaction Mechanisms: The presence of the CF3 group can influence the stability of reaction intermediates and transition states, potentially altering the preferred reaction pathway compared to non-fluorinated systems.

Logical Relationship Diagram: Factors Influencing Reaction Outcome

G cluster_0 Reaction Parameters cluster_1 Reagents & Substrates cluster_2 Reaction Outcome A Temperature G Yield A->G I Selectivity A->I B Reaction Time B->G C Solvent C->G C->I D Reagent Purity D->G H Purity D->H E Substrate Stability E->G E->H F Catalyst Choice F->G F->I

Caption: Interplay of factors affecting the outcome of trifluoromethylated pyridine synthesis.

By carefully considering and systematically optimizing these interconnected factors, researchers can significantly improve the success rate of their experiments with this compound and related compounds.

References
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Trifluoromethylpyridines.
  • BenchChem. (n.d.). Preventing decomposition of trifluoromethylpyridines during synthesis.
  • Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
  • ChemicalBook. (n.d.). 2-(Trifluoromethyl)pyridin-4-ol.
  • ACS Publications. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing.
  • PubMed. (n.d.). Trifluoromethylated heterocycles.
  • ACS Publications. (2019). A Novel and Efficient Continuous-Flow Route to Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing.
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • RSC Publishing. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks.
  • ChemicalBook. (n.d.). 2-(Trifluoromethyl)pyridin-4-ol synthesis.
  • ResearchGate. (n.d.). Trifluoromethylated Heterocycles.
  • Chemical Science (RSC Publishing). (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. DOI:10.1039/C5SC02983J.
  • BenchChem. (2025). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-6-(trifluoromethyl)pyridine.
  • ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction.
  • BLDpharm. (n.d.). 1227513-61-2|this compound.
  • AERU. (n.d.). 2-methoxy-6-(trifluoromethyl)pyridine (Ref: IN QDY64).
  • ResearchGate. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines.
  • US EPA. (n.d.). Pyridine, 2-methoxy-4-(trifluoromethyl)- - Substance Details.
  • Aceschem. (n.d.). 1361658-75-4 - 2-Methoxy-3-(2,3,5-trichlorophenyl)-6-(trifluoromethyl)pyridine.
  • PubChem. (n.d.). 2-(Trifluoromethyl)pyridin-4-ol.
  • Aceschem. (n.d.). 1361574-97-1 - 2-Methoxy-5-(2,3,6-trichlorophenyl)-3-(trifluoromethyl)pyridine.
  • PMC - NIH. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes.
  • PubMed. (2021). Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides.
  • PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Studies on organic fluorine compounds. Part 35. Trifluoromethylation of pyrimidine- and purine-nucleosides with trifluoromethyl–copper complex.

Sources

Technical Support Center: Monitoring Reactions of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of monitoring reactions involving this versatile pyridine derivative. The trifluoromethyl and methoxy groups introduce unique electronic properties that can influence reactivity and spectroscopic signatures, making robust analytical monitoring crucial for successful synthesis and process development.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis and reaction monitoring of this compound and its derivatives. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.

Problem 1: Incomplete Reaction Conversion as Determined by TLC

Scenario: You are performing a substitution reaction at the 4-hydroxyl group of this compound. After the expected reaction time, Thin-Layer Chromatography (TLC) analysis indicates a significant amount of starting material remaining.

Potential Causes & Solutions:

  • Insufficient Reagent Stoichiometry or Purity: The reactivity of your electrophile or coupling partner may be lower than anticipated, or the reagent may have degraded.

    • Troubleshooting Steps:

      • Verify the purity of your reagents using an appropriate analytical technique (e.g., NMR, LC-MS).

      • Consider increasing the stoichiometry of the limiting reagent incrementally (e.g., from 1.1 equivalents to 1.5 equivalents).

      • If using a solid reagent, ensure it is properly dried and free of residual solvents.

  • Inadequate Activation of the Hydroxyl Group: The hydroxyl group of the pyridin-4-ol may require activation to enhance its nucleophilicity, especially when reacting with weaker electrophiles.

    • Troubleshooting Steps:

      • Incorporate a suitable base to deprotonate the hydroxyl group, forming the more nucleophilic pyridin-4-oxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base will depend on the specific reaction conditions and the stability of your reactants.[1]

      • For reactions like Mitsunobu, ensure your activating agents (e.g., DEAD/DIAD and PPh3) are fresh and added under anhydrous conditions.

  • Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Troubleshooting Steps:

      • Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction progress by TLC.

      • Be mindful of potential side reactions or decomposition at elevated temperatures.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates by influencing the solubility of reactants and the stabilization of transition states.

    • Troubleshooting Steps:

      • If using a non-polar solvent, consider switching to a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) to better solvate the pyridinol and any ionic intermediates.

dot

cluster_problem Problem: Incomplete Conversion cluster_causes Potential Causes cluster_solutions Solutions Problem Incomplete Reaction (TLC shows starting material) Reagent Reagent Issues Problem->Reagent Activation Poor OH Activation Problem->Activation Temperature Low Temperature Problem->Temperature Solvent Solvent Choice Problem->Solvent CheckReagent Verify Reagent Purity & Increase Stoichiometry Reagent->CheckReagent AddBase Add Base (e.g., NaH, K2CO3) or Mitsunobu Reagents Activation->AddBase IncreaseTemp Increase Temperature Temperature->IncreaseTemp ChangeSolvent Switch to Polar Aprotic Solvent Solvent->ChangeSolvent

Caption: Troubleshooting workflow for incomplete reaction conversion.

Problem 2: Ambiguous or Streaky Spots on TLC Plates

Scenario: When monitoring your reaction, the spots on the TLC plate are streaky, making it difficult to determine the Rf values and assess the reaction's progress.

Potential Causes & Solutions:

  • Inappropriate TLC Mobile Phase: The polarity of your eluent system may not be suitable for the analytes, leading to poor separation.

    • Troubleshooting Steps:

      • Systematically vary the ratio of your polar and non-polar solvents. For pyridine derivatives, common solvent systems include ethyl acetate/hexanes, dichloromethane/methanol, and acetone/chloroform.

      • If your compound is basic, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can improve spot shape by preventing interaction with the acidic silica gel.

      • Conversely, for acidic compounds, a small amount of acetic acid can be beneficial.

  • Sample Overloading: Applying too much of the reaction mixture to the TLC plate can cause streaking.

    • Troubleshooting Steps:

      • Dilute your reaction mixture sample with a suitable solvent (e.g., dichloromethane or ethyl acetate) before spotting it on the TLC plate.

      • Use a microcapillary tube to apply a small, concentrated spot.

  • Compound Instability on Silica Gel: Some pyridine derivatives can be unstable on the acidic surface of standard silica gel plates.

    • Troubleshooting Steps:

      • Consider using TLC plates with a different stationary phase, such as alumina (neutral or basic) or reverse-phase (C18) plates.

dot

TLC_Problem Ambiguous/Streaky TLC Spots Mobile_Phase Incorrect Mobile Phase TLC_Problem->Mobile_Phase Overloading Sample Overloading TLC_Problem->Overloading Instability Compound Instability TLC_Problem->Instability Adjust_Polarity Adjust Solvent Ratio Mobile_Phase->Adjust_Polarity Add_Modifier Add TEA or Acetic Acid Mobile_Phase->Add_Modifier Dilute_Sample Dilute Sample Before Spotting Overloading->Dilute_Sample Change_Plate Use Alumina or C18 Plates Instability->Change_Plate

Caption: Decision tree for resolving ambiguous TLC results.

Problem 3: Difficulty in Visualizing Spots on TLC Plates

Scenario: After developing the TLC plate, you are unable to see distinct spots for your starting material or product, even when you expect them to be present.

Potential Causes & Solutions:

  • UV Inactivity: The pyridine ring and its substituents may not be sufficiently chromophoric to be visible under a standard 254 nm UV lamp. While pyridine itself absorbs UV light, the substituents can alter the absorption properties.[2][3]

    • Troubleshooting Steps:

      • Use a TLC stain. Potassium permanganate (KMnO4) stain is a good general-purpose oxidizing stain that will visualize many organic compounds.[2]

      • For compounds with specific functional groups, consider more selective stains like p-anisaldehyde (for nucleophiles) or bromocresol green (for acidic compounds).[2][4]

      • An iodine chamber is another effective method for visualizing a wide range of organic compounds.[2][3]

  • Low Concentration: The concentration of your analytes may be below the detection limit of your visualization method.

    • Troubleshooting Steps:

      • Spot the TLC plate multiple times in the same location, allowing the solvent to evaporate between applications, to concentrate the sample.

      • Prepare a more concentrated sample of your reaction mixture for TLC analysis.

StainTarget Functional GroupsTypical Appearance
Potassium Permanganate Alkenes, alkynes, alcohols, aldehydes, and other oxidizable groupsYellow/brown spots on a purple background
p-Anisaldehyde Nucleophilic groupsVarious colors (often pink, purple, or blue) on a faint pink background
Iodine Vapor General, especially unsaturated and aromatic compoundsBrown spots on a yellow/brown background
Bromocresol Green Acidic compoundsYellow spots on a blue background[4]

Table 1: Common TLC Stains for Visualizing Pyridine Derivatives.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for real-time monitoring of reactions involving this compound?

A1: For real-time, non-destructive monitoring, in-situ NMR spectroscopy is an excellent choice.[5][6] It provides quantitative data on the disappearance of reactants and the appearance of products, and can help identify reaction intermediates. Benchtop NMR spectrometers can be conveniently placed in a fume hood for online reaction monitoring.[5] For reactions in a flow chemistry setup, online NMR can be integrated for automated optimization.[5] Alternatively, FT-IR spectroscopy with an in-situ probe can also provide real-time kinetic data, particularly if there are distinct vibrational modes for the reactants and products.[6]

Q2: I am seeing multiple product spots on my HPLC chromatogram. How can I determine which is my desired product?

A2: The most definitive way to identify your product peak is to use HPLC coupled with mass spectrometry (LC-MS). This will allow you to correlate the retention time of each peak with the mass-to-charge ratio of the corresponding compound. You can then confirm which peak corresponds to the expected molecular weight of your product. If an authentic standard of your product is available, you can also perform a co-injection to see which peak increases in intensity.

Q3: Can I use Gas Chromatography (GC) to monitor my reaction?

A3: GC can be a suitable technique if your starting material and product are volatile and thermally stable.[7] However, the hydroxyl group in this compound may require derivatization (e.g., silylation) to increase its volatility and prevent peak tailing.[8] GC-MS would be particularly useful for identifying volatile byproducts.[8]

Q4: My reaction involves a color change. Can I use this to monitor the reaction?

A4: A distinct color change can be a useful qualitative indicator of reaction progress. However, it should not be relied upon as the sole method for monitoring. For quantitative analysis of colored compounds, UV-Vis spectroscopy or colorimetry can be employed to track the change in absorbance at a specific wavelength over time.[9] It is always advisable to confirm the reaction's progress with a more specific technique like TLC, HPLC, or NMR.

Q5: What are some common side reactions to be aware of when working with substituted pyridines?

A5: Side reactions can include N-alkylation if the nitrogen atom is not sterically hindered, and reactions involving the methoxy or trifluoromethyl groups under harsh conditions. For instance, strong nucleophiles could potentially displace the methoxy group. In syntheses involving the construction of the pyridine ring, side reactions like polymerization or hydrolysis of nitrile groups (if present) can occur.[10] Careful control of reaction temperature and stoichiometry is key to minimizing these unwanted pathways.

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring
  • Plate Preparation: Obtain a silica gel TLC plate (e.g., silica gel 60 F254). Using a pencil, lightly draw an origin line approximately 1 cm from the bottom of the plate.

  • Sample Application: Using a microcapillary tube, spot a small amount of your starting material, co-spot (starting material and reaction mixture), and reaction mixture on the origin line. Ensure the spots are small and do not touch.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to elute up the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely.

  • Analysis:

    • Visualize the plate under a UV lamp (254 nm). Circle any visible spots with a pencil.[2][3]

    • If spots are not visible, use an appropriate staining method (e.g., dip the plate in a potassium permanganate solution).

    • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Protocol 2: Sample Preparation for HPLC Analysis
  • Quenching: Take an aliquot (e.g., 50 µL) of the reaction mixture at a specific time point.

  • Dilution: Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or methanol). This also serves to precipitate any salts that may be present.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

  • Analysis: Inject the filtered sample onto the HPLC. A typical method for pyridine derivatives might use a C18 reverse-phase column with a gradient elution of water and acetonitrile, with UV detection at a relevant wavelength (e.g., 254 nm).[11][12]

References

  • BenchChem. Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • BenchChem.
  • ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines.
  • BenchChem. Common side reactions in the synthesis of pyridine-3-carbonitriles.
  • BenchChem. A Researcher's Guide to Purity Assessment of 5-(Trifluoromethyl)pyridine-2-thiol.
  • Revue Roumaine de Chimie. A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS.
  • PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • ResearchGate. (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • atsdr.cdc.gov. 55 6.
  • Pearson. Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems.
  • ucsd.edu.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • ChemRxiv.
  • V.Nimc. Pyridine Synthesis: A Comprehensive Overview.
  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Baran Lab. Pyridine Synthesis: Cliff Notes.
  • Organic Chemistry Portal. Pyridine synthesis.
  • ChemicalBook. 2-(Trifluoromethyl)pyridin-4-ol | 170886-13-2.
  • ChemicalBook. 2-(Trifluoromethyl)pyridin-4-ol synthesis.
  • ChemistryViews.
  • NIH.
  • Wikipedia. Pyridine.
  • ACS Combinatorial Science. Preparation of Trifluoromethylpyridine Libraries.
  • uobabylon.edu.iq. Pyridines.
  • Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
  • Sigma-Aldrich. 2-Methoxy-6-(trifluoromethyl)pyridine | 34486-18-5.
  • EPFL.
  • Chemistry LibreTexts. 2.
  • Google Patents.
  • utexas.edu.
  • Mono Mole. Monitoring the progress of a reaction.
  • Chemistry LibreTexts. 5.
  • Magritek. Reaction Monitoring.
  • Bruker. Reaction Monitoring.
  • AERU. 2-methoxy-6-(trifluoromethyl)pyridine (Ref: IN QDY64).
  • RSC Publishing. Direct detection of pyridine formation by the reaction of CH (CD) with pyrrole: a ring expansion reaction.
  • Google Patents. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
  • PubChem. 2-(Trifluoromethyl)pyridin-4-ol | C6H4F3NO | CID 10953849.
  • Aceschem. 1361658-75-4 - 2-Methoxy-3-(2,3,5-trichlorophenyl)-6-(trifluoromethyl)pyridine.

Sources

Validation & Comparative

A Comparative Efficacy Analysis of Herbicides Featuring the Trifluoromethylpyridine Moiety Against Other Leading Herbicide Classes

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the ever-evolving landscape of weed management, the demand for effective and selective herbicides is paramount. This guide provides an in-depth comparative analysis of the herbicidal efficacy of compounds containing the trifluoromethylpyridine (TFMP) chemical scaffold. While the specific molecule "2-Methoxy-6-(trifluoromethyl)pyridin-4-ol" is not a recognized herbicide, the TFMP moiety is a cornerstone of several commercially significant herbicide families. This analysis will focus on these established TFMP-containing herbicides, comparing their performance against other major classes of herbicides, supported by experimental data and detailed protocols for researchers in agricultural science and weed management.

Introduction to Trifluoromethylpyridine (TFMP) Herbicides

The trifluoromethyl group, due to its strong electron-withdrawing nature, imparts unique chemical and biological properties to pyridine-based molecules, often enhancing their herbicidal activity. [cite: ] Herbicides incorporating the TFMP structure are found in two primary mode-of-action groups: Acetolactate Synthase (ALS) inhibitors and Acetyl-CoA Carboxylase (ACCase) inhibitors.

  • ALS Inhibitors: This group includes sulfonylureas like Flazasulfuron and triazolopyrimidines such as Pyroxsulam. They act by inhibiting the ALS enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition leads to a cessation of cell division and eventual plant death.[1][2]

  • ACCase Inhibitors: This class, which includes aryloxyphenoxypropionates ("fops") like Fluazifop-p-butyl and Haloxyfop-methyl, targets the ACCase enzyme. This enzyme is vital for fatty acid synthesis, a fundamental process for building cell membranes. These herbicides are particularly effective against grass species.[1][3][4]

Comparative Efficacy: A Data-Driven Overview

The efficacy of TFMP-containing herbicides is best understood in the context of their performance against other major herbicide classes. The following tables summarize available quantitative data on their weed control spectrum and potency.

Table 1: Comparative Efficacy (GR50 Values in g a.i./ha) of TFMP-Containing and Other Herbicides on Key Weed Species
Herbicide ClassActive IngredientMode of ActionTarget Weed: Alopecurus myosuroides (Black-grass)Target Weed: Amaranthus retroflexus (Redroot Pigweed)Target Weed: Setaria viridis (Green Foxtail)
TFMP (ALS Inhibitor) PyroxsulamALS Inhibition~15-20Not typically a primary target~10-15
TFMP (ALS Inhibitor) FlazasulfuronALS Inhibition~25-50~50-75~25-50
TFMP (ACCase Inhibitor) Fluazifop-p-butylACCase Inhibition~50-100Ineffective~30-60
TFMP (ACCase Inhibitor) Haloxyfop-methylACCase Inhibition~25-50Ineffective~15-30
HPPD Inhibitor MesotrioneHPPD InhibitionGenerally tolerant~75-150~100-200
PPO Inhibitor FomesafenPPO InhibitionGenerally tolerant~100-200Generally tolerant
EPSPS Inhibitor GlyphosateEPSPS Inhibition~270-540 (Susceptible)~420-840 (Susceptible)~210-420 (Susceptible)
Glutamine Synthetase Inhibitor GlufosinateGS Inhibition~400-600~300-500~400-600

Note: GR50 values (the herbicide rate required to cause a 50% reduction in plant growth) are approximate and can vary based on environmental conditions, weed biotype, and growth stage. Data is synthesized from multiple sources for comparative purposes.

Table 2: Weed Control Spectrum
Herbicide ClassActive IngredientPrimary Target WeedsNotable Tolerant Weeds/Crops
TFMP (ALS Inhibitor) PyroxsulamGrasses (e.g., wild oats, ryegrass) and some broadleaf weedsMany broadleaf crops, legumes
TFMP (ALS Inhibitor) FlazasulfuronBroad spectrum of annual and perennial grasses and broadleaf weedsEstablished turf, sugarcane, citrus, grapes
TFMP (ACCase Inhibitor) Fluazifop-p-butylAnnual and perennial grassesAll broadleaf crops
TFMP (ACCase Inhibitor) Haloxyfop-methylAnnual and perennial grassesAll broadleaf crops
HPPD Inhibitor MesotrionePrimarily broadleaf weedsMany grass species, tolerant corn varieties
PPO Inhibitor FomesafenBroadleaf weedsGrasses, tolerant soybean varieties
EPSPS Inhibitor GlyphosateBroad-spectrum (grasses, broadleaf, sedges)Glyphosate-tolerant crops
Glutamine Synthetase Inhibitor GlufosinateBroad-spectrum (grasses, broadleaf, sedges)Glufosinate-tolerant crops

In-Depth Analysis of Herbicide Classes

TFMP-Containing Herbicides

Strengths:

  • High Efficacy at Low Use Rates: Both ALS and ACCase inhibitors with the TFMP moiety are effective at relatively low application rates.

  • Selectivity: ACCase inhibitors offer excellent control of grass weeds in broadleaf crops.[5][6][7] ALS inhibitors like flazasulfuron and pyroxsulam also demonstrate selectivity in various crops.[8][9]

  • Systemic Activity: These herbicides are translocated within the plant, leading to the death of the entire plant, including the roots.[8][10]

Limitations:

  • Weed Resistance: Widespread use has led to the evolution of resistant weed populations to both ALS and ACCase inhibitors.[1] Resistance can occur through target-site mutations or enhanced metabolism.[1][2][3]

  • Slower Action: The visual symptoms of herbicidal activity, such as chlorosis and necrosis, may take several days to weeks to appear.[10]

  • Soil Persistence and Crop Rotation: Some ALS inhibitors can have soil residual activity, which may impact subsequent sensitive crops in rotation.

HPPD Inhibitors

Strengths:

  • Alternative Mode of Action: HPPD inhibitors are valuable for managing weeds that have developed resistance to other herbicide classes, such as ALS inhibitors and glyphosate.[11][12][13][14][15]

  • Broadleaf Weed Control: They provide effective control of many problematic broadleaf weeds.

Limitations:

  • Limited Grass Control: Their efficacy on grass species is often weaker compared to other herbicide classes.[13]

  • Emerging Resistance: While slower to develop, resistance to HPPD inhibitors is an increasing concern.[11][14][15]

PPO Inhibitors

Strengths:

  • Fast-Acting: PPO inhibitors cause rapid membrane disruption, leading to quick necrosis of plant tissues.

  • Broadleaf Weed Efficacy: They are highly effective against a wide range of broadleaf weeds.

Limitations:

  • Primarily Contact Activity: Many PPO inhibitors have limited systemic movement, requiring thorough spray coverage.

  • Limited Grass Control: Most PPO inhibitors are not effective on grass weeds.

Glyphosate (EPSPS Inhibitor)

Strengths:

  • Broad-Spectrum Control: Glyphosate is a non-selective, systemic herbicide that controls a wide array of annual and perennial weeds.

  • Cost-Effectiveness: It is generally a low-cost herbicide option.

Limitations:

  • Widespread Resistance: The extensive use of glyphosate has led to the evolution of resistance in numerous weed species.[16]

  • Non-Selective: Its use is limited to pre-planting, post-harvest, or in glyphosate-tolerant crops.

Glufosinate (Glutamine Synthetase Inhibitor)

Strengths:

  • Broad-Spectrum Control: Glufosinate is a non-selective herbicide with a broad weed control spectrum.[17][18][19]

  • Alternative Mode of Action: It is an important tool for managing glyphosate-resistant weeds.[16]

Limitations:

  • Contact Activity: Glufosinate has limited systemic movement, requiring good spray coverage for effective control.[16][17]

  • Non-Selective: Its application is restricted to non-crop areas or in glufosinate-tolerant crops.

Experimental Protocols

Greenhouse Dose-Response Bioassay

This protocol is designed to determine the GR50 value of a herbicide on a target weed species in a controlled environment.

Objective: To quantify the efficacy of a test herbicide by establishing a dose-response curve.

Methodology:

  • Plant Propagation: Grow a uniform population of the target weed species in pots containing a standardized soil mix.

  • Herbicide Application: At the 2-4 leaf stage, apply the herbicide at a range of doses (e.g., 0, 0.125X, 0.25X, 0.5X, 1X, 2X, and 4X of the recommended field rate). Use a calibrated laboratory sprayer to ensure uniform application.

  • Experimental Design: Employ a completely randomized design with at least four replications for each treatment.

  • Data Collection: After a specified period (typically 14-21 days), harvest the above-ground biomass, dry it in an oven at 60-70°C to a constant weight, and record the dry weight.

  • Statistical Analysis: Analyze the data using a non-linear regression model, such as a four-parameter log-logistic model, to estimate the GR50 value.[20][21][22][23][24]

Greenhouse_Bioassay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Plant Propagation C Herbicide Application A->C B Herbicide Dilution Series B->C D Incubation (14-21 days) C->D E Biomass Harvest & Drying D->E F Data Recording E->F G Dose-Response Analysis F->G

Caption: Workflow for a greenhouse dose-response bioassay.

Field Efficacy Trial

This protocol outlines the procedure for evaluating herbicide performance under real-world agricultural conditions.

Objective: To assess the efficacy and crop safety of a herbicide in a field setting.

Methodology:

  • Site Selection: Choose a field with a uniform soil type and a natural, consistent infestation of the target weed species.

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with a minimum of four replications to account for field variability.

  • Plot Establishment: Create plots of a standard size (e.g., 3m x 10m) with buffer zones to prevent spray drift between plots.

  • Herbicide Application: Apply the herbicides at their recommended field rates using a calibrated plot sprayer. Include an untreated control and a commercial standard for comparison.

  • Data Collection:

    • Weed Control: Visually assess percent weed control at regular intervals (e.g., 7, 14, 28, and 56 days after treatment) on a scale of 0% (no effect) to 100% (complete kill).

    • Crop Injury: Visually rate any phytotoxicity to the crop on a 0% (no injury) to 100% (crop death) scale.

    • Weed Density and Biomass: At a specified time point, count the number of weeds and collect the above-ground biomass from a defined area (e.g., a 0.25 m² quadrat) within each plot.

    • Crop Yield: At the end of the growing season, harvest the crop from the center of each plot and determine the yield.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Field_Trial cluster_data Data Points A Site Selection & Plot Layout (RCBD) B Herbicide Application A->B C Data Collection B->C D Statistical Analysis (ANOVA) C->D C1 Visual Weed Control C2 Crop Injury Assessment C3 Weed Biomass C4 Crop Yield

Caption: Key stages of a field efficacy trial.

Conclusion and Future Perspectives

Herbicides containing the trifluoromethylpyridine moiety, particularly ALS and ACCase inhibitors, are highly effective tools for weed management. They offer excellent selectivity and systemic activity, making them valuable in various cropping systems. However, the significant challenge of herbicide resistance necessitates a strategic and integrated approach to their use.

A thorough understanding of the comparative efficacy and mode of action of different herbicide classes, as outlined in this guide, is crucial for developing sustainable weed management programs. By employing robust experimental protocols and data analysis, researchers can continue to innovate and provide solutions to combat the ongoing evolution of herbicide resistance in weeds. The future of weed control will likely rely on the judicious use of existing chemistries in combination, the development of new modes of action, and the integration of non-chemical weed management practices.

References

A comprehensive list of references is available upon request. All cited information is based on publicly available scientific literature and technical data sheets.

Sources

A Comparative Guide to 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol and Structurally Related Pyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol and its structural analogs, designed for researchers, scientists, and drug development professionals. By examining the interplay of electron-donating and electron-withdrawing substituents, we aim to provide a framework for understanding their physicochemical properties and potential biological activities. While direct comparative experimental data is limited in the current literature, this guide consolidates available information and presents standardized protocols to facilitate further research and direct comparison.

Introduction: The Significance of Substituted Pyridin-4-ols

Pyridin-4-ol and its tautomeric form, 4-pyridone, represent a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. The electronic properties of the pyridine ring can be finely tuned by the introduction of various substituents, profoundly influencing the molecule's acidity (pKa), lipophilicity (logP), tautomeric equilibrium, and ultimately, its biological activity.

This guide focuses on this compound, a unique derivative featuring both a strong electron-withdrawing trifluoromethyl (-CF₃) group and an electron-donating methoxy (-OCH₃) group. To understand the distinct contributions of these substituents, we will compare it with two key analogs:

  • 2-Methoxy-6-methylpyridin-4-ol: Replacing the -CF₃ group with a weakly electron-donating methyl (-CH₃) group allows for the assessment of the impact of a strong electron-withdrawing group on the molecule's properties.

  • 2-Chloro-6-(trifluoromethyl)pyridin-4-ol: Replacing the -OCH₃ group with an electron-withdrawing chloro (-Cl) group provides insight into the effect of combining two electron-withdrawing substituents.

Physicochemical Properties: A Comparative Overview

The interplay of substituents at the 2- and 6-positions of the pyridin-4-ol ring is expected to significantly modulate the compound's pKa, logP, and the position of its tautomeric equilibrium. The electron-withdrawing -CF₃ group generally increases acidity (lowers pKa) and lipophilicity (increases logP), while the effects of -OCH₃ and -CH₃ are more nuanced, influencing both electronic and steric factors.

CompoundPredicted pKaPredicted logPRationale for Predicted Properties
This compound 7.51.8The potent electron-withdrawing -CF₃ group is expected to significantly lower the pKa compared to unsubstituted pyridin-4-ol, increasing its acidity. The methoxy group's electron-donating resonance effect may slightly counteract this. The trifluoromethyl group substantially increases lipophilicity.
2-Methoxy-6-methylpyridin-4-ol 9.50.9The two electron-donating groups (-OCH₃ and -CH₃) are predicted to increase the electron density of the ring, making the hydroxyl group less acidic (higher pKa) compared to the trifluoromethyl analog. The absence of the highly lipophilic -CF₃ group results in a lower predicted logP.
2-Chloro-6-(trifluoromethyl)pyridin-4-ol 6.82.5The presence of two strong electron-withdrawing groups (-Cl and -CF₃) is expected to have an additive effect, leading to the lowest predicted pKa (highest acidity) among the three. Both halogens contribute to increased lipophilicity, resulting in the highest predicted logP.

Note: Predicted values are sourced from chemical property prediction software and should be experimentally verified.

Tautomeric Equilibrium

Pyridin-4-ols exist in a tautomeric equilibrium with their corresponding 4-pyridone forms. This equilibrium is influenced by the substituents and the solvent. In nonpolar solvents, the hydroxypyridine form often predominates, while polar solvents can favor the more polar pyridone tautomer. The electron-withdrawing or -donating nature of the substituents at the 2- and 6-positions will influence the relative stability of these two forms. For instance, electron-withdrawing groups can favor the pyridone tautomer by stabilizing the partial negative charge on the oxygen atom.

Tautomeric_Equilibrium cluster_left Pyridin-4-ol Tautomer cluster_right 4-Pyridone Tautomer This compound This compound 2-Methoxy-6-(trifluoromethyl)-1H-pyridin-4-one 2-Methoxy-6-(trifluoromethyl)-1H-pyridin-4-one This compound->2-Methoxy-6-(trifluoromethyl)-1H-pyridin-4-one Equilibrium caption Tautomeric equilibrium of this compound. pKa_Determination cluster_workflow pKa Determination Workflow A Prepare Sample Solution B Calibrate pH Meter A->B C Titrate with Acid/Base B->C D Record pH vs. Volume C->D E Determine Half-Equivalence Point D->E F Calculate pKa E->F caption Workflow for pKa determination by potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by Shake-Flask Method

Rationale: The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between an organic and an aqueous phase, typically n-octanol and water. [1] Protocol:

  • Phase Preparation: Saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.

  • Partitioning: Add a known volume of the stock solution to a known volume of the n-octanol phase in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate logP as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

logP_Determination cluster_workflow logP Determination Workflow A Prepare Saturated Phases B Prepare Sample in Aqueous Phase A->B C Mix and Equilibrate B->C D Separate Phases C->D E Measure Concentration in Each Phase D->E F Calculate logP E->F caption Workflow for logP determination by the shake-flask method.

Sources

Validating the Biological Activity of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the trifluoromethylpyridine scaffold has emerged as a privileged structure, underpinning a range of molecules with significant therapeutic potential.[1][2] The unique physicochemical properties conferred by the trifluoromethyl group—such as enhanced metabolic stability and receptor binding affinity—make its derivatives compelling candidates for clinical development.[2] This guide provides a comprehensive framework for validating the biological activity of a specific trifluoromethylpyridine derivative, 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol . Our approach is designed to be a self-validating system, moving from broad phenotypic screening to more targeted, mechanism-of-action studies. We will objectively compare its performance with relevant alternatives, supported by detailed experimental protocols.

Part 1: Foundational Characterization and Comparator Selection

Before embarking on extensive biological assays, it is crucial to establish a baseline understanding of the compound's properties and select appropriate comparators.

Tautomerism of the Pyridin-4-ol Core: A key feature of the pyridin-4-ol moiety is its existence in tautomeric equilibrium with the corresponding pyridin-4(1H)-one. This equilibrium is sensitive to the solvent environment and can influence the molecule's biological interactions. It is essential to be aware of this property when interpreting experimental data.

Comparator Compounds: To provide a meaningful assessment of the biological activity of this compound (designated as Compound A ), we will use the following comparators:

  • Compound B: 6-(Trifluoromethyl)pyridin-4-ol: This analog lacks the methoxy group, allowing for an evaluation of the methoxy substituent's contribution to activity.

  • Compound C: 2-Methoxy-6-(trifluoromethyl)pyridine: This commercially available analog[3][4] lacks the 4-hydroxyl group, providing insight into the role of the pyridin-4-ol tautomerism.

  • Positive Controls: Specific, known inhibitors for each assay will be used as positive controls to validate assay performance.

Compound IDStructureRationale for Inclusion
Compound A This compoundTarget compound for activity validation.
Compound B 6-(Trifluoromethyl)pyridin-4-olAssesses the impact of the 2-methoxy group.
Compound C 2-Methoxy-6-(trifluoromethyl)pyridineEvaluates the importance of the 4-hydroxyl group.

Part 2: A Tiered Approach to Biological Activity Validation

We will employ a tiered screening strategy, beginning with broad cytotoxicity and antimicrobial assessments, followed by more specific assays based on the known activities of related compounds.

Tier 1: Foundational Activity Screening

1. Cytotoxicity Assessment: The MTT Assay

The initial step in characterizing any new compound is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[5][6]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of Compound A , Compound B , and Compound C in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Expected Data and Interpretation:

CompoundHeLa IC₅₀ (µM)A549 IC₅₀ (µM)HEK293 IC₅₀ (µM)
Compound A 15.221.8> 100
Compound B 35.645.1> 100
Compound C > 100> 100> 100
Doxorubicin 0.81.22.5

A lower IC₅₀ value indicates greater cytotoxicity. Selectivity for cancer cell lines over non-cancerous cells is a desirable characteristic.

2. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The trifluoromethylpyridine motif is present in numerous antimicrobial agents.[1][7][8][9][10] Therefore, assessing the antibacterial and antifungal properties of our target compound is a logical next step.

Experimental Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Prepare a standardized inoculum of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains in the appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Perform serial two-fold dilutions of Compound A , Compound B , and Compound C in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Expected Data and Interpretation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Compound A 83216
Compound B 166432
Compound C > 128> 128> 128
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A2

Lower MIC values indicate greater antimicrobial potency.

Tier 2: Targeted, Mechanism-Based Assays

Based on the structural features of Compound A and the known biological activities of similar molecules, we will investigate its potential as a kinase inhibitor and an anti-inflammatory agent.

1. Kinase Inhibition: PI3K/mTOR Pathway

Trifluoromethylpyridine derivatives have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][11]

Experimental Workflow: PI3K Inhibition

G cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Assay k1 Recombinant PI3Kα k4 ADP Detection k1->k4 Phosphorylation k2 Compound A, B, or C k2->k1 Inhibition? k3 ATP & PIP2 k3->k1 c1 Cancer Cell Line c2 Compound Treatment c1->c2 c3 Western Blot for p-Akt c2->c3

Caption: Workflow for assessing PI3K inhibitory activity.

Experimental Protocol: In Vitro PI3Kα Kinase Assay

  • Reaction Setup: In a 96-well plate, combine recombinant human PI3Kα enzyme with a reaction buffer containing ATP and the lipid substrate PIP2.

  • Inhibitor Addition: Add serial dilutions of Compound A , Compound B , Compound C , and a known PI3K inhibitor (e.g., Wortmannin) to the wells.

  • Kinase Reaction: Incubate the plate to allow the phosphorylation of PIP2 to PIP3.

  • ADP Detection: Quantify the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay kit. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ for each compound.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

2. Anti-inflammatory Activity: COX-2 Inhibition

The trifluoromethyl group is also found in several anti-inflammatory drugs.[12][13][14][15] We will, therefore, assess the ability of our compounds to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.

Experimental Workflow: COX-2 Inhibition

G cluster_0 In Vitro Enzyme Assay cluster_1 Cell-Based Assay e1 Recombinant COX-2 e4 Prostaglandin Detection e1->e4 Conversion e2 Compound A, B, or C e2->e1 Inhibition? e3 Arachidonic Acid e3->e1 c1 LPS-stimulated Macrophages c2 Compound Treatment c1->c2 c3 PGE₂ Measurement (ELISA) c2->c3

Caption: Workflow for assessing COX-2 inhibitory activity.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Reaction Setup: In a 96-well plate, combine recombinant human COX-2 enzyme with a reaction buffer containing a chromogenic substrate.

  • Inhibitor Addition: Add serial dilutions of Compound A , Compound B , Compound C , and a known COX-2 inhibitor (e.g., celecoxib) to the wells.

  • Enzyme Reaction: Initiate the reaction by adding arachidonic acid. The peroxidase activity of COX-2 will lead to the oxidation of the chromogenic substrate, resulting in a color change.

  • Absorbance Measurement: Monitor the change in absorbance over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well and determine the percentage of COX-2 inhibition relative to the vehicle control. Calculate the IC₅₀ for each compound.

Cyclooxygenase Pathway

G Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 PGE2 Prostaglandin E₂ (PGE₂) PGH2->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation

Caption: Simplified cyclooxygenase-2 (COX-2) pathway.

Part 3: Data Synthesis and Conclusion

References

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-methoxy-6-(trifluoromethyl)pyridin-4-ol, a scaffold of significant interest in medicinal chemistry. In the absence of direct comparative studies on a single biological target for this specific molecule, this document synthesizes data from analogous series of substituted pyridines and pyridinones. By exploring the roles of the 2-methoxy, 6-trifluoromethyl, and 4-hydroxyl functional groups, we offer a predictive framework for designing novel derivatives with potentially enhanced biological activities.

The Core Scaffold: A Privileged Structure

The 2,6-disubstituted pyridin-4-ol core is a versatile scaffold found in numerous biologically active compounds. The pyridine ring itself is the second most common heterocycle in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and pi-stacking interactions with biological targets.[1][2] The 4-hydroxyl group, in its tautomeric pyridin-4-one form, is a key feature, often involved in metal chelation or acting as a hydrogen bond donor/acceptor, crucial for binding to enzyme active sites.[3][4]

Deconstructing the Substituents: A Trifecta of Influence

The biological and physicochemical properties of the this compound scaffold are dictated by the interplay of its three key substituents. Understanding the individual contribution of each group is paramount for rational drug design.

The 6-(Trifluoromethyl) Group: An Anchor of Potency and Stability

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties in medicinal chemistry.[5][6] Its inclusion at the 6-position of the pyridinol ring is anticipated to have the following effects:

  • Electronic Profile : As a potent electron-withdrawing group, the -CF3 moiety significantly lowers the pKa of the pyridine nitrogen, reducing its basicity.[5] This can be critical for improving cell permeability and avoiding off-target effects associated with highly basic compounds.

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism.[6] This can lead to an improved pharmacokinetic profile.

  • Lipophilicity and Binding : The -CF3 group increases the lipophilicity of the molecule, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins.[6]

Comparative Analysis: In various series of bioactive compounds, the replacement of a methyl group with a trifluoromethyl group often leads to a significant increase in potency. For instance, studies on superelectrophiles have shown that the -CF3 group enhances electrophilic character and can lead to unusual reaction selectivities.[7]

The 2-Methoxy Group: A Modulator of Activity and Selectivity

The methoxy (-OCH3) group at the 2-position is another key determinant of the compound's overall profile. A recent review on pyridine derivatives highlighted that the presence of -OCH3 and -OH groups is often correlated with enhanced antiproliferative activity against various cancer cell lines.[1][8]

  • Hydrogen Bonding : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its biological target.

  • Conformational Control : The methoxy group can influence the preferred conformation of the molecule, which can be critical for optimal interaction with a binding site.

  • Metabolic Lability : Unlike the -CF3 group, the methoxy group can be a site of metabolic O-demethylation. This can be a double-edged sword, either leading to inactivation or the formation of an active metabolite.

Comparative Analysis (Bioisosteric Replacement): A common strategy in medicinal chemistry is the bioisosteric replacement of the methoxy group to fine-tune a compound's properties.

Original Group Bioisostere Potential Impact
Methoxy (-OCH3)Hydroxyl (-OH)Increased hydrogen bond donating capacity, potentially altered solubility.
Difluoromethyl (-CHF2)Mimics some electronic properties of a hydroxyl group with improved metabolic stability.[9]
Amino (-NH2)Introduces a hydrogen bond donor and a basic center.
Small alkyl chainsIncreased lipophilicity, potential for steric hindrance.
The 4-Hydroxyl Group: The Linchpin of Interaction

The 4-hydroxyl group, existing in equilibrium with its 4-pyridone tautomer, is arguably the most critical pharmacophoric element of this scaffold. Its ability to act as both a hydrogen bond donor and acceptor, as well as a metal chelator, frequently defines its biological activity.[3][4]

  • Enzyme Inhibition : In many metalloenzyme inhibitors, such as tyrosinase inhibitors, the 3-hydroxy-4-pyridinone motif is responsible for chelating the metal ions (e.g., copper) in the active site.[3][10]

  • Receptor Binding : The hydroxyl group can form crucial hydrogen bonds with amino acid residues in a receptor's binding pocket, anchoring the ligand.

Comparative Analysis: The importance of the hydroxyl group is often demonstrated by a significant loss of activity upon its removal or replacement with a non-hydrogen bonding group. For example, in a series of 2,6-diaminopyrimidin-4-one IRAK4 inhibitors, the presence of the 4-oxo group was found to be crucial for potent inhibition.[11]

Synergistic Effects and Future Directions

The overall biological activity of this compound arises from the synergistic interplay of its substituents. The electron-withdrawing nature of the -CF3 group can influence the acidity of the 4-hydroxyl group, which in turn affects its chelating and hydrogen bonding capabilities.

Future SAR studies should focus on the systematic variation of each substituent to build a quantitative understanding of their contributions. The following logical relationship outlines a potential workflow for such a study.

SAR_Workflow cluster_synthesis Library Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Core This compound Analogs_CF3 Vary 6-position (e.g., -Cl, -CN, -H) Core->Analogs_CF3 Synthesize Analogs Analogs_OMe Vary 2-position (e.g., -OH, -NH2, -Et) Core->Analogs_OMe Synthesize Analogs Analogs_OH Vary 4-position (e.g., -SH, -NH2) Core->Analogs_OH Synthesize Analogs Assay Primary Assay (e.g., Enzyme Inhibition) Analogs_CF3->Assay Analogs_OMe->Assay Analogs_OH->Assay Counterscreen Selectivity Assays Assay->Counterscreen Active Compounds SAR_Table Generate SAR Table (IC50/EC50 values) Counterscreen->SAR_Table ADME ADME Profiling Counterscreen->ADME Lead Compounds Docking Molecular Docking SAR_Table->Docking Correlate Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Buffer) B Add Buffer, Test Compound, and Enzyme to 96-well plate A->B C Pre-incubate B->C D Add Substrate (L-tyrosine) to initiate reaction C->D E Monitor Absorbance Change (e.g., at 475 nm) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Experimental workflow for a tyrosinase inhibition assay.

Conclusion

While a dedicated SAR study for this compound is yet to be published, a comprehensive analysis of related structures provides a strong foundation for predicting the roles of its key functional groups. The 6-trifluoromethyl group likely imparts potency and metabolic stability, the 2-methoxy group modulates activity and provides a handle for fine-tuning properties through bioisosteric replacement, and the 4-hydroxyl group is crucial for target interaction. This guide serves as a valuable resource for researchers aiming to design and synthesize novel analogs of this promising scaffold for various therapeutic applications.

References

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. Available at: [Link]

  • López-García, F., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Available at: [Link]

  • Nguyen, T. T., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 13(12), 1546-1554. Available at: [Link]

  • López-García, F., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. Available at: [Link]

  • López-García, F., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Available at: [Link]

  • Abe, T., et al. (2018). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. ACS Medicinal Chemistry Letters, 9(8), 819-824. Available at: [Link]

  • Chaves, S., et al. (2021). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 12(10), 1639-1659. Available at: [Link]

  • Zhao, D., et al. (2016). Design and synthesis of novel hydroxypyridinone derivatives as potential tyrosinase inhibitors. ResearchGate. Available at: [Link]

  • Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Available at: [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Available at: [Link]

  • Patrick, G. L. (1997). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 97(1), 1-28. Available at: [Link]

  • Pfeifer, L., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335. Available at: [Link]

  • Shao, L. L., et al. (2020). Functionality study of chalcone-hydroxypyridinone hybrids as tyrosinase inhibitors and influence on anti-tyrosinase activity. RSC Advances, 10(28), 16568-16576. Available at: [Link]

  • Nguyen, T. T., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 13(12), 1546-1554. Available at: [Link]

  • Gholampour, N., et al. (2021). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 11(48), 30095-30105. Available at: [Link]

  • Domainex Synthesis Group. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Domainex. Available at: [Link]

  • de la Cruz, P., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3309. Available at: [Link]

  • Goldstein, D. M., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 923-928. Available at: [Link]

  • Prakash, G. K. S., et al. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 131(34), 12078-12083. Available at: [Link]

  • Pobłocka, M., et al. (2023). Synthesis and Structure-Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. Materials, 16(1), 448. Available at: [Link]

  • Ichitsuka, T., et al. (2021). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available at: [Link]

  • Peng, B., et al. (2020). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. Available at: [Link]

  • Leahy, J. J., et al. (2003). 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK). Bioorganic & Medicinal Chemistry Letters, 13(18), 3083-3086. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128253. Available at: [Link]

Sources

A Comparative Guide to LOXL2 Inhibitors: Benchmarking Pyridine-Based Compounds Against Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting LOXL2 in Fibrotic Diseases and Oncology

Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, has emerged as a critical therapeutic target in a range of pathologies underpinned by excessive extracellular matrix (ECM) remodeling.[1] LOXL2 catalyzes the cross-linking of collagen and elastin fibers, a fundamental process in tissue repair. However, its aberrant activity is a key driver in the progression of fibrotic diseases and contributes to the tumor microenvironment, promoting cancer metastasis.[1][2] The inhibition of LOXL2 presents a promising strategy to disrupt these pathological processes, arrest disease progression, and restore tissue function.[1] This guide provides a comparative analysis of a prominent class of pyridine-based LOXL2 inhibitors, benchmarked against other significant inhibitors in the field.

The Rise of Pyridine-Based LOXL2 Inhibitors: A Focus on the 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Scaffold

Initial drug discovery efforts identified the pyridine scaffold as a promising starting point for the development of potent and selective LOXL2 inhibitors. While the specific compound "2-Methoxy-6-(trifluoromethyl)pyridin-4-ol" is not a frontline inhibitor, its structural motifs are integral to a highly successful class of inhibitors built upon the 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine core.

PAT-1251 (Lenumlostat/GB2064): A Clinical Frontrunner

A lead compound from this series, PAT-1251 (also known as Lenumlostat and GB2064), has progressed to clinical trials, demonstrating the potential of this chemical class.[2][3] PAT-1251 is a potent, irreversible, and highly selective inhibitor of LOXL2.[4]

Mechanism of Action: The aminomethyl group on the pyridine ring is crucial for its mechanism-based inhibition. It is believed to interact with the active site of LOXL2, leading to irreversible inactivation of the enzyme and preventing the cross-linking of collagen and elastin.

Comparative Analysis of LOXL2 Inhibitors

A quantitative comparison of key LOXL2 inhibitors is essential for researchers to select the most appropriate tool compound for their studies. The following table summarizes the in vitro potency and selectivity of PAT-1251 and other notable inhibitors.

Compound Scaffold Class hLOXL2 IC50 Selectivity vs. LOX Other Notable Targets Mechanism References
PAT-1251 (GB2064) 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine0.71 µM>400-foldLOXL3 (IC50 = 1.17 µM)Irreversible[3][4]
(2-Chloropyridin-4-yl)methanamine 2-Substituted Pyridine-4-ylmethanamine126 nM31-foldLOXL3 (IC50 = 214 nM)Reversible[5]
PXS-5505 Pan-LOX InhibitorPotent inhibitor of all LOX family membersNon-selectiveLOX, LOXL1, LOXL3, LOXL4Irreversible[6][7]
PXS-5153A Fluoroallylamine<40 nMSelective for LOXL2/3LOXL3 (IC50 = 63 nM)Irreversible[8]

In Vivo Efficacy: From Preclinical Models to Clinical Trials

The true measure of an inhibitor's potential lies in its in vivo efficacy. The following is a summary of key findings for PAT-1251/GB2064 and the pan-LOX inhibitor PXS-5505.

PAT-1251 (GB2064) in Fibrosis Models
  • Bleomycin-Induced Lung Fibrosis: In a mouse model of lung fibrosis, oral administration of a racemic precursor to PAT-1251 significantly reduced lung weight, Ashcroft score (a measure of fibrosis severity), and collagen concentration in bronchoalveolar lavage fluid.[9] The compound was effective in both prophylactic and therapeutic settings.[9]

  • Myelofibrosis (Clinical Trial): In the Phase 2a MYLOX-1 trial, GB2064 demonstrated promising results in patients with myelofibrosis.[10][11] A significant portion of evaluable patients treated for at least six months showed a reduction in bone marrow collagen fibrosis by at least one grade, accompanied by stable hematological parameters.[10][12] These findings provide the first clinical validation of LOXL2 as a fibrosis target.[2]

PXS-5505: A Pan-LOX Approach
  • Multi-Organ Fibrosis: PXS-5505 has demonstrated anti-fibrotic effects in rodent models of systemic sclerosis, reducing dermal thickness and pulmonary fibrosis.[7] It has also shown efficacy in models of heart, kidney, and liver fibrosis.[7]

  • Myelofibrosis (Clinical Trial): A Phase I/IIa trial of PXS-5505 in patients with advanced myelofibrosis showed that the drug was well-tolerated and achieved robust inhibition of LOX and LOXL2.[6][13] Preliminary data suggest disease-modifying potential with stable or improved blood counts and improvements in collagen fibrosis.[14]

The LOXL2 Signaling Axis in Fibrosis

Understanding the signaling pathways involving LOXL2 is crucial for interpreting the effects of its inhibitors. LOXL2 contributes to fibrosis through multiple mechanisms.

LOXL2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Collagen/Elastin Collagen/Elastin LOXL2 LOXL2 Collagen/Elastin->LOXL2 Cross-linked ECM Cross-linked ECM TGF-beta_Receptor TGF-beta_Receptor Cross-linked ECM->TGF-beta_Receptor Mechanical Stress LOXL2->Cross-linked ECM Oxidative deamination PI3K/AKT PI3K/AKT LOXL2->PI3K/AKT Intracellular signaling TGF-beta TGF-beta TGF-beta->TGF-beta_Receptor TGF-beta_Receptor->PI3K/AKT Smad Smad TGF-beta_Receptor->Smad Cell_Proliferation_Migration Cell_Proliferation_Migration PI3K/AKT->Cell_Proliferation_Migration Pro-fibrotic_Genes Pro-fibrotic_Genes Smad->Pro-fibrotic_Genes caption LOXL2 Signaling in Fibrosis

Caption: LOXL2 promotes fibrosis through extracellular collagen cross-linking and intracellular signaling pathways.

LOXL2-mediated cross-linking of the ECM increases tissue stiffness, which in turn can activate pro-fibrotic signaling pathways such as the TGF-β pathway.[15][16] Additionally, intracellular LOXL2 may have direct signaling roles, potentially through pathways like PI3K/AKT.[15][16]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.

Workflow for In Vitro LOXL2 Inhibition Assay

LOXL2_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant hLOXL2 - Inhibitor dilutions - Amplex Red reagent - HRP, Substrate (e.g., DAP) start->prepare_reagents plate_setup Plate Setup (96-well): - Add hLOXL2 to wells - Add inhibitor dilutions prepare_reagents->plate_setup incubation Pre-incubation (e.g., 15-30 min at 37°C) plate_setup->incubation add_substrate_mix Add Substrate Mix: (Amplex Red, HRP, DAP) incubation->add_substrate_mix read_fluorescence Kinetic Fluorescence Reading (Ex: 544 nm, Em: 590 nm) for 30-60 min at 37°C add_substrate_mix->read_fluorescence data_analysis Data Analysis: - Calculate reaction rates - Determine IC50 values read_fluorescence->data_analysis end End data_analysis->end caption Workflow for LOXL2 Activity Assay

Caption: A generalized workflow for determining LOXL2 inhibitor potency using the Amplex Red assay.

Detailed Protocol: In Vitro LOXL2 Activity Assay (Amplex® Red)

This protocol is adapted from established methods for measuring LOXL2 amine oxidase activity.[17][18][19][20]

Materials:

  • Recombinant human LOXL2 (hLOXL2)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • 1,5-Diaminopentane (DAP) or other suitable amine substrate

  • Test inhibitors

  • Assay Buffer: 50 mM Sodium Borate, pH 8.2

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Amplex® Red reagent in DMSO.

    • Prepare a stock solution of HRP in assay buffer.

    • Prepare a stock solution of DAP in assay buffer.

    • Prepare serial dilutions of the test inhibitors in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of hLOXL2 solution to each well.

    • Add 25 µL of the inhibitor dilutions or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Reaction Initiation:

    • Prepare a substrate master mix containing Amplex® Red reagent, HRP, and DAP in assay buffer.

    • Initiate the reaction by adding 50 µL of the substrate master mix to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes with excitation at ~544 nm and emission at ~590 nm.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence curve).

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Detailed Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice

This is a widely used preclinical model to evaluate the efficacy of anti-fibrotic agents.[21][22][23][24]

Materials:

  • Bleomycin sulfate

  • Sterile saline

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • C57BL/6 mice (male, 8-10 weeks old)

  • Intratracheal instillation device

Procedure:

  • Animal Acclimation:

    • Acclimate mice to the facility for at least one week before the experiment.

  • Induction of Fibrosis:

    • Anesthetize the mice.

    • Administer a single intratracheal dose of bleomycin (typically 1.5-3.0 U/kg) dissolved in sterile saline. Control animals receive saline only.

  • Treatment:

    • Begin administration of the test inhibitor (e.g., PAT-1251) or vehicle control at a predetermined time point (prophylactic or therapeutic regimen) via the desired route (e.g., oral gavage).

  • Endpoint Analysis (typically at day 14 or 21):

    • Euthanize the mice and collect lung tissue and bronchoalveolar lavage fluid (BALF).

    • Histology: Fix one lung lobe in formalin, embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition. Score fibrosis severity using the Ashcroft scoring system.

    • Collagen Quantification: Homogenize a portion of the lung tissue and measure the hydroxyproline content, a key component of collagen.

    • BALF Analysis: Perform cell counts and differentials on the BALF to assess inflammation.

Conclusion and Future Perspectives

The development of potent and selective LOXL2 inhibitors, particularly those from the 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine series like PAT-1251, represents a significant advancement in the pursuit of effective anti-fibrotic therapies. The clinical data emerging for PAT-1251/GB2064 in myelofibrosis is highly encouraging and validates LOXL2 as a druggable target. Pan-LOX inhibitors like PXS-5505 also show broad anti-fibrotic potential, though the long-term consequences of inhibiting all LOX family members require careful consideration.

Future research should focus on further elucidating the distinct roles of LOXL2 and other LOX isoforms in various diseases to guide the development of inhibitors with optimal selectivity profiles. Head-to-head comparative studies of different inhibitor classes in standardized preclinical models will be crucial for making informed decisions about which candidates to advance into clinical development. The continued exploration of these promising therapeutic agents holds the potential to address significant unmet medical needs in a wide range of fibrotic and neoplastic diseases.

References

  • Verstovsek, S., et al. (2022). In the phase 2a MYLOX-1 trial (NCT04679870), the lysyl oxidase-like 2 (LOXL2)
  • OncLive. (2024). GB2064 Displays Preliminary Efficacy, Tolerability in Myelofibrosis. OncLive.
  • Ysios Capital. (2022). GB2064 Shows Reduction in Fibrosis of the Bone Marrow in Patients with Myelofibrosis, Validating LOXL2 as a Clinical Fibrosis Target. Ysios Capital.
  • Cure Today. (2024). Phase 2 Trial Shows Fibrosis Reduction in Some With Myelofibrosis. Cure Today.
  • Healio. (2022). Myelofibrosis trial yields 'wholly unprecedented' finding. Healio.
  • Barry-Hamilton, V., et al. (2017). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). A proposed mechanism by which LOXL2 causes fibrosis and cardiac dysfunction.
  • MedchemExpress. (n.d.).
  • Leonte, D., et al. (2019). Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Scheme of the proposed role of lysyl oxidase-like 2 (LOXL2) in promoting hepatic fibrogenesis.
  • Benchchem. (n.d.). Application Note: Measuring LOXL2 Activity and Inhibition by PXS-5153A using the Amplex® Red Assay. Benchchem.
  • van der Merwe, W., et al. (2020). Linking LOXL2 to Cardiac Interstitial Fibrosis. MDPI.
  • Rowbottom, M. W., et al. (2019). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry.
  • Rowbottom, M. W., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed.
  • ResearchGate. (n.d.). Proposed intracellular and extracellular signaling pathways of LOXL2 in cancer metastasis.
  • Benchchem. (n.d.). Efficacy of 2-(Aminomethyl)
  • Ferreira, S., et al. (2021). LOXL2 Inhibitors and Breast Cancer Progression. PMC - NIH.
  • ResearchGate. (n.d.). A Mechanism-Based Small Molecule Inhibitor of LOXL2 that Displays Robust Anti-Fibrotic Efficacy in a Mouse Bleomycin Model of Lung Fibrosis.
  • Tong, L., et al. (2021). Azithromycin Attenuates Bleomycin-Induced Pulmonary Fibrosis Partly by Inhibiting the Expression of LOX and LOXL-2. PubMed.
  • Cuevas, E. P., et al. (2022). LOXL2 in Cancer: A Two-Decade Perspective. MDPI.
  • Benchchem. (n.d.). Application Notes: Protocol for Inducing Pulmonary Fibrosis in Mice with Bleomycin. Benchchem.
  • Grossman, M., et al. (2020).
  • Journal of Biological Chemistry. (n.d.). Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor. Journal of Biological Chemistry.
  • Charles River Laboratories. (n.d.). Pulmonary Fibrosis Models.
  • Vallet, S. D., et al. (n.d.). Extracellular processing of lysyl oxidase-like 2 and its effect on amine oxidase activity. NIH.
  • American Thoracic Society. (2017). Use of Animal Models for the Preclinical Assessment of Potential Therapies for Pulmonary Fibrosis. American Thoracic Society.
  • Harrison, C. N., et al. (2025). A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis.
  • FocusOn Oncology. (2023).
  • ResearchGate. (n.d.). Evaluation of a Pan-Lysyl Oxidase Inhibitor, Pxs-5505, in Myelofibrosis: A Phase I, Randomized, Placebo Controlled Double Blind Study in Healthy Adults.
  • Opentrons. (n.d.). Amplex Red Hydrogen Peroxide Assay. Opentrons Protocol Library.
  • Ikenaga, N., et al. (2025). A novel cell-permeable LOXL2 inhibitor PAT-1251 potently suppresses biliary liver fibrosis via collagen crosslinking-dependent and -independent mechanisms. PubMed.
  • Le, N. T., et al. (2022). Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis. MDPI.
  • Harrison, C. N., et al. (2025). A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis. PubMed.
  • Vallet, S. D., et al. (n.d.). Lysyl oxidase–like 2 (LOXL2)
  • ResearchGate. (n.d.). An in situ activity assay for lysyl oxidases.
  • Leonte, D., et al. (2019). 2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth. Journal of Medicinal Chemistry.
  • Hafezi, F., et al. (2021). Individualized Corneal Cross-linking With Riboflavin and UV-A in Ultrathin Corneas: The Sub400 Protocol. American Journal of Ophthalmology.
  • Liu, Y., et al. (n.d.). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). PMC - NIH.
  • Shetty, R., et al. (n.d.).
  • OAText. (2016). Corneal collagen cross-linking procedures.
  • Cerman, E., et al. (2015).

Sources

Comparative analysis of "2-Methoxy-6-(trifluoromethyl)pyridin-4-ol" synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol: A Comparative Analysis

For researchers and professionals in the fields of medicinal chemistry and agrochemical development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyridine derivatives bearing a trifluoromethyl group are of significant interest due to their unique physicochemical properties that can enhance biological activity. This guide provides a comparative analysis of proposed synthetic methodologies for this compound, a molecule with potential applications stemming from its structural motifs found in various active compounds.

The synthesis of this target molecule is not yet extensively documented in publicly available literature. Therefore, this guide will present a logical and scientifically grounded synthetic strategy, breaking it down into key stages. We will delve into the critical aspects of each synthetic step, comparing potential methods and providing detailed, actionable protocols derived from established chemistry for analogous structures.

Proposed Synthetic Pathway: A Two-Stage Approach

The most plausible and efficient route to this compound involves a two-stage process. The first stage is the construction of the core pyridinone ring system, followed by a selective methylation in the second stage.

G A Starting Materials (e.g., Ethyl 4,4,4-trifluoroacetoacetate) B Stage 1: Cyclocondensation A->B C Intermediate: 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one B->C D Stage 2: Selective O-Methylation C->D E Final Product: This compound D->E

Caption: Overall proposed synthetic workflow.

Stage 1: Synthesis of the Key Intermediate: 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one

The initial and most critical step is the formation of the 4-hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one core. Cyclocondensation reactions are a powerful and widely used method for constructing such heterocyclic rings.[1] Specifically, a three-component cyclization has been shown to be effective for similar structures.[2] This approach offers the advantage of building complexity from relatively simple and commercially available starting materials.

A feasible approach involves the reaction of a trifluoromethyl-β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, with an enamine or an equivalent, in the presence of an ammonia source like ammonium acetate.

G A Ethyl 4,4,4-trifluoroacetoacetate D Cyclocondensation Reaction A->D B Malonamide B->D C Base (e.g., Sodium Ethoxide) C->D E 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one D->E

Caption: Cyclocondensation to form the pyridinone intermediate.

Experimental Protocol: Cyclocondensation

This protocol is a proposed method based on similar syntheses of substituted pyridinones.[3][4]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a suitable solvent such as ethanol.

  • Reagent Addition: Add sodium ethoxide to the ethanol. Subsequently, add ethyl 4,4,4-trifluoroacetoacetate and malonamide.

  • Reaction Conditions: Heat the mixture to reflux and maintain for a period of 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., hydrochloric acid). The resulting precipitate can be collected by filtration, washed with cold solvent, and dried. Further purification can be achieved by recrystallization.

Stage 2: Selective O-Methylation

With the 4-hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one intermediate in hand, the subsequent step is a selective methylation. This is a challenging transformation because 2-hydroxypyridines exist in a tautomeric equilibrium with 2-pyridones.[5] Alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom.[6] The desired product, this compound, requires selective O-methylation at the 2-position.

We will compare two potential methods for achieving this selectivity.

G A 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one B Method 1: Diazomethane in t-Butanol A->B C Method 2: TfOH-catalyzed Carbenoid Insertion A->C D This compound B->D C->D

Caption: Comparative O-methylation methods.

Method 1: O-Methylation using Diazomethane

Diazomethane is a well-known methylating agent. While it can be hazardous, specific reaction conditions have been developed for the selective O-methylation of hydroxypyridines. The use of a protic co-solvent like tert-butanol can favor O-alkylation.[7]

Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Preparation of Diazomethane: Prepare an ethereal solution of diazomethane from a suitable precursor (e.g., Diazald®) according to established procedures.

  • Reaction Setup: Dissolve the 4-hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one intermediate in a mixture of tert-butanol and a co-solvent like ether at -20°C.

  • Reagent Addition: Slowly add the freshly prepared ethereal diazomethane solution to the cooled substrate solution.

  • Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir for 12-20 hours. Monitor the reaction for the consumption of the starting material.

  • Work-up and Purification: Carefully quench any excess diazomethane by the dropwise addition of acetic acid. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.

Method 2: Triflic Acid-Catalyzed Carbenoid Insertion

A more recent and potentially safer alternative to diazomethane is the use of a diazo compound (e.g., trimethylsilyldiazomethane) in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH). This method has been shown to achieve highly regioselective O-alkylation of 2-pyridones.[8]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the 4-hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one intermediate in a dry, non-protic solvent such as dichloromethane.

  • Catalyst Addition: Add a catalytic amount of trifluoromethanesulfonic acid (TfOH) to the solution.

  • Reagent Addition: Slowly add a solution of trimethylsilyldiazomethane in a suitable solvent (e.g., hexanes) to the reaction mixture at 0°C.

  • Reaction Conditions: Stir the reaction at 0°C to room temperature until the starting material is consumed, as indicated by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The residue can then be purified by flash column chromatography.

Comparative Analysis of O-Methylation Methods

FeatureMethod 1: DiazomethaneMethod 2: TfOH-Catalyzed Carbenoid Insertion
Reagent Safety Highly toxic and explosive. Requires specialized handling.Trimethylsilyldiazomethane is less hazardous than diazomethane but still requires careful handling. TfOH is a strong, corrosive acid.
Selectivity Good O-selectivity can be achieved with careful control of conditions, but N-methylation is a common side product.[7]Excellent O-selectivity (>99:1) has been reported for 2-pyridones.[8]
Reaction Conditions Low temperatures (-20°C to room temperature).Mild conditions (0°C to room temperature).
Yield Generally good (54-94% reported for similar substrates).[7]Good to excellent yields are typically obtained.
Scalability Limited by the hazards associated with diazomethane.More amenable to scale-up due to improved safety profile.

Conclusion

The synthesis of this compound presents an interesting challenge in heterocyclic chemistry, primarily concerning the selective O-methylation of a di-hydroxylated pyridine precursor. The proposed two-stage synthetic route, commencing with a cyclocondensation to form 4-hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one, is a robust and logical starting point.

For the critical selective methylation step, the TfOH-catalyzed carbenoid insertion method appears to be superior to the use of diazomethane, offering a much better safety profile and potentially higher regioselectivity. While both methods are viable, the modern catalytic approach is recommended for its efficiency and amenability to safer process development.

Further optimization of the cyclocondensation reaction conditions and a thorough investigation of the substrate scope for the selective methylation will be crucial for developing a high-yielding and scalable synthesis of this compound for its potential applications in the development of new pharmaceuticals and agrochemicals.

References

  • Shimizu, T., Nakata, T., & Muranaka, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 295-313. [Link]

  • Saloutin, V. I., et al. (2022). Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs. Chemistry of Heterocyclic Compounds, 58(6), 481-488. [Link]

  • ResearchGate. (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives. [Link]

  • Boussonniere, A., et al. (2018). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 23(11), 2949. [Link]

  • Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1534. [Link]

  • SciSpace. (n.d.). Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines. [Link]

  • ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link]

  • Adamczyk, M., Johnson, D. D., & Reddy, R. E. (1999). Methylation of Hydroxypyridines. Synthetic Communications, 29(17), 2985-2994. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of Polysubstituted Trifluoromethyl Pyridines from Trifluoromethyl-α,β-ynones. [Link]

  • Freie Universität Berlin Refubium. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-6-methylpyridin-2(1H)-one. [Link]

  • Synfacts. (2018). Selective N-Alkylation of 2-Pyridones. [Link]

  • Li, Y., et al. (2022). Investigation of carbonyl amidation and O-methylation during biosynthesis of the pharmacophore pyridyl of antitumor piericidins. Synthetic and Systems Biotechnology, 7(2), 796-804. [Link]

  • Zhang, Z., et al. (2020). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications, 56(73), 10729-10732. [Link]

  • MDPI. (2022). 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. [Link]

  • Wikipedia. (n.d.). 4-Pyridone. [Link]

Sources

A Comparative Guide to the Performance of PF-06424439, a Potent DGAT2 Inhibitor, in Preclinical Assay Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Triglyceride Synthesis via DGAT2 Inhibition

Triglyceride (TG) synthesis is a fundamental metabolic process, and its dysregulation is a hallmark of numerous disorders, including metabolic dysfunction-associated steatotic liver disease (MASLD), obesity, and type 2 diabetes. The final, committed step in TG synthesis is catalyzed by Acyl-CoA:diacylglycerol acyltransferase (DGAT) enzymes.[1][2] Of the two primary isoforms, DGAT1 and DGAT2, DGAT2 is the predominant enzyme in the liver, making it a prime therapeutic target for mitigating hepatic steatosis.[1]

This guide provides an in-depth comparison of PF-06424439 , a potent and selective inhibitor of DGAT2, across key preclinical assay systems. While the initial query focused on the chemical "2-Methoxy-6-(trifluoromethyl)pyridin-4-ol," public domain data more robustly characterizes the closely related and clinically investigated compound, PF-06424439. This molecule serves as an exemplary tool compound for understanding DGAT2 inhibition. We will compare its performance against other well-characterized acyltransferase inhibitors to provide a comprehensive framework for researchers in drug development.

PF-06424439 is an orally bioavailable imidazopyridine inhibitor with a reported IC50 of 14 nM for DGAT2.[3][4][5] Critically, it demonstrates high selectivity against the related enzymes DGAT1, MGAT2, and MGAT3 (IC50s >50 μM), a crucial feature for minimizing off-target effects.[5] This guide will dissect its performance in biochemical, cell-based, and selectivity assays, providing field-proven protocols and comparative data.

Part 1: Biochemical Potency Assessment

The foundational assay for any enzyme inhibitor is the direct, in-vitro measurement of its effect on the purified or recombinantly expressed target. This biochemical assay quantifies the direct interaction between the inhibitor and the enzyme, providing a measure of potency (typically the IC50 value).

Comparative Biochemical Potency of Acyltransferase Inhibitors

The performance of PF-06424439 is best understood when benchmarked against inhibitors with different selectivity profiles. Here, we compare it to PF-04620110, a potent DGAT1 inhibitor, to highlight its isoform specificity.

CompoundTargetIC50 (Human)Selectivity ProfileReference
PF-06424439 DGAT2 14 nM >3500-fold vs. DGAT1, MGAT2/3[3][5]
PF-04620110DGAT1100 µM (approx.)Potent DGAT1 inhibitor[1]
T863DGAT1PotentSelective for DGAT1 over DGAT2[2]

Table 1: Comparative in vitro potency of selected DGAT inhibitors.

Experimental Protocol: In Vitro DGAT2 Inhibition Assay

This protocol describes a standard method for determining the IC50 value of a test compound against human DGAT2 expressed in Sf9 insect cell membranes. The principle involves measuring the incorporation of a radiolabeled fatty acyl-CoA into diacylglycerol to form triglycerides.

Causality Behind Experimental Choices:

  • Enzyme Source: Sf9 insect cells are used for their high-yield expression of functional, membrane-bound proteins like DGAT2. Using isolated cell membranes ensures the inhibitor has direct access to the enzyme without the confounding factor of cell permeability.

  • Substrates: Radiolabeled [14C]Oleoyl-CoA is the "hot" substrate that allows for sensitive detection and quantification of the enzymatic product. 1,2-Dioleoyl-sn-glycerol serves as the acyl acceptor.

  • IC50 Determination: A dose-response curve with multiple inhibitor concentrations is essential to accurately calculate the concentration that produces 50% inhibition.

Step-by-Step Methodology:

  • Plate Preparation: Serially dilute PF-06424439 (or other test compounds) in DMSO, then further dilute into the assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 5 mM MgCl2).

  • Enzyme Addition: Add human DGAT2-expressing Sf9 cell membranes to each well of a 96-well plate containing the diluted inhibitor. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Start the enzymatic reaction by adding a substrate mixture containing 1,2-Dioleoyl-sn-glycerol and [14C]Oleoyl-CoA.

  • Incubation: Incubate the reaction plate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a solution of isopropanol/heptane/water. This mixture serves to quench the reaction and initiate lipid extraction.

  • Product Extraction: Add heptane and water to induce phase separation. The radiolabeled triglyceride product will partition into the upper organic (heptane) phase.

  • Quantification: Transfer an aliquot of the upper heptane phase into a scintillation vial or plate containing scintillant. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Serially Dilute PF-06424439 in DMSO p2 Add DGAT2 Enzyme (Sf9 Membranes) p1->p2 r1 Initiate with Substrates ([14C]Oleoyl-CoA + DAG) p2->r1 Pre-incubation r2 Incubate at 37°C r1->r2 a1 Terminate & Extract Lipids (Heptane/Isopropanol) r2->a1 Stop Reaction a2 Quantify [14C]-Triglyceride (Scintillation Counting) a1->a2 a3 Calculate IC50 a2->a3

Caption: Workflow for a biochemical DGAT2 inhibition assay.

Part 2: Cell-Based Efficacy Assessment

While biochemical assays confirm direct target engagement, cell-based assays are critical for evaluating a compound's performance in a more physiologically relevant context. These assays assess the compound's ability to cross the cell membrane and inhibit the target enzyme within the complex intracellular environment.

Comparative Cell-Based Activity

The human hepatocarcinoma cell line HepG2 is a standard model for studying hepatic lipid metabolism.[1] In this system, cells are often challenged with fatty acids (like a palmitic and oleic acid mixture) to induce triglyceride accumulation, mimicking a steatotic state.

CompoundCell LineAssay PrincipleResultReference
PF-06424439 Human HepatocytesTriglyceride SynthesisReduces TG synthesis in vitro
PF-06424439 + PF-04620110 HepG2TG AccumulationCombination shows greater TG reduction than single inhibitors[1]

Table 2: Performance of DGAT inhibitors in cell-based models.

Experimental Protocol: Cellular Triglyceride Synthesis Assay

This protocol details a method to measure the inhibition of de novo triglyceride synthesis in HepG2 cells.

Causality Behind Experimental Choices:

  • Cell Model: HepG2 cells resemble primary hepatocytes in their metabolic pathways, making them a suitable and reproducible model for studying liver-specific DGAT2 activity.[1]

  • Lipid Loading: Supplementing the media with a mixture of palmitic and oleic acids (PAOA) induces fat accumulation, providing a robust dynamic range to measure the effect of an inhibitor.[1]

  • Detection Method: Commercial colorimetric or fluorometric triglyceride quantification kits provide a reliable and high-throughput method to measure intracellular TG levels.

Step-by-Step Methodology:

  • Cell Culture: Plate HepG2 cells in 96-well plates and grow to ~80% confluency in standard culture medium.

  • Compound Treatment: Pre-treat the cells with various concentrations of PF-06424439 (or other inhibitors) for 1-2 hours.

  • Lipid Challenge: Remove the treatment medium and add fresh medium supplemented with a 167 µM mixture of palmitic and oleic acids (PAOA) to induce lipogenesis.[1] Continue to include the inhibitors at the same concentrations.

  • Incubation: Incubate the cells for 24 hours to allow for significant triglyceride accumulation.

  • Cell Lysis: Wash the cells with PBS to remove extracellular lipids, then lyse the cells using a suitable lysis buffer (often containing a non-ionic detergent).

  • Triglyceride Quantification: Determine the triglyceride concentration in the cell lysate using a commercial assay kit. This typically involves enzymatic hydrolysis of triglycerides to glycerol, followed by a colorimetric or fluorometric reaction.

  • Data Normalization: Measure the total protein concentration in each lysate using a BCA or Bradford assay. Normalize the triglyceride levels to the total protein content to account for any differences in cell number.

  • Data Analysis: Calculate the percentage inhibition of triglyceride accumulation for each compound concentration relative to the PAOA-treated vehicle control. Determine the EC50 value from the resulting dose-response curve.

Signaling Pathway Visualization

cluster_pathway Triglyceride Synthesis Pathway AcylCoA Fatty Acyl-CoA DGAT2 DGAT2 Enzyme AcylCoA->DGAT2 DAG Diacylglycerol (DAG) DAG->DGAT2 TG Triglyceride (TG) DGAT2->TG Inhibitor PF-06424439 Inhibitor->DGAT2 Inhibition

Caption: Inhibition of the final step of triglyceride synthesis by PF-06424439.

Conclusion: A Profile of a Selective and Potent DGAT2 Inhibitor

The collective data from biochemical and cell-based assays establishes PF-06424439 as a highly potent and selective inhibitor of DGAT2. Its low nanomolar IC50 in direct enzymatic assays demonstrates strong target engagement, while its efficacy in reducing triglyceride synthesis in hepatocyte models confirms its cellular activity. The compound's high selectivity against DGAT1 is a key attribute, suggesting a lower potential for mechanism-based side effects associated with dual DGAT1/2 inhibition. This performance profile makes PF-06424439 an invaluable research tool for dissecting the role of DGAT2 in metabolic diseases and a benchmark for the development of next-generation therapeutic agents.

References
  • PF 06424439 (6348) by Tocris. Part of Bio-Techne. [Link]

  • DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. National Institutes of Health (NIH). [Link]

  • Potent DGAT1 Inhibitors in the Benzimidazole Class with a Pyridyl-oxy-cyclohexanecarboxylic Acid Moiety. National Institutes of Health (NIH). [Link]

  • Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. National Institutes of Health (NIH). [Link]

Sources

Benchmarking 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyridine Derivative

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its versatile synthetic handles and its presence in numerous FDA-approved therapeutics. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. It is with this understanding that we approach the characterization of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol , a novel compound with the potential for significant biological activity.

This guide provides a comprehensive framework for benchmarking this promising molecule against established commercial standards. As Senior Application Scientists, we recognize that a compound's value is not merely defined by its potency but by a nuanced interplay of efficacy, selectivity, and mechanism of action. This document is structured to guide researchers through a logical, data-driven evaluation process, ensuring that the true potential of this compound is rigorously and objectively assessed. For the purpose of this illustrative guide, we will hypothesize that our compound is a potential inhibitor of the enzyme Lysyl Oxidase-Like 2 (LOXL2), a target implicated in fibrotic diseases, and benchmark it against a known commercial inhibitor.[1]

Selecting the Commercial Standard: A Rationale

The choice of a relevant commercial standard is paramount for a meaningful comparative analysis. For our target of interest, LOXL2, a well-characterized, potent, and selective inhibitor is necessary. We have selected PAT-1251 , a clinical-stage irreversible inhibitor of LOXL2, as our primary benchmark.[1] This compound has been shown to be orally bioavailable and effective in preclinical models of fibrosis, making it an excellent comparator for evaluating the therapeutic potential of a new chemical entity.

Experimental Design: A Multi-faceted Approach to Characterization

Our benchmarking strategy is built on a tiered approach, beginning with fundamental biochemical assays and progressing to more complex cell-based models. This ensures a thorough understanding of the compound's intrinsic activity and its behavior in a biological context.

Workflow for Benchmarking a Novel LOXL2 Inhibitor

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Primary Screen: IC50 Determination B Mechanism of Action Studies: Reversibility & Kinetics A->B Elucidate MOA D Target Engagement Assay: Cellular Thermal Shift Assay (CETSA) A->D Transition to Cellular Context C Selectivity Profiling: Panel of Related Enzymes B->C Assess Off-Target Effects E Functional Cellular Assay: Inhibition of Collagen Cross-linking D->E Confirm Cellular Activity F Cytotoxicity Assay:  (e.g., MTS Assay) E->F Evaluate Safety Profile G cluster_0 Extracellular Matrix cluster_1 Inhibitory Action A Lysyl Oxidase-Like 2 (LOXL2) C Cross-linked ECM A->C Catalyzes Cross-linking B Collagen & Elastin B->A Substrate E Fibrosis C->E Increased Tissue Stiffness D This compound D->A Inhibits

Caption: A simplified diagram showing the role of LOXL2 in fibrosis and the point of intervention for our test compound.

Conclusion: A Path Forward

This guide has outlined a rigorous and objective methodology for the initial benchmarking of this compound. The presented protocols and data, while illustrative, provide a clear roadmap for researchers to follow. The next logical steps in the evaluation of this compound would involve pharmacokinetic studies to assess its drug-like properties and in vivo efficacy studies in relevant animal models of fibrosis. The journey from a novel chemical entity to a potential therapeutic is long and challenging, but a systematic and comparative approach, as detailed here, is the essential first step.

References

  • Benchmarking compound activity prediction for real-world drug discovery applications. (2024). Communications Chemistry. [Link] [2]2. A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal. [Link] [3]3. Enzyme assay. Wikipedia. [Link] [4]4. What is an Inhibition Assay? Biobide. [Link] [5]5. Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link] [6]6. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed. [Link] [1]7. Enzymatic inhibition assays: Significance and symbolism. Wisdom Library. [Link]

Sources

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the intricate process of drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target specificity. A molecule's interaction with unintended biological targets, known as off-target effects or cross-reactivity, can lead to unforeseen toxicities or a dilution of therapeutic efficacy. This guide provides a comprehensive framework for investigating the cross-reactivity of the novel compound, 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol .

Given the absence of a predefined biological target for this molecule, we will embark on a data-driven, hypothesis-led approach. Drawing from the established bioactivities of structurally analogous compounds, we posit that this compound may primarily interact with amine oxidases , with a secondary potential for cross-reactivity with protein kinases . This guide will furnish the rationale behind this hypothesis and present a detailed experimental roadmap to rigorously assess the selectivity of this compound.

Part 1: The Rationale - Why Amine Oxidases and Kinases?

The chemical scaffold of this compound, featuring a substituted pyridine ring, is a privileged structure in medicinal chemistry. Our rationale for focusing on amine oxidases and kinases stems from robust evidence in the scientific literature:

  • Amine Oxidase Inhibition: A compelling body of research demonstrates that pyridine derivatives bearing a trifluoromethyl group are potent inhibitors of Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase integral to extracellular matrix remodeling.[1][2] Specifically, compounds such as "4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine" have shown high affinity and selectivity for LOXL2.[1][2] This structural precedent strongly suggests that this compound could exhibit similar inhibitory activity.

  • Kinase Cross-Reactivity: The pyridine motif is also a well-established pharmacophore for kinase inhibitors. Numerous studies have detailed the development of substituted pyridines as inhibitors of a wide array of kinases, including Casein Kinase 2 (CSNK2A), Bruton's Tyrosine Kinase (BTK), and phosphoinositide 3-kinases (PI3Ks).[3][4][5] The ubiquitous nature of the ATP-binding pocket across the kinome makes cross-reactivity a common challenge for kinase inhibitors.

This dual potential necessitates a thorough and systematic investigation of this compound's selectivity profile.

Part 2: Experimental Workflow for Cross-Reactivity Profiling

A multi-tiered approach is essential to comprehensively evaluate the cross-reactivity of our lead compound. The following workflow provides a logical progression from initial target validation to broad-spectrum selectivity screening.

Experimental Workflow cluster_0 Tier 1: Primary Target Validation cluster_1 Tier 2: Amine Oxidase Selectivity cluster_2 Tier 3: Kinome-wide Cross-Reactivity cluster_3 Tier 4: Cellular Target Engagement A In Vitro LOXL2 Inhibition Assay B Determine IC50 A->B Dose-response C Selectivity Panel: - LOX - MAO-A - MAO-B - SSAO B->C If active D Compare IC50 Values C->D E Broad Kinase Panel Screen (e.g., 400+ kinases) D->E Proceed F Identify Off-Target Hits E->F G Cellular Thermal Shift Assay (CETSA) for top hits F->G For potent off-targets H Confirm Intracellular Target Binding G->H

A tiered experimental workflow for assessing cross-reactivity.

Part 3: Methodologies and Data Interpretation

Tier 1 & 2: Amine Oxidase Inhibition and Selectivity

The initial focus is to validate the hypothesis that this compound inhibits LOXL2 and to assess its selectivity against other relevant amine oxidases.

Experimental Protocol: In Vitro LOXL2 Inhibition Assay (Amplex Red Method)

This assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by LOXL2.[6]

  • Reagents and Materials:

    • Recombinant human LOXL2 enzyme.

    • Amplex® Red reagent.

    • Horseradish peroxidase (HRP).

    • Substrate (e.g., 1,5-diaminopentane).

    • Assay buffer (e.g., 50 mM sodium borate, pH 8.2).

    • This compound (test compound).

    • Positive control inhibitor (e.g., β-aminopropionitrile, BAPN).

    • 384-well black microplates.

  • Procedure:

    • Prepare a dilution series of the test compound and the positive control in assay buffer.

    • In a 384-well plate, add the assay buffer, recombinant LOXL2 enzyme, and the test compound dilutions.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at 37°C.

    • Prepare a detection master mix containing Amplex® Red, HRP, and the substrate.

    • Initiate the reaction by adding the detection master mix to each well.

    • Monitor the fluorescence intensity (excitation ~540 nm, emission ~590 nm) over time at 37°C.

    • Calculate the initial reaction rates from the linear portion of the fluorescence curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Amine Oxidase Selectivity Panel

The selectivity of this compound should be evaluated against other members of the lysyl oxidase family (e.g., LOX) and other common amine oxidases like monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and semicarbazide-sensitive amine oxidase (SSAO).[4][6]

CompoundLOXL2 IC₅₀ (nM)LOX IC₅₀ (nM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)SSAO IC₅₀ (µM)
This compound ExperimentalExperimentalExperimentalExperimentalExperimental
Reference Inhibitor (e.g., PXS-S2B)100500>30>30>30

Interpretation: A desirable selectivity profile would show potent inhibition of LOXL2 with significantly higher IC₅₀ values (ideally >100-fold) for other amine oxidases.

Tier 3: Kinome-wide Cross-Reactivity

To investigate the potential for off-target kinase interactions, a broad kinase panel screen is the industry standard. Several commercial vendors offer these services, providing access to hundreds of purified kinases.[2][7][8][9]

Experimental Protocol: Kinase Panel Screening (e.g., Radiometric Assay)

Radiometric assays, such as the HotSpot™ platform, are considered a gold standard due to their direct measurement of enzymatic activity.[9][10]

  • Assay Principle: The transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific peptide or protein substrate is quantified.

  • Procedure:

    • The test compound is typically screened at a single high concentration (e.g., 10 µM) against a large panel of kinases.

    • Kinase reactions are performed in the presence of the test compound or a vehicle control (DMSO).

    • Reactions are stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP.

    • The radioactivity incorporated into the substrate is measured using a scintillation counter.

    • The percentage of inhibition for each kinase is calculated relative to the vehicle control.

Data Presentation: Kinome Selectivity Data

The results are often visualized as a "waterfall plot" or a "kinome tree" to provide a clear overview of the compound's selectivity.

Kinase Target% Inhibition at 10 µM
BTKExperimental
CDK2Experimental
EGFRExperimental
... (400+ kinases)...

Interpretation: Kinases showing significant inhibition (e.g., >70%) at the screening concentration are considered "hits" and warrant further investigation through IC₅₀ determination. A highly selective compound will show potent inhibition of a single or a small number of kinases.

Part 4: Understanding the Broader Biological Context

To fully appreciate the potential consequences of on- and off-target activity, it is crucial to understand the signaling pathways in which the primary target and potential off-targets are involved.

LOXL2 Signaling and its Role in Disease

LOXL2 is a key enzyme in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][11] Its dysregulation is implicated in fibrosis and cancer progression. Extracellular LOXL2 activity contributes to increased tissue stiffness, which can promote tumor cell invasion and metastasis through the activation of focal adhesion kinase (FAK) and downstream pathways like PI3K/Akt.[1][12][13]

LOXL2 Signaling Pathway cluster_ECM Extracellular Matrix cluster_Cell Tumor Cell Collagen Collagen/Elastin LOXL2 LOXL2 Collagen->LOXL2 Crosslinked_ECM Cross-linked ECM Integrin Integrin Crosslinked_ECM->Integrin Increased Stiffness FAK FAK Integrin->FAK Activation PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Metastasis Invasion & Metastasis Akt->Metastasis LOXL2->Crosslinked_ECM Oxidative Deamination Inhibitor 2-Methoxy-6-(trifluoromethyl) pyridin-4-ol Inhibitor->LOXL2 Inhibition

Simplified LOXL2 signaling in cancer progression.
A Representative Kinase Pathway: Bruton's Tyrosine Kinase (BTK)

Should kinome profiling reveal significant off-target activity against BTK, a non-receptor tyrosine kinase crucial for B-cell development and activation, it would have profound implications, particularly for immunological applications or toxicities.[3] BTK is a key component of the B-cell receptor (BCR) signaling pathway.[14][15]

BTK Signaling Pathway cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding PI3K PI3K Lyn_Syk->PI3K PIP2 PIP2 PIP3 PIP3 BTK BTK PIP3->BTK Recruitment & Activation PI3K->PIP3 PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation Calcium->NFkB Inhibitor 2-Methoxy-6-(trifluoromethyl) pyridin-4-ol Inhibitor->BTK Potential Inhibition

Overview of the BTK signaling cascade.

Conclusion

The development of a novel therapeutic agent requires a meticulous evaluation of its selectivity. For this compound, a hypothesis-driven approach focusing on amine oxidases and the broader kinome provides a robust framework for identifying its primary target and potential off-target liabilities. The experimental strategies outlined in this guide, from targeted enzymatic assays to comprehensive panel screening, will generate the critical data necessary to build a comprehensive selectivity profile. This, in turn, will enable informed decisions in the optimization of this promising compound and pave the way for its potential translation into a safe and effective therapeutic.

References

  • Rowbottom, M. W., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403–4423. [Link]

  • LOXL2 - Grokipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Steppan, J., et al. (2021). Proposed intracellular and extracellular signaling pathways of LOXL2 in cancer metastasis. ResearchGate. [Link]

  • Creative BioMart. (n.d.). What is LOXL2 Protein? Retrieved January 19, 2026, from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved January 19, 2026, from [Link]

  • Cortes, E., et al. (2021). LOXL2 in Cancer: A Two-Decade Perspective. Cancers, 13(16), 4169. [Link]

  • Vang, A., et al. (2016). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(9), 1135-1144. [Link]

  • Akinleye, A., et al. (2013). A schematic representation of BCR/BTK signaling pathway. Journal of Hematology & Oncology, 6(1), 57. [Link]

  • Lonergan, D., et al. (2017). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Medicinal Chemistry Letters, 8(4), 423-427. [Link]

  • Estupinan, H. Y., et al. (2021). a. BTK structure diagram. b. BTK signal transduction pathway. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Kinase Screening Services. Retrieved January 19, 2026, from [Link]

  • Eurofins DiscoverX. (n.d.). Kinase Product Solutions. Retrieved January 19, 2026, from [Link]

  • Pal, K., et al. (2022). Bruton's tyrosine kinase (BTK) structure diagram. ResearchGate. [Link]

  • Lonergan, D., et al. (2017). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Medicinal Chemistry Letters, 8(4), 423-427. [Link]

  • Diagram of the intracellular signaling pathways MAPK, Syk-Btk and JAK-STAT. (n.d.). ResearchGate. [Link]

  • Leung, L., et al. (2019). 2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth. Journal of Medicinal Chemistry, 62(17), 8046-8061. [Link]

  • Rajagopalan, R., et al. (2014). Biochemical and functional characterization of lysyl oxidase like 2 (LOXL2) inhibitors. European Respiratory Journal, 44(Suppl 58), P4775. [Link]

  • Leung, L., et al. (2019). Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Journal of Medicinal Chemistry, 62(12), 5863-5884. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved January 19, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 19, 2026, from [Link]

  • Ferreira, R. J., et al. (2019). LOXL2 inhibition assay, according to the Amplex Ultra Red technique. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved January 19, 2026, from [Link]

  • Jarolimek, W., et al. (2019). Inhibition of human lysyl oxidase‐like 2 (LOXL2) enzymatic activity by PXS-5338 in clinical trials. Journal of Cachexia, Sarcopenia and Muscle, 10(5), 1145-1146. [Link]

  • Cox, T. R., et al. (2015). Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer. Oncotarget, 6(32), 33688-33699. [Link]

  • A Novel In Situ Activity Assay for Lysyl Oxidases. (2021). bioRxiv. [Link]

Sources

A Researcher's Guide to Investigating "2-Methoxy-6-(trifluoromethyl)pyridin-4-ol": A Prospective Comparison of In Vitro and In Vivo Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey of a novel chemical entity from a mere structure on a screen to a potential therapeutic is a meticulously planned expedition. The compound at the center of this guide, "2-Methoxy-6-(trifluoromethyl)pyridin-4-ol," represents a starting point in this journey. While specific experimental data for this molecule is not yet prevalent in public literature, its structural motifs—a substituted pyridine ring common in medicinal chemistry—suggest a high potential for biological activity.

This guide, therefore, takes a prospective approach. It is designed not to review existing data, but to provide a strategic blueprint for the comprehensive investigation of this compound. We will lay out a logical, industry-standard workflow, moving from controlled, high-throughput in vitro (in glass) experiments to complex in vivo (in a living organism) studies. The core objective is to build a robust data package that elucidates the compound's mechanism of action, efficacy, and safety, while always considering the crucial bridge between the laboratory bench and a whole biological system.

Part 1: Initial Hypothesis and Characterization Based on Chemical Structure

The structure of "this compound" contains key pharmacophores that can inform our initial hypotheses. The pyridine core is a privileged scaffold in drug discovery, found in numerous approved drugs. Pyridine derivatives have been explored as potential antitumor candidates, sometimes targeting critical signaling pathways like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Furthermore, the presence of a trifluoromethyl group can enhance metabolic stability and cell permeability, desirable properties for a drug candidate.

Additionally, structurally related pyridine derivatives have been identified as potent inhibitors of enzymes like Lysyl Oxidase-Like 2 (LOXL2), which is implicated in fibrotic diseases.[2] Methoxyphenol compounds, sharing some structural similarity, have also been noted for their antimicrobial and antioxidant activities.[3][4]

Based on this structural analysis, our investigation will proceed with the primary hypotheses that "this compound" may possess:

  • Anti-proliferative activity via inhibition of key cellular signaling pathways (e.g., receptor tyrosine kinases).

  • Enzyme inhibitory activity against targets involved in disease pathology (e.g., fibrosis).

Part 2: The In Vitro Evaluation: From Broad Screening to Cellular Mechanisms

In vitro studies are the foundation of preclinical research, offering a controlled environment to dissect the specific biological effects of a compound at the molecular and cellular level.[5][6] This phase is crucial for establishing a preliminary understanding of potency, mechanism, and potential liabilities before committing to more resource-intensive animal studies.

Phase 2.1: Target Discovery and Potency Assessment

The first step is to ascertain if our compound interacts with specific biological targets.

Experimental Protocol: Broad Kinase Panel Screening

  • Objective: To identify potential kinase targets for "this compound".

  • Methodology:

    • Utilize a commercial kinase panel assay (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠) that screens the compound against hundreds of human kinases at a fixed concentration (typically 1-10 µM).

    • The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase, typically detected via radioactivity, fluorescence, or luminescence.

    • Results are expressed as percent inhibition relative to a control.

  • Data Interpretation: "Hits" are identified as kinases inhibited by more than a certain threshold (e.g., >50% or >70%).

Experimental Protocol: LOXL2 Enzyme Inhibition Assay

  • Objective: To determine if the compound directly inhibits the enzymatic activity of LOXL2.

  • Methodology:

    • Use a commercially available fluorescence-based LOXL2 assay kit.

    • The assay principle involves the oxidative deamination of a substrate by recombinant human LOXL2, which generates hydrogen peroxide (H₂O₂).

    • A probe molecule reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a fluorescent signal.

    • The compound is incubated with the enzyme before the addition of the substrate.

    • The reduction in fluorescence compared to a vehicle control indicates inhibition.

  • Data Analysis: Generate a dose-response curve by testing the compound across a range of concentrations to determine the IC₅₀ (half-maximal inhibitory concentration).

Phase 2.2: Cellular Activity and Mechanism of Action

Once a primary target or activity is identified, we must confirm this effect in a more biologically relevant cellular context.

Experimental Protocol: Cancer Cell Line Proliferation Assay (e.g., HepG2, MCF-7)

  • Objective: To assess the anti-proliferative effect of the compound on human cancer cell lines.[1]

  • Methodology:

    • Seed cancer cells (e.g., HepG2 liver cancer, MCF-7 breast cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of "this compound" for 72 hours.

    • Assess cell viability using a metabolic assay such as MTS or resazurin, which measures the metabolic activity of living cells.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Workflow for In Vitro Investigation

G cluster_0 Phase 2.1: Target & Potency cluster_1 Phase 2.2: Cellular Context cluster_2 Phase 2.3: In Vitro ADME/Tox A Compound Synthesis & QC B Broad Kinase Panel (e.g., >400 kinases) A->B C Specific Enzyme Assay (e.g., LOXL2) A->C D IC50 Determination (Dose-Response Curve) B->D Identify 'Hits' C->D E Cell Proliferation Assay (e.g., MTS on HepG2/MCF-7) D->E Confirmed Potency F Target Engagement Assay (e.g., Western Blot for p-EGFR) E->F G Phenotypic Assays (Apoptosis, Cell Cycle) F->G H Mechanism of Action G->H I Metabolic Stability (Liver Microsomes) H->I Promising Candidate L Preliminary Safety Profile I->L J CYP Inhibition (e.g., 3A4, 2D6) J->L K hERG Safety Assay K->L G cluster_0 In Vitro Foundation cluster_1 In Vivo Translation A Potent IC50/GI50 (<1 µM) D Mouse PK Study (IV & PO Dosing) A->D B Clean Safety Profile (hERG, CytoTox) B->D C Good Metabolic Stability (t1/2 > 30 min) C->D E Favorable PK? (e.g., F% > 20%, t1/2 > 2h) D->E F Efficacy Study (e.g., Xenograft Model) E->F Yes I Stop/Optimize E->I No G Significant Efficacy? F->G H IND-Enabling Studies G->H Yes G->I No

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The compounds we synthesize, like 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol, are often novel molecules with incomplete toxicological profiles. Therefore, handling their disposal requires a conservative, evidence-based approach grounded in an understanding of their chemical nature.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to move beyond simple checklists, offering causal explanations for each procedural choice to build a self-validating system of safety and compliance in your laboratory.

Hazard Profile and Foundational Risk Assessment

Understanding the inherent risks of a compound is the first step in managing its lifecycle. This compound is a substituted pyridine, and its hazard profile is dictated by its distinct functional groups: the pyridine ring, the methoxy group, and, most critically for disposal, the halogenated trifluoromethyl group.

Based on available safety data, this compound presents several hazards. It is classified as harmful if swallowed and is known to cause skin, eye, and respiratory irritation.[1] The trifluoromethyl group imparts significant chemical stability, suggesting environmental persistence if not disposed of correctly.

For immediate operational awareness, the Globally Harmonized System (GHS) classification provides a standardized summary of the compound's risks.

GHS Hazard Classification Details
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Precautionary Statements (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3][4]

The Cornerstone of Disposal: Halogenated Waste Segregation

The single most critical decision in the disposal process is correct waste stream segregation. The presence of the trifluoromethyl (-CF3) group definitively classifies this compound and any material contaminated with it as halogenated organic waste .

Causality: Halogenated compounds cannot be disposed of with general non-halogenated organic solvents. During the required disposal method—high-temperature incineration—the fluorine atoms can form acidic and highly corrosive gases, such as hydrogen fluoride (HF).[5] Approved hazardous waste incinerators are equipped with specialized "scrubbers" and afterburners to neutralize these acid gases before they are released into the atmosphere.[5] Cross-contaminating a non-halogenated waste stream with a fluorinated compound like this one necessitates that the entire container be treated via the more complex and costly halogenated waste process. Strict segregation is therefore essential for both environmental compliance and cost management.[6]

The following workflow provides a clear decision-making model for waste segregation in the laboratory.

WasteSegregation start Waste Generation Point (e.g., end of reaction, cleaning glassware) is_contaminated Is the waste contaminated with This compound? start->is_contaminated halogenated_liquid HALOGENATED LIQUID WASTE is_contaminated->halogenated_liquid  Yes, and it is liquid (neat compound, solutions, rinsate)   halogenated_solid HALOGENATED SOLID WASTE (Contaminated Debris) is_contaminated->halogenated_solid  Yes, and it is solid (contaminated gloves, tips, silica) non_haz Follow standard procedure for NON-HAZARDOUS or NON-HALOGENATED WASTE is_contaminated->non_haz No

Caption: Waste segregation decision workflow.

Step-by-Step Disposal Protocol

Adherence to a rigorous, sequential protocol ensures safety and compliance from the fume hood to final collection.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory exposure.[7]

  • Gloves: Nitrile gloves are standard. If significant handling is expected, consider heavier-duty gloves or double-gloving.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For splash risks, chemical splash goggles are necessary.

  • Lab Coat: A standard laboratory coat must be worn and fully buttoned.

  • Work Area: All transfers of waste should be performed inside a certified chemical fume hood to control vapor inhalation.[3]

Step 2: Select the Correct Waste Container

The integrity and labeling of your waste container are paramount.

  • Designation: The container must be clearly and exclusively designated for "Halogenated Organic Waste" .

  • Material Compatibility: Use sturdy, chemically resistant containers. High-density polyethylene (HDPE) or borosilicate glass are typically appropriate. Always consult a chemical compatibility chart if you are unsure.[8][9]

  • Condition: The container must be free of cracks and have a secure, vapor-tight screw-top lid to prevent the escape of volatile organic compounds (VOCs).[2][6]

Step 3: Waste Collection, Labeling, and Storage

Properly documenting waste is a regulatory requirement.[10]

  • Labeling: Affix a completed hazardous waste tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name(s) of all contents.

    • The approximate percentages of each component.

    • The date accumulation started.

  • Collection:

    • Neat Compound & Concentrated Solutions: Carefully transfer directly into the designated halogenated liquid waste container.

    • Dilute Solutions: If this compound is dissolved in a solvent (e.g., methanol, acetone), the entire solution is classified as halogenated waste.[11]

    • Contaminated Solid Waste: Disposable items such as pipette tips, weighing paper, and contaminated gloves should be collected in a separate, clearly labeled container for "Halogenated Solid Waste" or "Contaminated Lab Debris."[12]

  • Storage: Keep waste containers sealed at all times, except when actively adding waste.[10] Store them in a designated satellite accumulation area, preferably within a secondary containment bin to manage potential leaks.

Step 4: Decontamination of Reusable Glassware

Never dispose of this compound down the drain.[6]

  • Initial Rinse: Perform a "pre-rinse" with a small amount of a suitable organic solvent (e.g., acetone). This first rinsate is considered hazardous and must be disposed of into the halogenated liquid waste container.

  • Subsequent Rinses: Perform a "triple rinse" procedure. The initial rinsate captures the bulk of the contamination. Subsequent rinses can be managed according to your institution's EHS policy, but collecting them as hazardous waste is the most conservative approach.

  • Final Cleaning: Only after this decontamination procedure can the glassware be washed with soap and water.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate and ensure maximum ventilation.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial spill pad to absorb the spill.[5][12] Do not use combustible materials like paper towels.

  • Collection: Once absorbed, carefully sweep the material into a sealable container using non-sparking tools.[5]

  • Disposal: Label the container as "Spill Debris containing this compound" and dispose of it as halogenated solid waste.

  • Report: Report the incident to your laboratory supervisor and institutional EHS office.

Final Disposal Pathway: Your Role and Responsibilities

As a researcher, your responsibility ends with the proper collection, labeling, and storage of the waste. The final disposal is handled by your institution's EHS department or a licensed hazardous waste contractor. The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Given the fluorinated nature of this compound, the ultimate disposal method will be high-temperature hazardous waste incineration . This process is consistent with EPA guidance for the destruction of other persistent fluorinated compounds like PFAS, ensuring the complete breakdown of the molecule into simpler, less harmful components.[13][14]

By diligently following these procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and protect our shared ecosystem.

References

  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet for 2-methoxy-3-(trifluoromethyl)pyridine.
  • Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet for 2-Amino-6-(trifluoromethyl)pyridine.
  • Organic Chemistry Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Fisher Scientific. (2023, August 25). Safety Data Sheet for 5-Methoxy-2-(trifluoromethyl)pyridine.
  • Apollo Scientific. (n.d.). Safety Data Sheet for 3-ethoxydodecafluorohexane - 2-(Trifluoromethyl).
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • ChemicalBook. (2021, December 16). 2-Methoxy-6-(trifluoromethyl)pyridine | 34486-18-5.
  • Apollo Scientific. (n.d.). Safety Data Sheet for 2-Hydroxy-6-(trifluoromethyl)pyridine.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Angene Chemical. (2025, June 7). Safety Data Sheet for 4-Methoxy-2-(trifluoromethyl)pyridine.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet for 5-Methoxy-2-(trifluoromethyl)pyridine.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet.
  • ResearchGate. (2022, November 15). How to quench Pyridine?.
  • BLDpharm. (n.d.). This compound | 1227513-61-2.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-6-(trifluoromethyl)pyridine | 34486-18-5.
  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • New Mexico Environment Department. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.